molecular formula C6H8ClNO B1599466 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole CAS No. 777823-76-4

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Cat. No.: B1599466
CAS No.: 777823-76-4
M. Wt: 145.59 g/mol
InChI Key: VDYVFBKYKYWTRG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The 1,3-oxazole scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The reactive chloromethyl group at the 4-position of this particular oxazole derivative makes it a highly versatile building block for further chemical modifications, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening . Researchers can utilize this compound in the synthesis of more complex molecules, including novel oxazole derivatives, to explore structure-activity relationships or develop potential therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYVFBKYKYWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428718
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777823-76-4
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, a key intermediate in the synthesis of various pharmaceuticals, notably the antifolate chemotherapy agent Pemetrexed.[1][2] This document explores two primary, field-proven synthetic routes: the direct cyclization of an α-haloketone with an amide and a two-step approach involving the synthesis and subsequent chlorination of a trisubstituted oxazole precursor. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a robust and practical understanding of these synthetic strategies.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif present in a wide array of natural products and medicinally important compounds.[3] Its unique electronic and steric properties make it a valuable building block in drug discovery and development. This compound, in particular, serves as a crucial precursor for the construction of more complex molecular architectures due to the reactive chloromethyl handle, which allows for facile nucleophilic substitution and elaboration of the core structure. Its role as a key intermediate in the industrial synthesis of Pemetrexed underscores the importance of efficient and scalable synthetic routes to this compound.[4][5] This guide will provide a detailed examination of the most practical and scientifically sound methods for its preparation.

Pathway 1: Direct Oxazole Formation from an α-Haloketone and Amide

This classical approach to oxazole synthesis, a variation of the Robinson-Gabriel synthesis, involves the condensation and cyclization of an α-haloketone with a primary amide.[6] In this specific case, 3-chloro-2,4-pentanedione serves as the α-haloketone, and acetamide provides the nitrogen and the C2-methyl group of the resulting oxazole ring.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the amide nitrogen on the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where the amide oxygen attacks one of the carbonyl carbons. Subsequent dehydration under acidic or thermal conditions leads to the formation of the aromatic oxazole ring. The causality behind this experimental choice lies in the ready availability of the starting materials and the straightforward nature of the transformation.

G start 3-Chloro-2,4-pentanedione + Acetamide intermediate1 Nucleophilic Attack (Amide on α-carbon) start->intermediate1 intermediate2 Intramolecular Cyclization (Oxygen on carbonyl) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 end This compound intermediate3->end

Caption: Mechanism of oxazole formation from an α-haloketone.

Experimental Protocol

A detailed experimental procedure for this specific transformation is synthesized from analogous reactions found in the literature.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Chloro-2,4-pentanedione134.5713.46 g0.1
Acetamide59.0711.81 g0.2
Toluene92.14200 mL-
p-Toluenesulfonic acid172.201.72 g0.01

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-chloro-2,4-pentanedione (13.46 g, 0.1 mol), acetamide (11.81 g, 0.2 mol), p-toluenesulfonic acid (1.72 g, 0.01 mol), and toluene (200 mL).

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Pathway 2: Synthesis and Subsequent Chlorination of 2,4,5-Trimethyloxazole

An alternative and often high-yielding approach involves the initial synthesis of 2,4,5-trimethyloxazole, followed by a selective free-radical chlorination of the methyl group at the C4 position.

Step 1: Synthesis of 2,4,5-Trimethyloxazole

2,4,5-Trimethyloxazole can be readily prepared from the condensation of diacetyl (2,3-butanedione) and acetamide, often with a dehydrating agent or under conditions that facilitate water removal.

G start Diacetyl + Acetamide intermediate Condensation & Cyclization start->intermediate end 2,4,5-Trimethyloxazole intermediate->end

Caption: Synthesis of the 2,4,5-trimethyloxazole intermediate.

Step 2: Free-Radical Chlorination of 2,4,5-Trimethyloxazole

The chlorination of the C4-methyl group is typically achieved using a free-radical chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.[8][9] The selectivity for the C4-methyl group is attributed to the relative stability of the resulting benzylic-like radical intermediate.

Reaction Mechanism:

The reaction is initiated by the homolytic cleavage of the radical initiator to generate free radicals. These radicals then abstract a hydrogen atom from the C4-methyl group of the oxazole, forming a resonance-stabilized radical. This oxazole radical then reacts with NCS to afford the chlorinated product and a succinimidyl radical, which continues the chain reaction.

G start 2,4,5-Trimethyloxazole + NCS intermediate1 Formation of Oxazole Radical start->intermediate1 initiator Radical Initiator (e.g., AIBN) initiator->intermediate1 intermediate2 Reaction with NCS intermediate1->intermediate2 end This compound intermediate2->end

Caption: Free-radical chlorination of 2,4,5-trimethyloxazole.

Experimental Protocol

Step 1: Synthesis of 2,4,5-Trimethyloxazole

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Diacetyl86.098.61 g0.1
Acetamide59.0711.81 g0.2
Acetic Acid60.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask, combine diacetyl (8.61 g, 0.1 mol), acetamide (11.81 g, 0.2 mol), and glacial acetic acid (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,5-trimethyloxazole, which can be purified by distillation.

Step 2: Chlorination of 2,4,5-Trimethyloxazole

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,4,5-Trimethyloxazole111.1411.11 g0.1
N-Chlorosuccinimide (NCS)133.5313.35 g0.1
Benzoyl Peroxide (BPO)242.230.24 g0.001
Carbon Tetrachloride153.82200 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,4,5-trimethyloxazole (11.11 g, 0.1 mol), N-chlorosuccinimide (13.35 g, 0.1 mol), and carbon tetrachloride (200 mL).

  • Add benzoyl peroxide (0.24 g, 0.001 mol) to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can also be initiated by UV irradiation.

  • Monitor the reaction by TLC or GC-MS.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (100 mL), followed by water (100 mL), and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Characterization Data

  • ¹H NMR: Signals for the two methyl groups (at C2 and C5) are expected in the region of δ 2.2-2.5 ppm. The chloromethyl protons at C4 would likely appear as a singlet around δ 4.5-4.7 ppm.

  • ¹³C NMR: The carbon atoms of the oxazole ring are expected to resonate in the aromatic region, with the C2, C4, and C5 carbons appearing at distinct chemical shifts. The chloromethyl carbon would likely appear around δ 40-45 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₈ClNO, MW: 157.60 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring are expected in the region of 1650-1500 cm⁻¹ and 1250-1050 cm⁻¹, respectively.

Safety Considerations

  • 3-Chloro-2,4-pentanedione: This compound is a corrosive and lachrymatory agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can be corrosive. It should be handled with care, avoiding contact with skin and eyes.[10]

  • Carbon Tetrachloride: This solvent is a known carcinogen and is toxic. Its use should be minimized, and all operations involving it must be conducted in a fume hood with appropriate safety precautions. Safer alternative solvents should be considered where possible.

  • Free-Radical Reactions: Reactions involving radical initiators can be exothermic and should be carefully monitored. It is advisable to conduct these reactions under an inert atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct condensation of 3-chloro-2,4-pentanedione with acetamide offers a straightforward, one-pot approach. The alternative route, involving the synthesis and subsequent chlorination of 2,4,5-trimethyloxazole, provides a potentially higher-yielding but multi-step alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

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Sources

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 1,3-oxazole core is a privileged scaffold, appearing in numerous bioactive natural products and synthetic drugs.[1][2][3][4] The presence of a reactive chloromethyl group at the 4-position makes this specific molecule a versatile building block for the synthesis of more complex chemical entities. This guide details its core physicochemical properties, outlines a representative synthetic protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a scaffold in drug discovery and development. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction: The 1,3-Oxazole as a Privileged Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2][4] Its presence in a wide array of natural products and FDA-approved drugs underscores its importance in the development of therapeutic agents with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5] this compound serves as a functionalized starting material, providing a reactive handle to introduce this valuable pharmacophore into novel molecular architectures.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for planning reactions, purification procedures, and for computational modeling studies.

PropertyValueSource
Molecular Formula C₆H₈ClNO[6]
Molecular Weight 145.59 g/mol Calculated
Monoisotopic Mass 145.02943 Da[6]
Boiling Point 200.8°C at 760 mmHg[7]
Density 1.158 g/cm³[7]
Flash Point 75.3°C[7]
Refractive Index 1.485[7]
XLogP3 2.0[7]
SMILES CC1=C(N=C(O1)C)CCl[6]
InChIKey VDYVFBKYKYWTRG-UHFFFAOYSA-N[6]
Appearance (Predicted) Colorless to pale yellow liquid

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for oxazole formation. A common and effective approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.

G cluster_0 Synthesis Workflow Start Starting Materials (3-Amino-2-butanone, Chloroacetyl Chloride) Acylation N-Acylation Start->Acylation Base (e.g., Pyridine) Cyclization Cyclodehydration (e.g., POCl₃ or H₂SO₄) Acylation->Cyclization Intermediate: N-(3-oxobutan-2-yl)-2-chloroacetamide Purification Purification (Distillation or Chromatography) Cyclization->Purification Crude Product Product Final Product This compound Purification->Product

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Robinson-Gabriel Synthesis
  • N-Acylation: To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise. The cooling is critical to manage the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid and base washes serve to remove unreacted pyridine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

  • Cyclodehydration: Dissolve the crude intermediate in a suitable solvent such as chloroform. Add a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq) or concentrated sulfuric acid and gently reflux the mixture for 2-4 hours. This step facilitates the ring closure to form the oxazole.

  • Final Purification: After cooling, carefully neutralize the reaction mixture with a saturated base solution (e.g., NaHCO₃ or K₂CO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. The final product is purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity on this compound is the C4-chloromethyl group. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic substitution, making it an excellent electrophile. This reactivity allows for the facile introduction of a wide variety of functional groups.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion. The choice of solvent and base is crucial for optimizing reaction conditions. Polar aprotic solvents like DMF or acetonitrile are often preferred.

G cluster_1 Reactivity at the C4-Chloromethyl Position cluster_nuc Nucleophiles (Nu⁻) cluster_prod Substituted Products Start 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole Amine_P Amine Adduct Start->Amine_P Sₙ2 Thiol_P Thioether Adduct Start->Thiol_P Sₙ2 Alkoxide_P Ether Adduct Start->Alkoxide_P Sₙ2 Azide_P Azide Adduct Start->Azide_P Sₙ2 Amine R₂NH (Amine) Thiol RSH (Thiol) Alkoxide RO⁻ (Alkoxide) Azide N₃⁻ (Azide)

Caption: Nucleophilic substitution pathways for this compound.

Comparative Reactivity: Chloro vs. Bromo Analogs

For synthetic efficiency, it is noteworthy that the corresponding 4-(bromomethyl) analog would be significantly more reactive. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge more effectively. Consequently, reactions with the bromo derivative often proceed under milder conditions and in shorter timeframes, which can be a critical advantage in multi-step syntheses.[8][9]

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate. It provides a straightforward method to incorporate the dimethyl-oxazole moiety into larger, more complex molecules.

  • Library Synthesis: Drug discovery programs often rely on the synthesis of large libraries of related compounds for high-throughput screening. This molecule is an ideal starting point for creating a diverse set of derivatives by reacting it with various amines, phenols, thiols, and other nucleophiles.

  • Scaffold Hopping and Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other chemical groups, such as esters or amides, potentially improving pharmacokinetic properties like metabolic stability or cell permeability.

  • Fragment-Based Drug Design (FBDD): The dimethyl-oxazole fragment itself can be identified in FBDD screens. The chloromethyl handle then provides the vector for elaborating the fragment into a more potent lead compound.

G cluster_2 Role in Drug Discovery cluster_libs Chemical Diversification Scaffold Core Scaffold This compound Lib1 Amine Library Scaffold->Lib1 R₂NH Lib2 Thiol Library Scaffold->Lib2 RSH Lib3 Phenol Library Scaffold->Lib3 ArOH Lib4 Other Nucleophiles Scaffold->Lib4 Screening High-Throughput Screening (HTS) Lib1->Screening Lib2->Screening Lib3->Screening Lib4->Screening Hit Hit Compound Screening->Hit Identifies Bioactivity

Caption: Use of the title compound as a scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous chloromethylated heterocyclic compounds should be considered.[10]

  • Hazard Identification: Assumed to be harmful if swallowed, toxic upon skin contact, and a potential skin sensitizer.[10] It is also expected to cause skin and eye irritation or burns.

  • Handling:

    • Always handle within a certified chemical fume hood to avoid inhalation of vapors.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat.[7][11]

    • Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

References

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  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

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  • 4-isobutyl-2,5-dimethyl-1,3-oxazole. Chemical Synthesis Database. [Link]

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An In-depth Technical Guide to the Structural Characterization of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous bioactive natural products.[1] The targeted functionalization of this heterocycle provides a rich molecular landscape for drug discovery and development. This guide presents a comprehensive, multi-technique framework for the definitive structural characterization of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, a key building block for further chemical elaboration. We will move beyond simple data reporting to explain the causal-driven logic behind the selection of analytical techniques, the interpretation of their outputs, and the integration of data streams to construct a self-validating and unambiguous structural proof. This document serves as both a practical guide for laboratory execution and a reference for understanding the foundational principles of molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₇H₈ClNO) is a trifunctional heterocyclic compound. It possesses an aromatic oxazole core, two activating methyl groups at the C2 and C5 positions, and a reactive chloromethyl handle at the C4 position. This combination makes it an attractive synthon for introducing the dimethyl-oxazole moiety into larger, more complex molecules. The chloromethyl group, in particular, is a versatile electrophilic site amenable to nucleophilic substitution, enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Molecular Identity:

  • Molecular Formula: C₇H₈ClNO

  • Molecular Weight: 157.60 g/mol

  • Elemental Composition: C (53.35%), H (5.12%), Cl (22.50%), N (8.89%), O (10.15%)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships of nuclei within a molecule, effectively mapping the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

Proton (¹H) NMR Spectroscopy: Mapping the Protons

Expertise & Rationale: ¹H NMR is the initial and most informative experiment. It quantifies the number of distinct proton environments, their electronic shielding (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). The predicted spectrum for our target molecule is simple yet highly diagnostic, as all expected signals are singlets due to the absence of adjacent protons, a key structural validation point.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.65 Singlet 2H -CH₂Cl (H-c) The methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic oxazole ring.
~ 2.55 Singlet 3H 2-CH₃ (H-a) The methyl group at C2 is deshielded by the adjacent nitrogen and oxygen atoms of the ring.

| ~ 2.35 | Singlet | 3H | 5-CH₃ (H-b) | The methyl group at C5 is slightly less deshielded than the C2-methyl, being adjacent to the ring oxygen and a carbon atom. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Homogenization: Cap the tube and invert gently several times until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine relative proton counts.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Rationale: ¹³C NMR provides a direct count of the unique carbon atoms in the molecule and information about their chemical environment. While ¹³C has a low natural abundance, modern techniques like proton decoupling provide a clean spectrum where each unique carbon appears as a single line. This allows for the direct confirmation of the seven carbon atoms in our target structure. The chemical shifts are highly sensitive to the local electronic structure, providing clear differentiation between the sp²-hybridized ring carbons and the sp³-hybridized alkyl carbons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted Shift (δ, ppm) Assignment Rationale
~ 160.5 C2 The imine-like carbon, bonded to both N and O, is highly deshielded. This is characteristic of the C2 position in oxazoles.[2]
~ 149.0 C4 The quaternary carbon at C4 is deshielded due to its position in the aromatic ring and substitution with the chloromethyl group.
~ 138.5 C5 The C5 carbon is also deshielded by its aromatic character and proximity to the ring oxygen.
~ 37.0 -CH₂Cl The chloromethyl carbon is significantly downfield from a typical methyl group due to the powerful deshielding effect of the chlorine atom.
~ 14.0 2-CH₃ A typical chemical shift for a methyl group attached to an sp² carbon in a heteroaromatic system.

| ~ 11.5 | 5-CH₃ | A characteristic shift for a methyl group on an aromatic ring, slightly upfield compared to the 2-CH₃ due to different electronic environments. |

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve ~5-10 mg in 0.6 mL CDCl3 w/ TMS lock Lock & Shim prep->lock acq_h1 Acquire 1H Spectrum lock->acq_h1 acq_c13 Acquire 13C Spectrum lock->acq_c13 proc_h1 FT, Phase, Calibrate, Integrate 1H Data acq_h1->proc_h1 proc_c13 FT, Phase, Calibrate 13C Data acq_c13->proc_c13 assign Assign Signals based on: - Chemical Shift - Integration (1H) - Multiplicity (1H) proc_h1->assign proc_c13->assign confirm Confirm C-H Framework assign->confirm

Caption: Workflow for NMR sample analysis and structural confirmation.

Mass Spectrometry (MS): Corroborating Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental formula. For halogenated compounds like this compound, MS provides a unique and powerful confirmatory signature: the chlorine isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic ~3:1 intensity ratio. Observing this pattern for the molecular ion is compelling evidence for the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Expected Exact Mass of [M+H]⁺: 158.0370 (for C₇H₉ClNO⁺)

  • Trustworthiness: An observed mass within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula C₇H₈ClNO, ruling out other potential formulas with the same nominal mass.

Electron Ionization (EI-MS) Fragmentation Analysis:

  • Rationale: EI is a "hard" ionization technique that causes fragmentation of the molecule. This fragmentation pattern acts as a molecular fingerprint and provides clues about the molecule's structure.

  • Predicted Fragments:

    m/z (for ³⁵Cl) m/z (for ³⁷Cl) Intensity Ratio Proposed Fragment Identity
    157 159 ~ 3:1 [M]⁺• (Molecular Ion)
    122 - - [M - Cl]⁺
    108 110 ~ 3:1 [M - CH₃ - HCN]⁺• (Proposed rearrangement)

    | 49 | 51 | ~ 3:1 | [CH₂Cl]⁺ |

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is thermally coupled to the MS ion source.

  • Separation: The compound travels through a GC column (e.g., a 30m DB-5 column), separating it from any residual solvent or impurities.

  • Ionization: As the compound elutes from the column, it enters the ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare dilute solution (~100 µg/mL) in volatile solvent inject Inject into GC prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect mw_confirm Confirm Molecular Weight via Molecular Ion [M]+• detect->mw_confirm fragment Analyze Fragmentation Pattern detect->fragment isotope Verify Chlorine Isotope Pattern (M vs M+2, ~3:1 ratio) mw_confirm->isotope hrms HRMS: Confirm Elemental Formula (if performed) mw_confirm->hrms

Caption: General workflow for GC-MS based molecular characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is particularly effective for identifying the presence or absence of specific functional groups. While it does not provide the detailed connectivity information of NMR, it serves as an excellent orthogonal check. For our target, the key signatures will be the vibrations of the oxazole ring and the C-Cl bond. The absence of certain bands (e.g., a broad O-H or N-H stretch >3200 cm⁻¹, or a strong C=O stretch ~1700 cm⁻¹) is also highly informative, confirming the purity of the sample.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-2850 C-H Stretch Methyl (-CH₃)
~1650 C=N Stretch Oxazole Ring
~1570 C=C Stretch Oxazole Ring
~1100 C-O-C Asymmetric Stretch Oxazole Ring

| 800-650 | C-Cl Stretch | Chloromethyl (-CH₂Cl) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.

X-ray Crystallography: The Definitive Structural Proof

Authoritative Grounding: When a single, high-quality crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence possible. It determines the precise three-dimensional arrangement of atoms in space, yielding accurate bond lengths, bond angles, and intermolecular packing interactions. This technique moves beyond connectivity to provide a final, absolute confirmation of the proposed structure.

Methodology for Crystallographic Analysis:

  • Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A range of solvents (e.g., hexane, ethyl acetate, methanol, or mixtures thereof) should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is refined against the experimental data to locate all atoms and determine their final positions and thermal parameters.

Workflow for Single-Crystal X-ray Diffraction

G cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_result Final Output purify Purify Compound grow Slow Evaporation from Saturated Solution purify->grow mount Mount Suitable Crystal grow->mount collect Collect Diffraction Data (X-ray Diffractometer) mount->collect solve Solve Phase Problem (Direct Methods) collect->solve refine Refine Atomic Coordinates & Thermal Parameters solve->refine final_structure Unambiguous 3D Structure: - Bond Lengths - Bond Angles - Crystal Packing refine->final_structure

Caption: The workflow from purified compound to final 3D structure.

Conclusion: A Self-Validating Analytical Consensus

The structural characterization of this compound is not achieved by a single technique but by building a consensus across multiple, orthogonal analytical methods.

  • NMR establishes the definitive C-H framework and connectivity.

  • MS confirms the molecular weight and elemental formula, with the chlorine isotope pattern providing a unique validation point.

  • IR provides rapid confirmation of key functional groups and the absence of impurities.

  • X-ray Crystallography , if achievable, offers the final, incontrovertible proof of the three-dimensional structure.

When the data from these experiments are internally consistent—when the molecular formula from HRMS matches the atom count from NMR, and the functional groups seen in IR are consistent with the structure derived from NMR—a state of self-validation is achieved. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides absolute confidence in the molecular structure, enabling its successful application in research and development.

References

  • This entry is a placeholder as no direct synthesis or full characterization data for this compound was found in the initial search. A reference to a general oxazole synthesis, such as the Robinson-Gabriel synthesis, would typically be cited here.
  • Blondelle, S. E., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. Available at: [Link][3]

  • Kasparkova, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7801. Available at: [Link][2]

  • Li, W., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(10), 551. Available at: [Link][1]

  • NIST. (n.d.). Oxazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Wouters, J., & Ooms, F. (2001). The role of single-crystal X-ray diffraction in drug development. RSC Chromatography Monographs, Cambridge. (General reference for the importance of X-ray crystallography in drug development, specific article not found in search results).

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, outlines a robust experimental protocol for its acquisition, and offers insights into spectral interpretation. Our approach is grounded in established principles of magnetic resonance and validated by authoritative sources to ensure the highest degree of scientific integrity.

Introduction: The Structural Elucidation of a Versatile Oxazole

This compound[1] is a trisubstituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The precise characterization of this molecule is paramount for its effective use in synthetic chemistry. ¹H NMR spectroscopy stands as a primary analytical technique for confirming the structural integrity of such organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

This guide will first present a detailed prediction of the ¹H NMR spectrum of this compound, based on established chemical shift theory and data from analogous structures. This is followed by a rigorous, step-by-step protocol for the experimental acquisition and processing of the spectrum.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a relatively simple yet informative ¹H NMR spectrum. We anticipate three distinct signals, all appearing as singlets due to the absence of adjacent protons for spin-spin coupling. The chemical shifts of these signals are influenced by the electronic environment of the oxazole ring and the substituents.

Below is a diagram illustrating the molecular structure and the distinct proton environments.

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Insert Sample acquisition Data Acquisition instrument->acquisition Execute Pulse Sequence processing Data Processing acquisition->processing Fourier Transform analysis Spectral Analysis processing->analysis Peak Picking & Integration

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document will delve into the structural elucidation of this molecule through ¹³C NMR, providing both predicted data and a detailed experimental protocol for acquiring such spectra.

Introduction to this compound

This compound is a substituted oxazole, a class of heterocyclic compounds that are integral components in many pharmaceuticals and biologically active compounds. The oxazole ring system is a key structural motif that imparts specific physicochemical properties to molecules, influencing their biological activity. A precise understanding of the molecular structure is paramount for its application in medicinal chemistry and materials science, and ¹³C NMR spectroscopy is a powerful analytical technique for this purpose.[1][2]

Core Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a technique that provides detailed information about the carbon skeleton of a molecule.[1][3][4] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR targets the carbon-13 isotope. The chemical shift of each carbon atom in the spectrum is highly sensitive to its local electronic environment, offering insights into hybridization, neighboring atoms, and functional groups.[1][4]

One of the significant advantages of ¹³C NMR is the wide range of chemical shifts, typically from 0 to 220 ppm, which minimizes signal overlap even in complex molecules.[1][5][6] Each unique carbon atom in a molecule generally gives rise to a distinct signal, making it possible to determine the number of non-equivalent carbons.[4][6]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR sample is critical for obtaining a good spectrum.

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules.[7]

  • Concentration: For a ¹³C NMR experiment, a higher concentration is generally required compared to ¹H NMR.[7] A concentration of 50-200 mM is recommended.[8] For example, dissolving approximately 50 mg of the compound in 0.5-0.7 mL of CDCl₃ is a good starting point.[7][9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample information.[10]

NMR Instrument Parameters

The following are suggested starting parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterSuggested ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment.
Solvent CDCl₃Common solvent with a known chemical shift (δ ~77.16 ppm).
Temperature 298 KStandard room temperature acquisition.
Spectral Width 0-220 ppmTo encompass the full range of expected carbon chemical shifts.[5]
Acquisition Time (AQ) ~1.0 sA longer acquisition time improves digital resolution.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei between scans.[8][11]
Number of Scans (NS) 1024 or higherA higher number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[8]
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.[8]

Predicted ¹³C NMR Data and Structural Assignment

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-(chloromethyl)-3,5-dimethylisoxazoleAssignment Rationale
C2 ~158~160Quaternary carbon in the oxazole ring, doubly bonded to nitrogen and oxygen, leading to a significant downfield shift.
C4 ~148~110Quaternary carbon in the oxazole ring, bonded to the chloromethyl group. The difference in heteroatom arrangement between oxazole and isoxazole significantly impacts this shift.
C5 ~140~170Quaternary carbon in the oxazole ring, bonded to a methyl group. The difference in heteroatom arrangement between oxazole and isoxazole significantly impacts this shift.
-CH₂Cl ~35~35The electronegative chlorine atom deshields the methylene carbon, shifting it downfield.
2-CH₃ ~14~11Methyl group attached to the C2 position of the oxazole ring.
5-CH₃ ~11~12Methyl group attached to the C5 position of the oxazole ring.

*Disclaimer: Predicted chemical shifts are estimates and may differ from experimental values.

Structural Visualization and ¹³C NMR Correlation

The following diagram illustrates the molecular structure of this compound and the correlation of each carbon atom to its predicted ¹³C NMR chemical shift range.

Caption: Molecular structure and predicted ¹³C NMR chemical shift correlations.

Conclusion

This technical guide provides a framework for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this compound. This information is crucial for verifying its structure, assessing its purity, and advancing its application in scientific research and development.

References

  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • École Polytechnique Fédérale de Lausanne. NMR sample preparation. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • University of California, Berkeley. NMR Sample Requirements and Preparation. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of Maryland, Baltimore County. Stepbystep procedure for NMR data acquisition. [Link]

  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • SpectraBase. Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Unknown Source. 13-C NMR Protocol for beginners AV-400. [No URL available]
  • National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • ResearchGate. 13 C and 1 H-NMR spectroscopic data ( 1 H 500 MH Z , 13 C 125 MH Z in Methanol-d 4 , δ in ppm) for compounds 3 and 4. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

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A Technical Guide to the Mass Spectrometry Analysis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is a substituted oxazole, a class of heterocyclic aromatic organic compounds.[1] Oxazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and applications as scintillants and sensitizing dyes.[2] The structural characterization of these molecules is a critical step in drug discovery and development, with mass spectrometry (MS) serving as a cornerstone analytical technique.[3][4] When coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), MS provides unparalleled sensitivity and selectivity for the identification and quantification of small molecules.[4][5][6] This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

PropertyValue
Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS Number 100928-32-5
Structure A five-membered oxazole ring substituted with a chloromethyl group at position 4, and methyl groups at positions 2 and 5.

Predicted Fragmentation Pathways

Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification. The electron impact (EI) induced fragmentation of oxazoles can be complex, often involving ring cleavage and rearrangements.[2][7] The presence of a chloromethyl group and two methyl substituents introduces specific fragmentation routes.

Common fragmentation patterns for oxazoles include the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or nitriles (RCN).[7] For this compound, the following pathways are predicted under EI conditions:

  • Loss of Chlorine Radical: A primary fragmentation event is often the cleavage of the C-Cl bond, a relatively weak bond, to lose a chlorine radical (•Cl), resulting in a stable carbocation.

  • Loss of Chloromethyl Radical: The entire chloromethyl group (•CH2Cl) can be lost, leading to a resonance-stabilized oxazolyl cation.

  • Ring Cleavage: The oxazole ring itself can undergo fragmentation.[7] A common pathway for substituted oxazoles is the initial cleavage of the O1-C2 bond.[2] Subsequent rearrangements and further bond cleavages can lead to the loss of neutral molecules like acetonitrile (CH3CN) or CO.

  • McLafferty-type Rearrangements: While not a classic McLafferty rearrangement, intramolecular hydrogen rearrangements can occur, influencing the fragmentation cascade.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

M [M]+• This compound F1 [M - Cl]+ M->F1 - •Cl F2 [M - CH2Cl]+ M->F2 - •CH2Cl F3 [M - CH3CN]+• M->F3 - CH3CN (Ring Cleavage) F4 [M - CO]+• M->F4 - CO (Ring Cleavage)

Caption: Predicted primary fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix, the required sensitivity, and the overall analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many alkyl halides and heterocyclic compounds.[8][9]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Derivatization (Optional): For certain applications, chemical derivatization can improve chromatographic behavior and detection sensitivity.[10] However, for this compound, it is likely not necessary.

  • Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for accurate quantification.

GC-MS Protocol

The following is a starting point for method development. Optimization will be required for specific instrumentation and applications.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS Detector Agilent 5977B MSD or equivalentProvides reliable mass analysis and fragmentation data.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-300To cover the molecular ion and expected fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is a versatile technique for a broad range of compounds, particularly those that are not amenable to GC analysis.[3][11] It is widely used in pharmaceutical analysis for its high sensitivity and specificity.[5][6]

Sample Preparation
  • Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Concentration: Prepare a stock solution of 1 mg/mL and dilute to a working concentration in the ng/mL to low µg/mL range.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

LC-MS/MS Protocol

This protocol serves as a starting point for method development.

Parameter Condition Rationale
LC System Waters ACQUITY UPLC I-Class or equivalentHigh-pressure system for fast and efficient separations.
MS Detector Waters Xevo TQ-S micro or equivalentA triple quadrupole mass spectrometer for high-sensitivity quantitative analysis.[4]
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA reversed-phase column providing good retention and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds with varying polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CTo ensure reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar compounds.
MRM Transitions To be determined by infusing a standard solution of the analyte.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

The following diagram outlines the general workflow for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 P3 Filter P2->P3 LC_Col UPLC Column P3->LC_Col MS1 ESI Source LC_Col->MS1 MS2 Quadrupole 1 (Precursor Ion Selection) MS1->MS2 MS3 Collision Cell (Fragmentation) MS2->MS3 MS4 Quadrupole 3 (Product Ion Selection) MS3->MS4 MS5 Detector MS4->MS5

Sources

Introduction: The Significance of Crystal Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of this compound. While a definitive crystal structure for this specific compound is not publicly available, this document will serve as an in-depth manual, detailing the necessary steps from synthesis to structural elucidation and validation. The protocols and data presented are based on established crystallographic practices and analysis of structurally related oxazole derivatives.

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial physicochemical characteristics such as solubility, stability, and bioavailability, all of which are critical for drug efficacy and safety.[1][2] this compound is a substituted oxazole, a class of heterocyclic compounds known for their wide range of pharmacological activities.[3] Elucidating its crystal structure is a key step in understanding its structure-activity relationship (SAR) and in the rational design of new therapeutic agents.[4][5][6]

This guide will walk through the entire workflow for determining the crystal structure of a novel small molecule like this compound, providing both the theoretical basis and practical protocols for each stage.

Synthesis and Purification: The Foundation for Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The presence of impurities can significantly hinder or prevent the formation of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known oxazole syntheses.[3][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting materials in an appropriate solvent.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous workup to remove inorganic byproducts.

  • Purification: The crude product is then purified. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a standard and effective method.

  • Characterization: The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth: The Art and Science of Crystallization

Growing a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[8] Several techniques can be employed, and the optimal method is often found through systematic screening of various solvents and conditions.[9][10]

Key Considerations for Crystal Growth
  • Purity: The compound should be of the highest possible purity.[10]

  • Solvent Selection: A solvent in which the compound has moderate solubility is ideal.[10]

  • Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones.[10]

  • Environment: The crystallization vessel should be kept in a vibration-free and temperature-stable environment.[10]

Common Crystallization Techniques

Protocol 1: Slow Evaporation [11]

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes to allow for the slow evaporation of the solvent.

  • Place the vial in an undisturbed location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

  • In a small, open vial, dissolve the compound in a minimal amount of a moderately volatile solvent.

  • Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a more volatile solvent in which the compound is insoluble (the anti-solvent).

  • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in temperature reduces the solubility of the compound, leading to crystal formation.

G cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xrd X-ray Diffraction synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification slow_evaporation Slow Evaporation purification->slow_evaporation vapor_diffusion Vapor Diffusion purification->vapor_diffusion slow_cooling Slow Cooling purification->slow_cooling single_crystal High-Quality Single Crystal slow_evaporation->single_crystal vapor_diffusion->single_crystal slow_cooling->single_crystal data_collection Data Collection single_crystal->data_collection

Caption: Workflow from Synthesis to X-ray Data Collection.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[12]

The XRD Workflow

Step 1: Crystal Mounting and Screening

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then screened using the X-ray diffractometer to assess its quality and to determine the unit cell parameters.

Step 2: Data Collection

The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.

Step 3: Data Processing

The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

G cluster_workflow XRD Workflow crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: The Single-Crystal X-ray Diffraction Workflow.

Structure Determination, Refinement, and Validation

Structure Solution

The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays cannot be directly measured.[12] For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

Structure Refinement

The initial structural model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[13][14][15] This iterative process involves adjusting atomic positions, and thermal displacement parameters until the model converges.

Structure Validation

The final refined structure must be rigorously validated to ensure its quality and accuracy.[13][16] This involves checking for consistency with known chemical principles and examining various crystallographic quality indicators.

Hypothetical Crystallographic Data for this compound

The following table presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules and related oxazole structures. This data is for illustrative purposes to demonstrate the type of information obtained from a crystal structure determination.

ParameterHypothetical Value
Chemical FormulaC7H8ClNO
Formula Weight157.60
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)780.5
Z4
Calculated Density (g/cm³)1.340
R-factor (%)< 5
The Crystallographic Information File (CIF)

The final crystal structure data is typically presented in a standard format called a Crystallographic Information File (CIF).[17][18][19][20][21] A CIF is a text file that contains all the essential information about the crystal structure and the experiment, including:

  • _cell_length_a, _cell_length_b, _cell_length_c : The lengths of the unit cell edges.

  • _cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma : The angles between the unit cell edges.

  • _symmetry_space_group_name_H-M : The space group of the crystal.

  • _atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z : The label and fractional coordinates of each atom in the unit cell.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in advancing its potential as a lead compound in drug discovery. This guide has outlined a comprehensive and technically sound workflow, from the initial synthesis and purification to the final stages of structure refinement and validation. By following these established methodologies, researchers can obtain the high-resolution structural data necessary to understand the molecule's properties at the atomic level, thereby enabling informed decisions in the development of new and effective therapeutics.

References

  • Burnley, T., et al. (2007). Ensemble refinement of protein crystal structures: validation and application. Structure, 15(9), 1040-52. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Massa, L. (2016). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1435–1442. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Ciszak, E., & Smith, G. D. (1994). The role of crystallography in drug design. The FASEB Journal, 8(11), 847-852. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

  • CCDC. (n.d.). Short Guide to CIFs. CCDC. [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Research Data Alliance GitHub. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Rupp, B. (2003). Structure Determination, Refinement, and Validation. Methods in Molecular Biology, 276, 307-342. [Link]

  • How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? YouTube. [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-14. [Link]

  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

  • Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

  • American Chemical Society Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Oxford Academic. (n.d.). 13 Refinement of crystal structures. Oxford Academic. [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. [Link]

  • ResearchGate. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

Sources

solubility of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a systematic approach for experimental solubility determination, and provide detailed protocols grounded in established laboratory practices. This document is intended to serve as a practical resource for scientists seeking to optimize the use of this compound in their research and development endeavors.

Introduction to this compound

This compound is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1] The oxazole moiety is a prevalent scaffold in numerous biologically active molecules, including natural products and synthetic drugs, exhibiting a wide range of therapeutic properties such as antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The chloromethyl group at the 4-position provides a reactive handle for further synthetic modifications, making this compound a versatile intermediate in the synthesis of more complex molecules.[4]

A thorough understanding of the solubility of this compound in various organic solvents is critical for several aspects of drug development:

  • Reaction Chemistry: Optimizing reaction conditions, including solvent choice, is essential for achieving high yields and purity in subsequent synthetic steps.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on the solubility profile of the compound.

  • Formulation: Developing stable and bioavailable drug formulations requires knowledge of the compound's solubility in pharmaceutically acceptable solvents.

  • Analytical Method Development: Selecting appropriate solvents is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Molecular Characteristics of this compound:

  • Oxazole Ring: The oxazole ring itself is a polar heterocyclic system due to the presence of electronegative oxygen and nitrogen atoms.

  • Chloromethyl Group: The C-Cl bond is polar, contributing to the overall polarity of the molecule.

  • Dimethyl Groups: The two methyl groups are nonpolar.

Based on these features, this compound can be classified as a moderately polar molecule. Its solubility will therefore be highest in solvents of similar polarity.

Systematic Approach to Solubility Determination

A systematic approach to determining the solubility of this compound involves screening a range of organic solvents with varying polarities. The following workflow provides a structured methodology for this process.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Obtain high-purity This compound C Perform qualitative solubility tests A->C B Select a diverse range of organic solvents B->C D Conduct quantitative solubility measurements C->D If soluble E Analyze and tabulate solubility data D->E F Interpret results based on solvent properties E->F G Document findings in a comprehensive report F->G

Sources

electrophilic and nucleophilic sites of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Abstract

This compound is a versatile heterocyclic compound whose synthetic utility is dictated by a nuanced interplay of electrophilic and nucleophilic characteristics. The presence of an electron-deficient oxazole core, activating methyl substituents, and a highly reactive chloromethyl group establishes multiple centers for chemical transformation. This guide provides a comprehensive analysis of these reactive sites, grounded in fundamental principles of electronic effects and reaction mechanisms. We will dissect the molecule's structure to identify its primary electrophilic center at the chloromethyl carbon and its key nucleophilic site at the ring's nitrogen atom. Furthermore, we will explore the modulated reactivity of the oxazole ring itself. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique chemical properties of this and related oxazole scaffolds in synthetic chemistry and medicinal applications.

Molecular Structure and Electronic Landscape

The reactivity of any chemical entity is a direct consequence of its electronic structure. For this compound, the overall reactivity profile is a composite of the inherent properties of the oxazole ring and the influence of its three substituents.

The oxazole ring is an aromatic heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom.[1] This arrangement results in an electron-deficient ring system, particularly at the C2 position, which is situated between the two electronegative heteroatoms.[2] However, the substituents on the specific molecule —two methyl groups and a chloromethyl group—profoundly modulate this intrinsic reactivity.

  • Methyl Groups (at C2 and C5): These are electron-donating groups (EDGs) through inductive effects and hyperconjugation. They increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack than an unsubstituted oxazole.[1][3]

  • Chloromethyl Group (at C4): This substituent possesses two competing electronic effects. The chlorine atom is strongly electron-withdrawing via induction, which polarizes the C-Cl bond. This effect makes the methylene carbon (hereafter Cα) highly electrophilic. This reactivity is analogous to that of a benzylic halide, where the chloromethyl group is activated for nucleophilic substitution.[4][5]

Figure 1: Structure of this compound with atom numbering.

Analysis of Electrophilic Sites

An electrophilic site is an electron-deficient center that is susceptible to attack by a nucleophile. This molecule features a prominent and highly reactive electrophilic center.

Primary Electrophilic Site: The Chloromethyl Carbon (Cα)

The most significant electrophilic character is found not on the oxazole ring itself, but on the carbon of the chloromethyl group. The high electronegativity of the chlorine atom induces a strong dipole along the Cα-Cl bond, rendering the Cα atom electron-poor and an excellent target for nucleophiles.

This reactivity is characteristic of benzylic-like halides and is the dominant mode of reaction for this compound.[5] It readily participates in S_N2 reactions with a wide variety of nucleophiles. The stability of the transition state, facilitated by the adjacent aromatic oxazole ring, contributes to this high reactivity.

Secondary Electrophilic Site: The C2 Ring Carbon

In the absence of a better leaving group, the C2 position of the oxazole ring is generally the most electron-deficient and thus the primary site for nucleophilic attack on the ring itself.[1][2] Strong nucleophiles can attack this position, often leading to a ring-cleavage pathway rather than a simple substitution.[6] However, for the title compound, the overwhelming reactivity of the chloromethyl group means that attack at C2 would only be observed under specific conditions with carefully chosen reagents, if at all.

cluster_electrophiles Electrophilic Sites cluster_nucleophiles Nucleophilic Sites Molecule This compound C_alpha Chloromethyl Carbon (Cα) (Primary Site) Molecule->C_alpha Attacked by Nucleophiles (Nu⁻) C2_Ring Ring Carbon (C2) (Secondary Site) Molecule->C2_Ring Attacked by strong Nu⁻ N3_Ring Ring Nitrogen (N3) (Primary Site) Molecule->N3_Ring Attacks Electrophiles (E⁺) C5_Ring Ring Carbon (C5) (Secondary Site) Molecule->C5_Ring Attacks Electrophiles (E⁺)

Figure 2: Overview of primary and secondary reactive sites on the molecule.

Analysis of Nucleophilic Sites

A nucleophilic site is an electron-rich center capable of donating an electron pair to an electrophile.

Primary Nucleophilic Site: The Ring Nitrogen (N3)

The pyridine-type nitrogen at the N3 position possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This makes it the most basic and nucleophilic center of the molecule. It readily reacts with acids to form oxazolium salts and can be alkylated by strong alkylating agents.[1]

Secondary Nucleophilic Site: The C5 Ring Carbon

While the oxazole ring is generally electron-poor, the electron-donating effects of the methyl groups at C2 and C5 enhance the electron density of the ring carbons, particularly C4 and C5. Electrophilic aromatic substitution, when it occurs on an oxazole ring, preferentially takes place at the C5 or C4 positions.[7][8] Given the substitution pattern of the title compound, the C5 position is the most likely site for attack by an electrophile, should conditions overcome the reactivity at the nitrogen or the chloromethyl group.

Synthetic Transformations & Experimental Protocols

The dual electrophilic and nucleophilic nature of this compound allows for a diverse range of chemical transformations. The most synthetically valuable reactions involve nucleophilic attack at the Cα position.

Dominant Reaction Pathway: S_{N}2 Substitution at the Chloromethyl Group

The chloromethyl group serves as a powerful electrophilic handle for introducing the 2,5-dimethyloxazole-4-yl)methyl moiety into various molecular scaffolds. This is typically achieved via S_{N}2 reactions with a range of nucleophiles.

Nucleophile TypeReagent ExampleProduct Class
O-Nucleophiles Sodium Phenoxide (NaOPh)Aryl Ethers
N-Nucleophiles Benzylamine (BnNH₂)Secondary Amines
S-Nucleophiles Sodium Thiocyanate (NaSCN)Thiocyanates
C-Nucleophiles Diethyl MalonateAlkylated Malonates

Table 1: Representative S_{N}2 reactions at the Cα electrophilic center.[5]

Exemplary Protocol: Synthesis of 4-(Phenoxymethyl)-2,5-dimethyl-1,3-oxazole

This protocol details a standard S_{N}2 reaction, demonstrating the high reactivity of the Cα electrophilic site with an oxygen nucleophile.

Materials:

  • This compound

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.1 equivalents) in absolute ethanol. To this solution, add sodium hydroxide (1.1 equivalents) portion-wise and stir until a clear solution of sodium phenoxide is formed.

  • Reaction: Add a solution of this compound (1.0 equivalent) in ethanol to the sodium phenoxide solution.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-(phenoxymethyl)-2,5-dimethyl-1,3-oxazole.

cluster_prep Step 1: Nucleophile Prep cluster_reaction Step 2-3: Reaction cluster_workup Step 4-8: Isolation & Purification A Dissolve Phenol & NaOH in EtOH B Stir to form Sodium Phenoxide A->B C Add Oxazole Substrate B->C D Reflux for 4-6h (Monitor by TLC) C->D E Cool & Evaporate Solvent D->E F Aqueous Workup & Extraction (EtOAc) E->F G Dry, Concentrate & Purify (Chromatography) F->G H Final Product G->H

Figure 3: Experimental workflow for the synthesis of an ether derivative via S_{N}2 reaction.

Summary and Outlook

The reactivity of this compound is dominated by the powerful electrophilic nature of its chloromethyl side chain, making it an ideal substrate for S_{N}2 reactions. This allows for its facile incorporation into larger, more complex molecules. Concurrently, the nucleophilic nitrogen atom and the activated oxazole ring offer additional, albeit secondary, sites for chemical modification.

Reactive SiteCharacterReagent TypeTypical Reaction
Chloromethyl Cα Primary Electrophile Nucleophiles (R-O⁻, R-NH₂, R-S⁻)S_{N}2 Substitution
Ring Nitrogen N3 Primary Nucleophile Electrophiles (H⁺, R-X)Protonation, N-Alkylation
Ring Carbon C5 Secondary Nucleophile Electrophiles (e.g., in EAS)Electrophilic Substitution
Ring Carbon C2 Secondary Electrophile Strong NucleophilesRing Opening

Table 2: Summary of Reactivity for this compound.

Understanding this hierarchy of reactivity is crucial for synthetic planning. For drug development professionals, the (2,5-dimethyloxazol-4-yl)methyl group can be considered a robust building block, readily attached to pharmacophores containing nucleophilic functional groups to explore new chemical space and modulate physicochemical properties. The inherent stability and metabolic profile of the oxazole ring, combined with the synthetic accessibility provided by the chloromethyl handle, ensures that this compound and its derivatives will remain valuable tools in medicinal chemistry and materials science.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Cogent Chemistry URL: [Link]

  • Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds Source: ChemistrySelect URL: [Link]

  • Title: Oxazole.pdf Source: CUTM Courseware URL: [Link]

  • Title: New Chemistry of Oxazoles Source: HETEROCYCLES, Vol. 35. No. 2. 1993 URL: [Link]

  • Title: Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole Source: SlideShare URL: [Link]

  • Title: Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles Source: National Institutes of Health (PMC) URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Amines from 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of primary, secondary, and tertiary amines utilizing 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole as a key electrophilic building block. The 2,5-dimethyloxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into diverse amine structures represents a valuable strategy for the development of novel small-molecule therapeutics.[1] This document provides two robust and validated protocols: direct N-alkylation of primary and secondary amines and the Gabriel synthesis for the clean preparation of the corresponding primary amine. Authored for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the underlying chemical principles, causality behind experimental choices, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Introduction: The Oxazole Scaffold and the Utility of Halomethyl Intermediates

The 1,3-oxazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal component for designing molecules that interact with biological targets like enzymes and receptors.

This compound is a particularly useful synthetic intermediate. The chloromethyl group at the C4 position functions as a reactive electrophile, analogous to a benzylic halide, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the 2,5-dimethyloxazol-4-ylmethyl moiety onto a wide range of nucleophiles, most notably amines, to generate libraries of compounds for biological screening.

This guide first outlines the preparation of the requisite this compound from its corresponding alcohol, followed by detailed protocols for its conversion to various amine derivatives.

Synthesis of the Key Intermediate: this compound

The synthesis of the chloromethyl intermediate is efficiently achieved from the commercially available (2,5-dimethyl-1,3-oxazol-4-yl)methanol via reaction with thionyl chloride. This is a standard transformation of an alcohol to an alkyl chloride.

Mechanistic Rationale

The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi (substitution, nucleophilic, internal) reaction, where the chloride from the chlorosulfite attacks the carbon, and sulfur dioxide and a proton are eliminated. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then warmed to drive the reaction to completion.

Experimental Protocol

Protocol 2.2.1: Chlorination of (2,5-dimethyl-1,3-oxazol-4-yl)methanol

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes. Control the addition rate to maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting alcohol spot is no longer visible.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 5-10 times the volume of the reaction mixture) with vigorous stirring. Neutralize the mixture to pH ~7-8 by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of sufficient purity for the subsequent nucleophilic substitution step. If necessary, it can be purified by flash column chromatography on silica gel.

Synthesis of Amines via Direct N-Alkylation

Direct alkylation is a straightforward method for synthesizing secondary and tertiary amines by reacting this compound with a primary or secondary amine, respectively. The primary challenge of this method is the potential for over-alkylation, especially when synthesizing secondary amines from primary amines.

Causality and Experimental Design

The reaction is a standard SN2 nucleophilic substitution. The amine acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the chloride leaving group.

  • Stoichiometry: To favor mono-alkylation and minimize the formation of the tertiary amine byproduct when starting from a primary amine, it is crucial to use an excess of the primary amine nucleophile (typically 2-5 equivalents). For the synthesis of tertiary amines from secondary amines, a slight excess of the chloromethyl oxazole (1.1-1.2 equivalents) can be used to ensure full consumption of the secondary amine.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cations, promoting the SN2 reaction.

  • Temperature: The reactivity of this compound is moderate. Gentle heating (40-60 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions or degradation of the oxazole ring.[3]

Visualizing the Workflow: Direct N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_chloro 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole reaction_vessel Dissolve in Polar Aprotic Solvent (e.g., MeCN) Heat (40-60 °C) start_chloro->reaction_vessel start_amine Primary or Secondary Amine (R¹R²NH) start_amine->reaction_vessel start_base Base (e.g., K₂CO₃) start_base->reaction_vessel workup_filter Filter solids reaction_vessel->workup_filter Reaction Completion workup_extract Aqueous Workup & Extraction workup_filter->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product N-((2,5-Dimethyl-1,3-oxazol-4-yl)methyl)amine (Secondary or Tertiary Amine) workup_purify->product

Caption: Workflow for direct N-alkylation.

Experimental Protocol

Protocol 3.3.1: Synthesis of a Secondary Amine (e.g., N-benzyl-1-(2,5-dimethyl-1,3-oxazol-4-yl)methanamine)

  • Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), benzylamine (2.5 eq.), and finely powdered potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the chloromethyl oxazole.

  • Reaction Conditions: Stir the suspension at 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting chloromethyl oxazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient eluent, e.g., from 10% to 50% ethyl acetate in hexanes) to isolate the pure secondary amine.

Synthesis of Primary Amines via the Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common in direct amination with ammonia.[4][5][6] This method utilizes the phthalimide anion as a protected form of ammonia.

Mechanistic Considerations
  • N-Alkylation of Phthalimide: Potassium phthalimide provides a non-basic, soft nucleophile (the imide anion) that attacks the this compound in an SN2 reaction to form N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)phthalimide.[4] DMF is an excellent solvent for this step as it readily dissolves potassium phthalimide.[5]

  • Hydrazinolysis: The resulting N-alkylated phthalimide is then treated with hydrazine (N₂H₄). Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide precipitate and liberates the desired primary amine.[4][5] This cleavage method is generally preferred over acidic or basic hydrolysis, which can require harsh conditions that may compromise the integrity of the oxazole ring.[3]

Visualizing the Workflow: Gabriel Synthesis

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis start_chloro 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole reaction1 Anhydrous DMF Heat (e.g., 80 °C) start_chloro->reaction1 start_phthalimide Potassium Phthalimide start_phthalimide->reaction1 intermediate N-Alkyl Phthalimide Intermediate reaction1->intermediate Formation reaction2 Ethanol Reflux intermediate->reaction2 start_hydrazine Hydrazine Hydrate start_hydrazine->reaction2 product_amine (2,5-Dimethyl-1,3-oxazol-4-yl)- methylamine reaction2->product_amine Liberation product_byproduct Phthalhydrazide (Precipitate) reaction2->product_byproduct Formation

Caption: Workflow for the Gabriel synthesis.

Experimental Protocol

Protocol 4.3.1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine [7]

  • Step 1: N-Alkylation

    • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF (to a concentration of 0.2 M).

    • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Isolation of Intermediate: Cool the reaction to room temperature and pour it into a beaker of cold water. The N-alkylated phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

  • Step 2: Hydrazinolysis

    • Reaction Setup: Suspend the dried N-alkylated phthalimide intermediate (1.0 eq.) in ethanol (to a concentration of 0.2 M) in a round-bottom flask equipped with a reflux condenser.

    • Reagent Addition: Add hydrazine hydrate (3.0 eq.).

    • Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Workup: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

    • Purification: The crude amine can be purified by distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine added to the eluent to prevent streaking).

Data Summary and Troubleshooting

Table of Reaction Parameters
ParameterDirect N-Alkylation (Sec. Amine)Gabriel Synthesis (Step 1)Gabriel Synthesis (Step 2)
Electrophile 4-(chloromethyl)-oxazole (1.0 eq)4-(chloromethyl)-oxazole (1.0 eq)N-alkyl phthalimide (1.0 eq)
Nucleophile Primary Amine (2.5 eq)K-Phthalimide (1.1 eq)Hydrazine Hydrate (3.0 eq)
Solvent AcetonitrileDMFEthanol
Temperature 50 °C80 °CReflux (~78 °C)
Typical Time 4-12 hours12 hours4 hours
Workup Filtration, ExtractionPrecipitation in waterFiltration
Purification Column ChromatographyFiltrationColumn Chromatography
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Reaction Inactive electrophile; insufficient temperature; poor quality reagents.Confirm the structure and purity of the chloromethyl oxazole. Increase the reaction temperature in 10 °C increments. Use freshly opened, anhydrous solvents and high-purity amines/reagents.
Over-alkylation (Direct Method) Incorrect stoichiometry; reaction run for too long.Increase the excess of the primary amine nucleophile (up to 5 eq.). Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
Oxazole Ring Decomposition Harsh acidic or basic workup conditions.[3][8]Use mild workup conditions. Neutralize acidic solutions carefully with saturated NaHCO₃. Avoid strong, concentrated acids or bases during extraction.
Poor Yield in Gabriel Step 2 Incomplete hydrazinolysis.Ensure sufficient hydrazine hydrate is used (3-5 eq.). Increase reflux time if necessary. Ensure the phthalhydrazide has fully precipitated before filtration.
Product Streaking on TLC/Column Basic nature of the amine product interacting with acidic silica gel.Add a small amount of triethylamine (~1%) or ammonia in methanol to the eluent system for column chromatography.

Conclusion

The protocols described herein provide robust and versatile methods for the synthesis of a variety of amines starting from this compound. The direct N-alkylation is a rapid method for accessing secondary and tertiary amines, while the Gabriel synthesis offers a clean and high-yielding route to the corresponding primary amine, avoiding common side reactions. By understanding the reactivity of the chloromethyl oxazole intermediate and the stability of the oxazole core, researchers can confidently and efficiently generate libraries of novel amine-containing compounds for applications in drug discovery and development.

References

  • Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. (1989). Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (Date N/A). NIH Public Access. Available at: [Link]

  • The Gabriel Synthesis. (2023). Chemistry Steps. Available at: [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis. (Date N/A). Organic Chemistry Tutor. Available at: [Link]

  • Gabriel Synthesis. (Date N/A). Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. (2025). ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Date N/A). Semantic Scholar. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Green Chemistry. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (Date N/A). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines. (2015). ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Date N/A). Taylor & Francis Online. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions.[3][4] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole core represents a key pharmacophore, with the chloromethyl group providing a reactive site for further chemical modification, enabling the creation of diverse derivative libraries for biological screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound derivatives to identify and characterize their biological activities. The protocols detailed herein are designed to be robust and reproducible, offering a foundational framework for the initial stages of drug discovery.

Experimental Design and Workflow

A systematic approach to screening a library of novel this compound derivatives is crucial for efficiently identifying promising lead compounds. The following workflow outlines a logical progression from initial cytotoxicity assessment to more specific antimicrobial and enzyme inhibition assays.

Screening Workflow start Start: Library of this compound Derivatives cytotoxicity PART 1: Cytotoxicity Screening (MTT/XTT Assay) start->cytotoxicity Initial broad screening antimicrobial PART 2: Antimicrobial Activity Screening cytotoxicity->antimicrobial Non-toxic compounds enzyme PART 3: Enzyme Inhibition Assays cytotoxicity->enzyme Targeted screening antibacterial Antibacterial (Broth Microdilution) antimicrobial->antibacterial antifungal Antifungal (Broth Microdilution) antimicrobial->antifungal data_analysis Data Analysis & Hit Identification enzyme->data_analysis antibacterial->data_analysis antifungal->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: High-level workflow for screening oxazole derivatives.

PART 1: Cytotoxicity Screening

Rationale: Before evaluating specific therapeutic activities, it is essential to determine the general cytotoxicity of the compounds. This initial screen helps to identify concentration ranges that are non-toxic to mammalian cells, which is crucial for distinguishing between targeted biological effects and general toxicity. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8]

Materials:

  • Human cell line (e.g., HEK293, HeLa, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]

Protocol 2: XTT Assay for Cytotoxicity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay.[11] The key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.[7][11]

Materials:

  • Same as MTT, but replace MTT solution with XTT labeling reagent and an electron-coupling reagent (available as a kit).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

Data Presentation: Example Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Oxazole-1 HEK293MTT24> 100
Oxazole-2 HEK293MTT2425.3
Oxazole-3 HepG2XTT4878.1
Doxorubicin HEK293MTT241.2

PART 2: Antimicrobial Activity Screening

Rationale: Given that many oxazole derivatives exhibit antimicrobial properties, screening against a panel of clinically relevant bacteria and fungi is a logical next step for compounds with low cytotoxicity.[5] The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[13]

  • Compound Dilution: Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microplates

  • Test compounds and standard antifungal (e.g., Fluconazole)

Procedure: The procedure is similar to the antibacterial testing, with adjustments for the fungal growth medium and incubation conditions (e.g., 35°C for 24-48 hours).[13]

Data Presentation: Example Antimicrobial Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Oxazole-1 1664>128
Oxazole-4 83264
Ciprofloxacin 0.50.25NA
Fluconazole NANA2

PART 3: Enzyme Inhibition Assays

Rationale: Oxazole derivatives are known to inhibit various enzymes, making them attractive candidates for drug development.[14][15] Enzyme inhibition assays are crucial for identifying the specific molecular targets of the compounds and elucidating their mechanism of action.[16] The choice of enzyme will depend on the therapeutic area of interest (e.g., kinases for cancer, proteases for viral infections).

Protocol 5: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds and a known inhibitor

  • 96-well plate (or other suitable format)

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using an appropriate detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.[17]

Enzyme_Inhibition Enzyme Enzyme (E) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S Substrate Substrate (S) Inhibitor Inhibitor (I) (Oxazole Derivative) Inhibitor->EI_Complex Product Product (P) ES_Complex->Product k_cat

Caption: Simplified model of competitive enzyme inhibition.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological screening of this compound derivatives. The data generated from these assays will enable the identification of "hit" compounds with promising therapeutic potential. Subsequent steps should focus on more detailed mechanistic studies, structure-activity relationship (SAR) analysis to guide lead optimization, and in vivo efficacy and safety studies. The versatility of the oxazole scaffold suggests that this class of compounds will continue to be a rich source of novel drug candidates.[18]

References

  • Lee, J. H., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4222. [Link]

  • Li, Y., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 563-567. [Link]

  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-21. [Link]

  • Anjali, S., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. American Journal of Biomedical and Life Sciences, 27(4S), 7205. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad283. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

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  • Shi, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 635-651. [Link]

  • Katta Eswar Srikanth. (2025). Biological Importance of Oxazoles. Journal of Clinical Research and Pharmacy, 4(2). [Link]

  • Sharma, A., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]

  • Liu, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 709249. [Link]

  • Kumar, A., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Strateva, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1283838. [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Al-Hourani, B. J., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3675-3682. [Link]

  • Duan, H., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 9(1), 1-10. [Link]

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  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

  • Singh, P., & Kumar, V. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

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  • Swellmeen, L. (2017). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 9(12), 96-108.
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Application Notes & Protocols: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole as a Versatile Electrophilic Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2][3][4] Its value lies in its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle. This document provides a detailed guide to the application of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, a highly functionalized and reactive building block for the elaboration of complex molecular architectures. The presence of a reactive chloromethyl group at the C4 position provides a key electrophilic site for the introduction of diverse functionalities through nucleophilic substitution reactions, making it an invaluable tool for researchers in drug discovery and organic synthesis.

Introduction to the this compound Building Block

This compound is a heterocyclic compound featuring a dimethyl-substituted oxazole core with a key reactive handle: a chloromethyl group. The oxazole moiety itself is aromatic and relatively stable. The true synthetic utility of this building block is derived from the lability of the carbon-chlorine bond in the chloromethyl substituent. This group behaves as a potent electrophile, analogous to a benzylic chloride, readily undergoing SN2 reactions with a wide array of nucleophiles.

This reactivity allows for the straightforward introduction of carbon, nitrogen, oxygen, and sulfur-based functionalities, enabling rapid library synthesis and the construction of complex target molecules. The 2,5-dimethyl substitution pattern provides steric and electronic definition to the core, influencing the overall properties of the resulting derivatives.

Diagram: The Role of this compound in Synthesis

G cluster_n C-N Bond Formation cluster_o C-O Bond Formation cluster_s C-S Bond Formation cluster_c C-C Bond Formation main This compound amines Primary/Secondary Amines main->amines R₂NH azides Azides main->azides N₃⁻ amides Amides/Imides main->amides RCONHR' alcohols Alcohols/Phenols main->alcohols ROH carboxylates Carboxylic Acids main->carboxylates RCOO⁻ thiols Thiols/Thiophenols main->thiols RSH cyanide Cyanide main->cyanide CN⁻ malonates Malonates/Enolates main->malonates CH₂(CO₂Et)₂ organometallics Organometallics main->organometallics R-MgBr

Caption: Versatility of the building block in forming various chemical bonds.

Synthetic Applications & Protocols

The primary application of this compound is as an alkylating agent. The protocols below are representative examples of its utility.

C-N Bond Formation: Synthesis of Aminomethyl-Oxazoles

The introduction of nitrogen-containing functional groups is fundamental in drug design. The chloromethyl group reacts cleanly with primary and secondary amines to yield the corresponding aminomethyl derivatives. These products can serve as intermediates for further elaboration or as final target molecules with potential biological activity. This reactivity is analogous to that of 2-(halomethyl)oxazoles, which are known to react with various amine nucleophiles.[5]

Protocol 1: Synthesis of N-Benzyl-1-(2,5-dimethyl-1,3-oxazol-4-yl)methanamine

  • Reaction Scheme: (Illustrative scheme: Oxazole-CH₂Cl + Benzylamine -> Oxazole-CH₂-NH-Benzyl)

  • Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound145.581.46 g10.0
Benzylamine107.152.14 g20.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Acetonitrile (CH₃CN)41.0550 mL-
  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.46 g, 10.0 mmol) and acetonitrile (50 mL).

    • Add potassium carbonate (2.76 g, 20.0 mmol). This inorganic base acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.

    • Add benzylamine (2.14 g, 2.0 equivalents, 20.0 mmol). Using an excess of the amine helps to ensure complete consumption of the starting chloride and can minimize the formation of the double-alkylation product.

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Self-Validating System (Characterization):

    • Appearance: Pale yellow oil.

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the oxazole methyl groups (~2.3-2.5 ppm), the newly formed methylene bridge (~3.8 ppm), the benzyl methylene (~3.9 ppm), and aromatic protons (~7.2-7.4 ppm).

    • MS (ESI+): Calculated for C₁₃H₁₆N₂O [M+H]⁺: 217.13; Found: 217.1.

C-O Bond Formation: Synthesis of Ether Linkages

The reaction with alcohols and phenols provides a direct route to ether-linked oxazole derivatives. This is particularly useful for connecting the oxazole core to other aromatic systems or functionalized aliphatic chains.

Protocol 2: Synthesis of 4-(Phenoxymethyl)-2,5-dimethyl-1,3-oxazole

  • Reaction Scheme: (Illustrative scheme: Oxazole-CH₂Cl + Phenol -> Oxazole-CH₂-O-Phenyl)

  • Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound145.581.46 g10.0
Phenol94.111.04 g11.0
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.0
N,N-Dimethylformamide (DMF)73.0940 mL-
  • Step-by-Step Procedure:

    • In a 100 mL round-bottom flask, dissolve phenol (1.04 g, 11.0 mmol) in DMF (40 mL).

    • Add cesium carbonate (4.89 g, 15.0 mmol). Cs₂CO₃ is a strong, yet mild, base ideal for deprotonating phenols without causing side reactions. Its high solubility in DMF facilitates the reaction.

    • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the phenoxide.

    • Add a solution of this compound (1.46 g, 10.0 mmol) in 10 mL of DMF dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel to obtain the desired ether.

  • Self-Validating System (Characterization):

    • Appearance: White solid.

    • ¹H NMR (400 MHz, CDCl₃): Expect peaks for the oxazole methyl groups (~2.3 and 2.5 ppm), a singlet for the methylene linker (-CH₂-O-) at ~5.0 ppm, and aromatic protons from the phenyl ring (~6.9-7.3 ppm).

    • MS (ESI+): Calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.10; Found: 204.1.

C-C Bond Formation: Malonic Ester Synthesis

Carbon-carbon bond formation is critical for extending carbon skeletons. The reaction of this compound with stabilized carbanions, such as those derived from malonic esters, provides a powerful method for introducing a two-carbon unit that can be further manipulated. This strategy is exemplified in the synthesis of the anti-inflammatory drug Oxaprozin, where a related 2-(bromomethyl)oxazole is alkylated with a malonate carbanion.[5]

Protocol 3: Synthesis of Diethyl 2-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)malonate

  • Reaction Scheme: (Illustrative scheme: Oxazole-CH₂Cl + CH₂(CO₂Et)₂ -> Oxazole-CH₂-CH(CO₂Et)₂)

  • Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Sodium Hydride (NaH, 60% in mineral oil)24.000.44 g11.0
Diethyl malonate160.171.76 g11.0
This compound145.581.46 g10.0
Tetrahydrofuran (THF), anhydrous72.1150 mL-
  • Step-by-Step Procedure:

    • To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.44 g, 11.0 mmol).

    • Add 30 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

    • Add diethyl malonate (1.76 g, 11.0 mmol) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir for 30 minutes at 0°C to allow for complete deprotonation.

    • Add a solution of this compound (1.46 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography to yield the target compound.

  • Self-Validating System (Characterization):

    • Appearance: Colorless to light yellow oil.

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the ethyl ester groups (triplet at ~1.2 ppm, quartet at ~4.2 ppm), oxazole methyls (~2.2 and 2.4 ppm), the new methylene bridge as a doublet (~3.1 ppm), and the malonate methine as a triplet (~3.7 ppm).

    • MS (ESI+): Calculated for C₁₃H₁₉NO₄ [M+H]⁺: 270.13; Found: 270.1.

Summary of Applications & Data

The following table summarizes the types of transformations possible with this building block, providing a quick reference for synthetic chemists.

Bond FormedNucleophile ClassBase (if required)SolventTypical Temp.
C-N Amines, Azides, AmidesK₂CO₃, Et₃NCH₃CN, DMFRT to 80°C
C-O Alcohols, PhenolsNaH, Cs₂CO₃THF, DMFRT to 60°C
C-S Thiols, ThiophenolsK₂CO₃, NaHAcetone, DMFRT to 60°C
C-C Malonates, CyanidesNaH, K₂CO₃THF, DMSO0°C to RT

Workflow Visualization

Diagram: General Synthetic Workflow

G start Select Nucleophile (R-NuH) reaction Nucleophilic Substitution (Sₙ2 Reaction) start->reaction reagents This compound + Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Distillation) workup->purify product Final Product: Oxazole-CH₂-NuR purify->product

Caption: A typical experimental workflow for utilizing the building block.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Center for Biotechnology Information. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube. [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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protocol for reaction of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole with thiols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Oxazole Thioether Derivatives via Nucleophilic Substitution of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole with Thiols

Introduction and Scientific Context

The 1,3-oxazole moiety is a cornerstone in the architecture of numerous biologically significant natural products and synthetic pharmaceuticals.[1] Its presence often imparts favorable metabolic stability and serves as a key pharmacophore for interacting with biological targets. The introduction of a thioether linkage to this scaffold via a methylene bridge creates a flexible and functionalized molecule that can be further elaborated or used to modulate physicochemical properties.

The reaction of this compound with thiols is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The chloromethyl group provides a highly reactive electrophilic center, and the chlorine atom is an excellent leaving group. Sulfur nucleophiles, particularly thiolate anions generated in situ from thiols, are potent nucleophiles that readily displace the chloride to form a stable carbon-sulfur bond.[3][4] This reaction is synthetically valuable due to its high efficiency, broad substrate scope, and generally mild conditions. The resulting 4-((alkylthio)methyl)- or 4-((arylthio)methyl)-2,5-dimethyl-1,3-oxazole derivatives are valuable building blocks for constructing more complex molecules in drug discovery programs.[5]

Reaction Principle and Mechanism

The core of this protocol is the SN2 reaction between a thiolate anion and the chloromethylated oxazole. The process can be broken down into two primary stages:

  • Deprotonation of the Thiol: Thiols (R-SH) are generally weak acids. To generate the far more nucleophilic thiolate anion (R-S⁻), a base is required. The choice of base depends on the acidity of the thiol and the desired reaction conditions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA).

  • Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom of the chloromethyl group. This occurs via a backside attack, leading to the displacement of the chloride ion and the formation of the new C-S bond in a single, concerted step.[2]

The overall transformation is illustrated below.

G Oxazole This compound Product 4-((R-thio)methyl)-2,5-dimethyl-1,3-oxazole Oxazole->Product Thiol Thiol (R-SH) Thiol->Product Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Thiol Salt Salt Byproduct (e.g., KCl + KHCO₃) Solvent Solvent (e.g., DMF)

Caption: General reaction scheme for the synthesis of oxazole thioethers.

Detailed Experimental Protocol

This protocol provides a general methodology that can be adapted for various aliphatic and aromatic thiols.

Materials and Reagents
  • Substrates: this compound, desired thiol (e.g., thiophenol, benzyl thiol, ethanethiol).

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Work-up Reagents: Ethyl acetate (EtOAc), deionized water, saturated sodium chloride solution (brine).

  • Purification: Silica gel (230-400 mesh), hexane, ethyl acetate.

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen or argon inlet, dropping funnel, standard glassware for extraction and chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Experimental workflow from setup to final product characterization.

  • Preparation (Thiolate Generation):

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF or acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M with respect to the thiol.

    • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the thiolate salt. Expertise Note: For less acidic thiols or for a faster reaction, stronger bases like sodium hydride (NaH, 1.2 eq) can be used. If using NaH, add it carefully in portions to the thiol solution at 0 °C, as hydrogen gas will evolve.

  • Reaction:

    • Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.

    • Add the oxazole solution dropwise to the stirring thiolate mixture at room temperature.

    • Stir the reaction at room temperature or gently heat to 50-60 °C. The optimal temperature may vary depending on the reactivity of the thiol.[6]

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as 4:1 Hexane:Ethyl Acetate.

    • The reaction is complete when the starting this compound spot is no longer visible by UV light. This typically takes 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with brine to remove residual DMF and salts.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to isolate the pure thioether product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results and Data

The reaction is generally high-yielding, especially with aromatic and benzylic thiols. The following table provides representative conditions and expected outcomes based on analogous reactions reported in the literature.[3][7][8]

Thiol Type Base Solvent Temp (°C) Time (h) Typical Yield (%)
Aromatic (e.g., Thiophenol)K₂CO₃DMF25 - 502 - 685 - 95
Benzylic (e.g., Benzyl thiol)K₂CO₃MeCN253 - 880 - 90
Aliphatic (e.g., Ethanethiol)NaHTHF/DMF0 - 256 - 1270 - 85

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Ineffective base (e.g., hydrated K₂CO₃).2. Non-anhydrous solvent/reagents.3. Thiol is not acidic enough for the base used.1. Use freshly dried or new anhydrous base.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a stronger base like NaH or NaOMe.
Formation of Side Products (e.g., Disulfide R-S-S-R) 1. Presence of oxygen, which can oxidize the thiolate.2. Reaction temperature is too high.1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.2. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Residual DMF in the crude product.1. Adjust the polarity of the eluent system for chromatography (e.g., use dichloromethane/hexane).2. Ensure thorough washing with water and brine during the work-up to remove DMF.

Conclusion

This application note details a reliable and versatile protocol for the synthesis of 4-((R-thio)methyl)-2,5-dimethyl-1,3-oxazole derivatives. The SN2 reaction between the chloromethylated oxazole and various thiols proceeds efficiently under mild conditions to afford high yields of the desired thioether products. This methodology provides a straightforward entry into a class of compounds with significant potential for applications in medicinal chemistry and materials science, enabling researchers to rapidly generate diverse libraries for further investigation.

References

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7845. Available at: [Link]

  • ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. Available at: [Link]

  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Library of Medicine. Available at: [Link]

  • Williams, D. R., & Kiesel, B. A. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 11(24), 5754–5757. Available at: [Link]

  • ResearchGate. (2021). 4-Methylumbelliferone fused oxazole thioether derivatives: synthesis, characterization and antifungal activities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Library of Medicine. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. Molecules, 21(11), 1553. Available at: [Link]

  • American Chemical Society. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • ScienceDirect. (2022). Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

  • National Institutes of Health. (2007). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 12(9), 2097–2108. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole. This readily accessible building block serves as a versatile precursor for a diverse array of novel heterocyclic compounds. We will delve into the core reactive principles of this substrate, focusing on its application in nucleophilic substitution reactions and [4+2] cycloadditions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Advantage of this compound

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The title compound, this compound, is particularly valuable due to the presence of a reactive chloromethyl group. This benzylic-like halide is an excellent electrophile, primed for facile nucleophilic displacement, allowing for the introduction of a wide range of functional groups and the subsequent construction of more complex heterocyclic systems.

The reactivity of the chloromethyl group is analogous to other halomethyl-oxazoles, where the bromide analogue is generally more reactive due to the superior leaving group ability of bromide compared to chloride.[2] However, the chloro-derivative often provides a good balance of reactivity, stability, and cost-effectiveness. Beyond the side chain, the oxazole ring itself can participate in pericyclic reactions, most notably acting as an azadiene component in Diels-Alder reactions to construct pyridine rings.[3][4] This dual reactivity makes it a powerful tool for generating molecular diversity from a single, common starting material.

Pathway I: Elaboration via Nucleophilic Substitution

The most direct synthetic route utilizing this compound involves the SN2 reaction at the chloromethyl carbon. This pathway is efficient for forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Mechanistic Rationale and Causality

The SN2 reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity. The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like secondary amines or phenols, a moderate base such as potassium carbonate (K₂CO₃) is sufficient. For less reactive nucleophiles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) may be required.[2]

Workflow for Nucleophilic Substitution

G sub Starting Material: This compound react Reaction Mixture sub->react nuc Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) nuc->react base Base (e.g., K₂CO₃, NaH) base->react solv Solvent (e.g., DMF, CH₃CN) solv->react workup Aqueous Work-up & Extraction react->workup Stir at RT to 80°C purify Purification (Column Chromatography) workup->purify prod Final Product: 4-(Nu-CH₂)-2,5-dimethyl-1,3-oxazole purify->prod

Caption: Generalized workflow for nucleophilic substitution reactions.

Table of Representative Nucleophilic Substitutions
Nucleophile ClassExample NucleophileBaseTypical SolventProduct Class
N-Nucleophiles PiperidineK₂CO₃Acetonitrile4-(Aminomethyl)oxazole
Sodium Azide (NaN₃)-DMF/H₂O4-(Azidomethyl)oxazole
ImidazoleNaHDMF4-(Imidazol-1-ylmethyl)oxazole
O-Nucleophiles PhenolK₂CO₃DMF4-(Phenoxymethyl)oxazole
Sodium Acetate-Acetic Acid4-(Acetoxymethyl)oxazole
S-Nucleophiles ThiophenolEt₃NCH₂Cl₂4-(Phenylthiomethyl)oxazole
C-Nucleophiles Sodium Cyanide (NaCN)-DMSO4-(Cyanomethyl)oxazole
Detailed Protocol 1: Synthesis of 4-((Diethylamino)methyl)-2,5-dimethyl-1,3-oxazole

This protocol details the reaction with a secondary amine, a common transformation for building ligands or introducing basic centers for pharmaceutical applications.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate to the solution.

  • Add diethylamine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Heating accelerates the reaction rate. K₂CO₃ acts as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 4-((diethylamino)methyl)-2,5-dimethyl-1,3-oxazole.

Pathway II: [4+2] Cycloaddition for Pyridine Synthesis

The oxazole ring can function as an electron-deficient azadiene, making it suitable for inverse-electron-demand Diels-Alder reactions.[4] This property is exceptionally useful for synthesizing substituted pyridines, which are core structures in many pharmaceuticals. The reaction proceeds via a cycloaddition with an alkene or alkyne, followed by a spontaneous or acid-catalyzed dehydration/aromatization of the resulting bicyclic intermediate.

Mechanistic Rationale

The reaction involves the [4+2] cycloaddition between the C2-N3-C4-C5 diene system of the oxazole and a dienophile. Electron-releasing substituents on the oxazole ring can facilitate the reaction.[3] The initial cycloadduct is often unstable and readily eliminates a molecule of water (from the oxygen bridge) to form the stable aromatic pyridine ring. The use of Lewis acids can catalyze the cycloaddition by lowering the LUMO energy of the oxazole, thereby accelerating the reaction.[5]

Diels-Alder Reaction and Aromatization Pathway```dot

G sub This compound (Azadiene) intermediate Bicyclic Intermediate (Cycloadduct) sub->intermediate + dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->intermediate Δ or Lewis Acid product Substituted Pyridine Derivative intermediate->product - H₂O (Aromatization)

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse heterocyclic structures. Its utility stems from the predictable reactivity of the chloromethyl group in nucleophilic substitutions and the ability of the oxazole core to participate in cycloaddition reactions. By understanding the principles behind these transformations, researchers can strategically design and execute synthetic routes to novel compounds with significant potential in drug discovery and materials science.

References

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  • New chemistry of oxazoles. HETEROCYCLES, Vol. 35, No. 2, 1993. [Link]

  • Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules 2020, 25(7), 1603. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. [Link]

  • Unusual cycloadditions of o-quinone methides with oxazoles. Org Lett. 2007, 9(24), 5055–5057. [Link]

  • Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. The Journal of Organic Chemistry 2011, 76 (23), 9878-9885. [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Organic Chemistry Portal. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules 2023, 28(12), 4811. [Link]

  • Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters 2023, 25 (28), 5222-5226. [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry 2014, 79 (11), 5129-5137. [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules 2001, 6(12), 978-983. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

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Application Notes and Protocols for the Development of Anticancer Agents Using 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole ring system has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities, including potent antitumor effects.[1][2] The unique electronic and structural features of the oxazole ring, with its nitrogen and oxygen heteroatoms, allow for diverse non-covalent interactions with various biological targets such as enzymes and receptors, making it an attractive starting point for the design of new therapeutic agents.[1][3] Oxazole derivatives have been shown to exhibit anticancer activity through multiple mechanisms, including the inhibition of crucial cellular machinery like tubulin, DNA topoisomerases, and various protein kinases, as well as modulating signaling pathways such as STAT3.[4]

This document provides detailed application notes and protocols centered on the use of a specific, highly versatile building block: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole . The presence of a reactive chloromethyl group at the 4-position of the stable 2,5-dimethyloxazole core makes this compound an ideal precursor for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. We will explore the synthetic utility of this key intermediate, provide detailed protocols for the synthesis of exemplary derivatives, and outline methods for their subsequent biological evaluation.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₆H₈ClNO
Molecular Weight 145.59 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not readily available; likely high due to polarity
Melting Point Not readily available
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone)
Reactivity The chloromethyl group is a good electrophile for Sₙ2 reactions

Synthetic Strategy: Leveraging Nucleophilic Substitution for Library Generation

The primary synthetic utility of this compound lies in the reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds, enabling the generation of a diverse library of compounds for biological screening. The general reaction scheme is depicted below:

G reagent This compound product Substituted (2,5-dimethyloxazol-4-yl)methyl Derivative reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) base Base (e.g., K₂CO₃, Et₃N)

Figure 1: General workflow for the nucleophilic substitution of this compound.

The choice of nucleophile is critical in determining the physicochemical properties and biological activity of the resulting compounds. Common classes of nucleophiles and the corresponding products are outlined in the table below:

Nucleophile ClassResulting LinkagePotential for Anticancer Activity
Amines (R-NH₂)Amino (-NH-)High; many amine-containing heterocycles exhibit potent cytotoxicity.
Thiols (R-SH)Thioether (-S-)High; sulfur-containing compounds are known to interact with key cellular targets.
Phenols (Ar-OH)Ether (-O-)Moderate to High; ether linkages can improve pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative anticancer agent precursors from this compound.

Protocol 1: Synthesis of N-Aryl-N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)amines

This protocol describes the synthesis of a series of N-aryl substituted aminomethyl oxazoles, a class of compounds with potential as anticancer agents.

Rationale: The introduction of an arylamine moiety can facilitate interactions with hydrophobic pockets in target proteins and modulate the electronic properties of the molecule, which can be crucial for biological activity.

G start This compound + Substituted Aniline reaction Reaction: - Solvent: Acetonitrile - Base: K₂CO₃ - Temperature: Reflux (80°C) - Time: 12-24 hours start->reaction workup Work-up: - Cool to RT - Filter solids - Concentrate filtrate reaction->workup purification Purification: - Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product N-Aryl-N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)amine purification->product

Figure 2: Workflow for the synthesis of N-Aryl-N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline, 3,4-dimethoxyaniline) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask, add this compound, the substituted aniline, and potassium carbonate.

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the chloromethyl oxazole.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 12-24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and any salts formed during the reaction. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-aryl-N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)amine.

  • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of S-((2,5-dimethyl-1,3-oxazol-4-yl)methyl) Thioethers

This protocol outlines the synthesis of thioether derivatives, another class of compounds with potential anticancer activity.

Rationale: The introduction of a thioether linkage can provide a "soft" atom for interaction with biological targets. Furthermore, the sulfur atom can be a site for metabolic oxidation, which can influence the pharmacokinetic profile of the compound.

Materials:

  • This compound (1.0 eq)

  • Substituted thiol (e.g., thiophenol, 4-methoxythiophenol) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted thiol.

  • Add anhydrous THF to dissolve the thiol (concentration of ~0.3 M).

  • Cool the solution in an ice bath to 0°C.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate.

  • To this mixture, add a solution of this compound in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Biological Evaluation: Assessing Anticancer Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach is often employed, starting with in vitro assays and progressing to more complex cellular and in vivo models for the most promising compounds.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Data Presentation:

The results of the cytotoxicity screening can be summarized in a table for easy comparison of the activity of the different derivatives.

Compound IDR Group (from Nucleophile)IC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
Lead-NH-1 4-Chlorophenyl[Experimental Value][Experimental Value][Experimental Value]
Lead-NH-2 3,4-Dimethoxyphenyl[Experimental Value][Experimental Value][Experimental Value]
Lead-S-1 Phenyl[Experimental Value][Experimental Value][Experimental Value]
Lead-S-2 4-Methoxyphenyl[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Positive Control)[Experimental Value][Experimental Value][Experimental Value]
Mechanism of Action Studies

For compounds that exhibit significant cytotoxicity, further studies are necessary to elucidate their mechanism of action. Based on the known targets of oxazole derivatives, the following assays can be performed:

  • Tubulin Polymerization Assay: To determine if the compounds inhibit microtubule formation.

  • Topoisomerase Inhibition Assay: To assess the ability of the compounds to interfere with DNA replication and repair.

  • Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-relevant protein kinases.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compounds cause cell cycle arrest at a specific phase.

  • Apoptosis Assays: To confirm that the compounds induce programmed cell death (e.g., by Annexin V/PI staining).

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel anticancer agents. Its reactivity allows for the straightforward synthesis of a wide array of derivatives through nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these compounds. The most promising derivatives identified through these studies can serve as lead compounds for further optimization through medicinal chemistry efforts, with the ultimate goal of developing new and effective cancer therapies. Future work should focus on expanding the library of derivatives to explore a wider chemical space and conducting in-depth structure-activity relationship (SAR) studies to guide the design of more potent and selective anticancer agents.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Oxazole-Based Compounds As Anticancer Agents | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. NIH. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

  • Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents | Request PDF. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. [Link]

  • Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. ResearchGate. [Link]

  • A short review on the synthesis of oxazolo/thiazolo/imidazolocoumarins and their biological activities. ResearchGate. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. OUCI. [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations | ACS Omega. ACS Publications. [Link]

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Application Notes and Protocols: Antimicrobial Properties of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Oxazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific subclass: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole derivatives. We present detailed protocols for the synthesis, in vitro antimicrobial susceptibility testing, anti-biofilm assessment, and cytotoxicity evaluation of these compounds. The methodologies are grounded in established standards to ensure reproducibility and reliability, providing a robust framework for investigating this promising class of potential antimicrobial agents.

Introduction: The Rationale for Investigating Oxazole Derivatives

The oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[2] This scaffold is present in numerous natural products and has been successfully incorporated into a wide range of clinically significant therapeutic agents.[3] The versatility of the oxazole ring allows for substitutions at various positions, which can be fine-tuned to modulate biological activity, making it an attractive target for medicinal chemists.[1]

The specific focus of these application notes, this compound, incorporates several features of interest:

  • The Oxazole Core: Provides a stable, aromatic scaffold.

  • Dimethyl Substitution (C2, C5): May influence steric interactions with biological targets and modulate lipophilicity.

  • Chloromethyl Group (C4): This electrophilic moiety is a key feature. The reactive chlorine atom can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in bacterial enzymes or proteins, leading to irreversible inhibition. This represents a potent and potentially durable mechanism of action.

This guide provides the foundational methods to synthesize and systematically evaluate the antimicrobial potential of derivatives built upon this core structure.

Synthesis Protocol: this compound

A common and effective method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[4][5] The following protocol outlines a plausible synthetic route for the target compound class.

Principle: The synthesis begins with the acylation of an aminoketone followed by an intramolecular cyclization and dehydration, typically promoted by a strong dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to form the oxazole ring.[5][6]

Step-by-Step Synthesis Protocol:
  • Preparation of the 2-Acylamino-ketone Precursor:

    • Reactants: 3-Amino-2-butanone hydrochloride and Acetyl chloride.

    • Procedure:

      • Dissolve 3-Amino-2-butanone hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

      • Cool the mixture to 0°C using an ice bath.

      • Slowly add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free amine.

      • Add Acetyl chloride (1.1 eq) dropwise to the cooled solution. The acylation is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Upon completion, perform an aqueous workup to remove salts and purify the resulting N-(3-oxobutan-2-yl)acetamide precursor, typically via column chromatography.

  • Chlorination of the Precursor:

    • Reactant: N-(3-oxobutan-2-yl)acetamide and a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

    • Procedure:

      • Dissolve the purified precursor (1.0 eq) in a chlorinated solvent like chloroform.

      • Add sulfuryl chloride (1.1 eq) dropwise at room temperature.

      • Reflux the mixture for 2-3 hours until TLC analysis indicates the consumption of the starting material.

      • Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution to neutralize excess acid.

      • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated precursor.

  • Robinson-Gabriel Cyclodehydration:

    • Reactant: Chlorinated precursor and a dehydrating agent.

    • Procedure:

      • Place the chlorinated precursor into a flask.

      • Add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0°C.[5]

      • Heat the mixture under reflux for 4-8 hours. This step drives the formation of the oxazole ring.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

      • Neutralize the acidic solution with a base (e.g., NaOH solution) until it is slightly alkaline.

      • Extract the final product, this compound, with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the crude product by column chromatography to obtain the final compound. Characterization should be confirmed by NMR and Mass Spectrometry.

In Vitro Antimicrobial Evaluation: Protocols and Rationale

Evaluating the antimicrobial efficacy of novel compounds requires a standardized, multi-step approach. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and comparability.[7][8][9]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_read Phase 3: Data Acquisition cluster_key Key Terms P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A1 Inoculate 96-well Plate (Final conc. ~5x10^5 CFU/mL) P1->A1 P2 Prepare Serial Dilutions of Oxazole Derivative P2->A1 A2 Incubate Plate (18-24h at 37°C) A1->A2 Incubation R1 Visually Inspect for Turbidity (Determine MIC) A2->R1 R2 Plate from Clear Wells onto Agar R1->R2 R3 Incubate Agar Plates (24h at 37°C) R2->R3 R4 Count Colonies (Determine MBC) R3->R4 K1 MIC: Minimum Inhibitory Concentration K2 MBC: Minimum Bactericidal Concentration

Caption: Workflow for MIC and MBC Determination.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Sterile 96-well flat-bottom microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Procedure:

    • Inoculum Preparation:

      • From a fresh agar plate, select 3-5 colonies of the test bacterium.

      • Suspend the colonies in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

      • Dilute this suspension 1:150 in MHB to achieve a final working concentration of ~1 x 10⁶ CFU/mL.

    • Plate Preparation:

      • Add 100 µL of MHB to all wells of a 96-well plate.

      • Add an additional 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the starting concentration.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

      • Column 11 serves as the growth control (no compound).

      • Column 12 serves as the sterility control (no bacteria).

    • Inoculation and Incubation:

      • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

      • The final volume in each well is 200 µL.

      • Seal the plate and incubate at 37°C for 18-24 hours.

    • Result Interpretation:

      • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

3.2. Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of bacteria survive).

3.3. Protocol: Anti-Biofilm Activity Assay (Crystal Violet Method)

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation is a critical secondary screen.[11]

  • Materials:

    • Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation).

    • 0.1% Crystal Violet solution.[12][13]

    • 30% Acetic Acid or 95% Ethanol.[14]

  • Procedure:

    • Biofilm Formation:

      • Prepare serial dilutions of the oxazole derivative in a 96-well plate as described in the MIC protocol, but use TSB with glucose as the medium.

      • Inoculate with bacteria to a final concentration of ~1 x 10⁶ CFU/mL.

      • Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

    • Staining and Quantification:

      • Carefully aspirate the planktonic (free-floating) cells from each well.

      • Gently wash each well twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove any remaining non-adherent cells.[12]

      • Fix the biofilms by air-drying the plate or by heating at 60°C for 1 hour.

      • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]

      • Wash away the excess stain by rinsing the plate gently with water.

      • Dry the plate completely.

      • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.[14]

      • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.

    • Result Interpretation: A lower absorbance value compared to the untreated control indicates inhibition of biofilm formation.

Cytotoxicity Assessment: Ensuring Host Cell Safety

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15][16][17]

Potential Mechanism of Cytotoxicity

G cluster_key Assay Principle C Oxazole Derivative M Mitochondria C->M Inhibition R Mitochondrial Reductase Enzymes M->R D Cell Death M->D leads to F Formazan (Purple, Insoluble) R->F Conversion MTT MTT (Yellow, Soluble) MTT->R K1 Healthy Cell: Active reductases convert MTT to purple formazan. K2 Affected Cell: Inhibited reductases result in less formazan.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block. The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] However, the reactive chloromethyl group introduces specific challenges during the purification of the title compound.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your reaction product.

Issue 1: Significant Product Loss or Decomposition During Aqueous Workup

Question: I'm observing a lower-than-expected yield after performing an aqueous wash of my crude reaction mixture. TLC analysis shows a new, more polar spot. What is happening and how can I prevent it?

Answer:

  • Probable Cause: The primary culprit is likely the hydrolysis of the reactive benzylic-like chloride. The chloromethyl group on the oxazole ring is susceptible to nucleophilic attack by water, especially if the aqueous phase is neutral to basic, leading to the formation of the corresponding alcohol, 4-(Hydroxymethyl)-2,5-dimethyl-1,3-oxazole. The oxazole ring itself can also be sensitive to cleavage under harsh acidic or basic conditions.[3]

  • Causality Explained: The C-Cl bond at the 4-position is activated by the adjacent oxazole ring system. Water acts as a nucleophile, displacing the chloride ion in an SN1 or SN2 type reaction. This side reaction is often accelerated by elevated temperatures or prolonged exposure to the aqueous phase.

  • Suggested Solutions:

    • Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution instead of deionized water. The high ionic strength of brine reduces the activity of water, thus minimizing hydrolysis.

    • Minimize Contact Time: Perform the aqueous extraction quickly and avoid vigorous stirring that creates large emulsions and increases interfacial contact area.

    • Temperature Control: Conduct the workup at a reduced temperature (0-5 °C) using an ice bath to decrease the rate of the hydrolysis reaction.

    • Acidic Wash (Use with Caution): A mildly acidic wash (e.g., dilute HCl, pH 4-5) can suppress base-catalyzed hydrolysis. However, highly concentrated acids can cause ring-opening of the oxazole.[3] Monitor your product's stability to acidic conditions via TLC before implementing this on a large scale.

Workflow: Minimizing Hydrolysis During Workup

start Crude Reaction Mixture in Organic Solvent wash Wash with Saturated NaCl (Brine) Maintain Temp: 0-5 °C start->wash separate Quickly Separate Organic Layer wash->separate dry Dry Over Anhydrous Na2SO4 or MgSO4 separate->dry concentrate Concentrate Under Reduced Pressure (Avoid High Temperatures) dry->concentrate end Crude Product Ready for Purification concentrate->end

Caption: Optimized aqueous workup protocol.

Issue 2: Difficulty Separating Product from a Similarly Polar Impurity via Column Chromatography

Question: During column chromatography, an impurity is co-eluting with my desired product, this compound. How can I improve the separation?

Answer:

  • Probable Cause: The co-eluting species could be an unreacted starting material or a closely related side product. For instance, if the synthesis involves the chlorination of 4,5-dimethyl-2-(hydroxymethyl)oxazole, any remaining starting material will have a similar polarity. Over-chlorinated byproducts could also be present.

  • Causality Explained: Silica gel chromatography separates compounds based on differences in their polarity and interaction with the stationary phase.[4] If two compounds have very similar functional groups and overall polarity, achieving baseline separation can be challenging with standard isocratic elution systems.

  • Suggested Solutions:

    • Adjust Solvent System Polarity: Systematically decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention time of all compounds but may enhance the separation between your product and the impurity.

    • Change Solvent Selectivity: Switch to a different solvent system. Instead of ethyl acetate, try dichloromethane (DCM) or diethyl ether as the polar component in your eluent. The different solvent-solute interactions can alter the relative elution order. A common system for such compounds is a gradient of dichloromethane in pentane or hexane.[4]

    • Use a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. For example, start with 5% Ethyl Acetate in Hexane and slowly increase to 15% over several column volumes. This can effectively resolve closely eluting spots.

    • Increase Column Length/Decrease Diameter: Use a longer, narrower column to increase the number of theoretical plates, which enhances resolving power. Ensure the column is packed properly to avoid channeling.

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for medium-polarity organic molecules.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (9:1 to 4:1 v/v)Good starting point for resolving medium-polarity compounds.
Alternative Eluent Dichloromethane/Hexane (1:1 to 3:1 v/v)Offers different selectivity which may resolve stubborn impurities.
Loading Method Dry loading onto silicaPrevents band broadening and improves separation, especially if the crude product has low solubility in the initial eluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and recommended storage conditions for purified this compound?

A1: The main stability concerns are hydrolysis and potential photolysis.[3] The chloromethyl group is reactive.

  • Hydrolysis: As detailed in the troubleshooting section, the compound can hydrolyze to the corresponding alcohol in the presence of moisture.

  • Photolysis: Oxazole rings can be sensitive to UV light.[3]

  • Recommended Storage: Store the purified compound in an airtight amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage). This minimizes exposure to moisture, light, and oxygen.

Q2: Is vacuum distillation a viable purification method for this compound?

A2: Yes, vacuum distillation can be an excellent method, particularly for large-scale purification if the compound is a liquid or a low-melting solid at room temperature.

  • Rationale: The oxazole core is generally thermally stable.[5] However, like many organic molecules with moderate molecular weight, its boiling point at atmospheric pressure is likely high enough to cause decomposition. Vacuum distillation lowers the boiling point, allowing the compound to distill at a lower, safer temperature. A similar chlorinated heterocyclic compound has been successfully purified by vacuum distillation.[6]

  • Protocol:

    • Ensure your crude product is free of non-volatile impurities (salts, baseline material from chromatography) which could interfere with distillation. A preliminary filtration or quick pass through a silica plug may be necessary.

    • Use a well-controlled vacuum source and an accurate pressure gauge.

    • Heat the distillation flask evenly using an oil bath to avoid localized overheating.

    • Collect fractions based on boiling point and pressure, and analyze their purity by GC or NMR.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a highly effective method if your product is a solid and a suitable solvent system can be identified. It is excellent for removing small amounts of impurities.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.

    • Start by testing small amounts in solvents of varying polarity: hexane, ethanol, isopropanol, methanol, or a mixture like ethanol/water. Recrystallization from methanol has proven effective for other heterocyclic compounds like oxadiazoles.[7]

  • Step-by-Step Protocol: Recrystallization

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter through a fluted filter paper to remove colored impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Diagram: Potential Side Reaction Pathway

Reactant This compound (Product) Product 4-(Hydroxymethyl)-2,5-dimethyl-1,3-oxazole (Hydrolysis Impurity) Reactant->Product H2O (Moisture during workup or storage)

Caption: Hydrolysis side reaction.

References

  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018).
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. NIH.
  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. chemicalbook.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Column Chromatography of an Oxepine Synthesized

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Technical Support Center: Reactions of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, understand unexpected results, and optimize your synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule. It possesses a stable, electron-rich oxazole core and a reactive chloromethyl group at the C4 position. The primary reaction pathway for this compound with nucleophiles is the displacement of the chloride ion via an SN2 mechanism. The chloromethyl group behaves similarly to a benzylic halide, making it a good electrophile for a wide range of nucleophiles.

However, like any chemical transformation, side reactions can occur. These can be influenced by the nature of the nucleophile, the reaction conditions (e.g., solvent, temperature, base), and the inherent stability of the oxazole ring itself. This guide will delve into these aspects to help you navigate your synthetic challenges.

Core Reaction Pathway: SN2 Substitution

The expected and most common reaction is the nucleophilic substitution at the methylene carbon bearing the chlorine atom.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

FAQ 1: My reaction with an amine nucleophile is giving a low yield of the desired product and multiple spots on TLC. What could be the side reactions?

Answer:

When reacting this compound with amine nucleophiles, several side reactions can lead to a complex product mixture and reduced yield of the desired 4-(aminomethyl)-2,5-dimethyl-1,3-oxazole.

Potential Side Reactions:

  • Over-alkylation: Primary and secondary amines can undergo further alkylation to form tertiary amines or even quaternary ammonium salts, especially if an excess of the oxazole starting material is used or if the reaction is run for an extended period. With primary amines or ammonia, this can lead to the formation of a bis(oxazol-4-ylmethyl)amine.

  • N-Alkylation of the Oxazole Ring: The nitrogen atom of the oxazole ring is weakly basic (pKa of the conjugate acid is ~0.8) and can be alkylated under certain conditions, though this is generally less favorable than substitution at the chloromethyl group.[1] This is more likely to occur with highly reactive alkylating agents or under forcing conditions.

  • Elimination: If a sterically hindered or strongly basic amine is used, an elimination reaction to form a methylene-oxazole intermediate could potentially occur, though this is less common for a primary chloride.

  • Ring Opening: While the oxazole ring is generally stable, strong nucleophiles under harsh conditions (e.g., high temperatures) could potentially lead to ring cleavage. For instance, reactions with ammonia/formamide have been reported to convert oxazoles into imidazoles via ring cleavage.[2]

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Multiple Products (Higher MW) Over-alkylation of the amine.Use a stoichiometric excess of the amine nucleophile to favor mono-alkylation. Add the 4-(chloromethyl)oxazole slowly to the amine solution.
Isomeric Byproduct N-alkylation of the oxazole ring.Use milder reaction conditions (lower temperature). Employ a less polar solvent to disfavor charge separation in the transition state for N-alkylation.
Low Mass Balance Potential ring opening.Avoid high temperatures and prolonged reaction times. Ensure the reaction is not overly basic.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole

This protocol is a general guideline and may require optimization for your specific amine.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (2-3 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Electrophile: To the stirred amine solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

FAQ 2: I am trying to perform a substitution with a phenoxide, but I am getting a mixture of O- and C-alkylation products. How can I improve the selectivity for O-alkylation?

Answer:

Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (usually at the ortho or para position, C-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions.

Factors Influencing O- vs. C-Alkylation:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation. They solvate the cation, leaving the more electronegative oxygen atom as a more accessible nucleophile. Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and favoring C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction. "Harder" cations (e.g., Li+, Na+) are more strongly associated with the "hard" oxygen atom, which can sometimes favor C-alkylation. "Softer" cations (e.g., K+, Cs+) lead to a more dissociated, "naked" phenoxide, which generally favors O-alkylation.

  • Temperature: Higher temperatures often favor the thermodynamically more stable product, which can sometimes be the C-alkylated product.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of C-alkylated byproduct Reaction conditions favor C-alkylation.Use a polar aprotic solvent like DMF or acetonitrile. Use a potassium or cesium salt of the phenol (e.g., with K₂CO₃ or Cs₂CO₃ as the base). Run the reaction at a lower temperature.

Diagram: O- vs. C-Alkylation of a Phenoxide

G cluster_start Reactants cluster_products Potential Products Start This compound + Phenoxide O_Alkylation O-Alkylation Product (Ether) Start->O_Alkylation Favored in polar aprotic solvents (e.g., DMF, DMSO) C_Alkylation C-Alkylation Product (Substituted Phenol) Start->C_Alkylation Can occur in polar protic solvents (e.g., Ethanol)

Caption: Competing pathways for the reaction with phenoxide nucleophiles.

FAQ 3: My reaction mixture is turning dark, and I am observing significant decomposition of my starting material, especially when using strong bases. What is happening?

Answer:

Decomposition of this compound in the presence of strong bases can be attributed to the instability of the oxazole ring under these conditions, or potential side reactions involving the chloromethyl group.

Potential Causes of Decomposition:

  • Deprotonation of the Oxazole Ring: The proton at the C2 position of the oxazole ring is the most acidic.[3] While its pKa is high (around 20), very strong bases like organolithiums or LDA could potentially deprotonate this position. The resulting lithiated oxazole can be unstable and may undergo ring-opening to form an isocyanide.[1]

  • Base-Induced Elimination: Strong, non-nucleophilic bases could promote the elimination of HCl to form a reactive methylene-oxazole species, which could then polymerize or react further to form complex mixtures.

  • Ring Cleavage: Although generally stable, the oxazole ring can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[4]

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Darkening of reaction and decomposition Ring deprotonation and/or cleavage.Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA). Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid organolithium bases unless C2 functionalization is the goal.
Polymerization/Tarry material Formation of reactive intermediates.Add the base slowly to the reaction mixture at a low temperature to control the concentration of any reactive intermediates.

Diagram: Potential Decomposition Pathways with Strong Bases

G cluster_pathways Decomposition Pathways Start This compound + Strong Base (e.g., n-BuLi) Deprotonation C2 Deprotonation Start->Deprotonation Elimination Elimination (HCl) Start->Elimination Ring_Opening Ring Opening (Isocyanide formation) Deprotonation->Ring_Opening Polymerization Polymerization Elimination->Polymerization

Caption: Potential decomposition pathways in the presence of strong bases.

Concluding Remarks

The reactivity of this compound is primarily governed by the electrophilic nature of the chloromethyl group, making it a valuable building block for the synthesis of a diverse range of substituted oxazoles. By understanding the potential side reactions, such as over-alkylation, N-alkylation of the oxazole ring, and base-induced decomposition, researchers can optimize their reaction conditions to achieve higher yields and purer products. Careful consideration of the nucleophile, base, solvent, and temperature is paramount to successfully employing this versatile reagent in your synthetic endeavors.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 223-241. [Link]

  • Taylor & Francis Online. Oxazole – Knowledge and References. [Link]

  • Wikipedia. Oxazole. [Link]

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Technical Support Center: Stability of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the technical support guide for 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic building block. While an invaluable reagent, its stability in acidic environments can be a critical factor in experimental success. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to help you assess and manage the stability of this compound in your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns of this compound in acidic media.

Q1: What is the primary stability concern for this compound in acidic solutions?

The principal stability issue is its susceptibility to acid-catalyzed hydrolysis, which leads to the cleavage of the oxazole ring.[1] Oxazoles are basic heterocyclic compounds and, while generally more resistant to acid than related structures like furans, they can be decomposed by concentrated or strong aqueous acids.[2][3][4] The reaction involves the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water, ultimately causing it to open.

Q2: What is the proposed mechanism for the acid-catalyzed degradation?

The degradation proceeds through a well-understood hydrolytic pathway. The process can be broken down into three key steps:

  • Protonation: The basic nitrogen atom of the oxazole ring is protonated by the acid in the medium. This step disrupts the aromaticity and significantly increases the electrophilicity of the ring carbons, particularly the C2 position.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C2 carbon. This results in the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable intermediate undergoes a series of proton transfers and bond rearrangements, leading to the cleavage of the C2-O bond and the collapse of the ring structure. This ultimately yields an α-acylamino ketone derivative.

Below is a diagram illustrating this proposed degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening & Rearrangement A 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole B Protonated Oxazolium Ion (Activated Intermediate) A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Intermediate C->D Proton Transfer E Final Degradation Product (α-Acylamino Ketone) D->E Tautomerization

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Q3: How do the substituents on the oxazole ring influence its stability in acid?

The substituents play a crucial role in modulating the electronic properties and reactivity of the oxazole ring:

  • 2- and 5-Methyl Groups: These are electron-donating groups. By pushing electron density into the ring, they increase the basicity of the nitrogen atom, potentially making it more readily protonated. However, this electronic contribution also helps stabilize the aromatic system.[1]

  • 4-Chloromethyl Group: This group is primarily a reactive handle for synthetic transformations.[5][6] The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. While this site is not directly involved in the initial ring hydrolysis, its presence makes the overall molecule a critical intermediate that must survive acidic conditions to be useful. In very harsh acidic conditions, side reactions involving this group (e.g., solvolysis) could occur concurrently with ring degradation.

Q4: What are the expected degradation products?

Under typical hydrolytic acidic conditions, the primary degradation product is expected to be N-(1-(chloromethyl)-2-oxopropyl)acetamide . This α-acylamino ketone is the direct result of the ring-opening mechanism described in Q2. Identifying this mass by LC-MS analysis can be a key diagnostic tool for confirming degradation.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem Encountered Probable Cause Recommended Solution & Rationale
Low yield in a reaction step following an acidic workup. The target compound, this compound, is degrading during the acidic workup.1. Minimize Exposure Time: Perform the acid wash or extraction as quickly as possible. 2. Reduce Temperature: Conduct the workup at a lower temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis. 3. Use Milder Acids: If possible, substitute strong acids (like HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or use dilute solutions. 4. Alternative Workup: Consider a non-acidic workup, such as a quench with aqueous sodium bicarbonate followed by extraction, if the reaction chemistry allows.
Multiple unexpected peaks appear in my HPLC/LC-MS analysis. These are likely degradation products. The major unknown peak may correspond to the ring-opened α-acylamino ketone.1. Confirm Identity: Obtain a mass spectrum of the unknown peak and check if it matches the molecular weight of the proposed degradation product. 2. Perform a Control Experiment: Subject a pure sample of the starting material to the same acidic conditions (without other reagents) and analyze the output. This will confirm if the degradation is caused by the conditions themselves. 3. Adjust Conditions: Refer to the solutions for "Low yield" to mitigate the formation of these impurities.
Inconsistent results between experimental batches. This could be due to variations in the duration or temperature of an acidic step, or exposure of the stored material to acidic vapors.1. Standardize Protocols: Ensure that all experimental parameters (time, temperature, concentration of acid) are strictly controlled and documented for each batch. 2. Proper Storage: Store the compound in a tightly sealed container, away from acids and in a cool, dry place to prevent gradual degradation over time.
Part 3: Experimental Protocol & Data Interpretation

To provide researchers with a self-validating system, we present a standardized protocol for evaluating the stability of this compound across a range of pH values.

Protocol 1: pH Stability Assessment by HPLC-UV

This protocol allows for the quantitative determination of the compound's stability over time.

1. Materials & Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., sodium citrate, sodium phosphate, sodium borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Buffer Preparation: Prepare a series of buffers to cover the desired pH range. Ensure the final buffer concentration is consistent (e.g., 50 mM).

Target pH Buffer System Typical Composition
2.0Citrate-HClMix 0.1 M Citric Acid with 0.1 M HCl
4.0CitrateMix 0.1 M Citric Acid with 0.1 M Sodium Citrate
6.0PhosphateMix 0.1 M NaH₂PO₄ with 0.1 M Na₂HPO₄
8.0BorateMix 0.1 M Boric Acid with 0.1 M Sodium Borate

3. Experimental Workflow:

Caption: Workflow for the pH stability assessment experiment.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (e.g., ~220 nm)

  • Injection Volume: 10 µL

5. Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

Plot the % Remaining versus Time for each pH. A rapid decrease in the percentage indicates instability at that pH.

Sample Data Table:

Time (hours) % Remaining (pH 2) % Remaining (pH 4) % Remaining (pH 6) % Remaining (pH 8)
0100100100100
2Record DataRecord DataRecord DataRecord Data
4Record DataRecord DataRecord DataRecord Data
8Record DataRecord DataRecord DataRecord Data
24Record DataRecord DataRecord DataRecord Data
References
  • Gisbert, J., et al. (1995). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]

  • Venkatesh, P. (2022). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • Tidwell, J. H., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Available at: [Link]

  • Kaur, N., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Kaur, N., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Baran, P., et al. (2012). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). Available at: [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Available at: [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Kamal, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Gontarska, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. As valuable heterocyclic scaffolds, optimizing the preparation of these oxazole building blocks is critical for advancing research and development projects.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical problem-solving in your laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The typical synthetic strategy involves two key stages: first, the formation of the 2,5-dimethyloxazole core, and second, the introduction of the chloromethyl group at the C4 position. Problems can arise at either stage.

Logical Workflow for Synthesis and Troubleshooting

The following diagram outlines the general synthetic pathway and key decision points for troubleshooting.

G cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: C4-Functionalization cluster_2 Troubleshooting Points start Starting Materials (e.g., α-acylamino ketone) ring_formation Robinson-Gabriel Cyclization or other methods start->ring_formation oxazole_core 2,5-dimethyloxazole ring_formation->oxazole_core q1 Low Yield in Stage 1? ring_formation->q1 hydroxymethylation Hydroxymethylation (e.g., with Paraformaldehyde) oxazole_core->hydroxymethylation chlorination Chlorination (e.g., with SOCl2) hydroxymethylation->chlorination final_product 4-(Chloromethyl)-2,5-dimethyl -1,3-oxazole chlorination->final_product q2 Low Yield in Stage 2? chlorination->q2 q3 Impure Final Product? final_product->q3

Caption: General workflow for synthesizing 4-(chloromethyl)-2,5-dimethyloxazole.

Question 1: My yield for the 2,5-dimethyloxazole core is very low. What's going wrong?

This is a common issue, often related to the classical Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1] The harsh conditions can lead to several problems.

  • Potential Cause A: Incomplete Dehydration/Cyclization

    • Causality: The conversion of the linear precursor to the cyclic oxazole requires the removal of a water molecule, a process typically promoted by strong dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride.[1] Insufficient heating, inadequate reaction time, or a weak dehydrating agent will result in an incomplete reaction, leaving significant amounts of starting material or intermediates in the reaction mixture.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

      • Optimize Conditions: Systematically increase the reaction temperature or prolong the reaction time.

      • Choice of Reagent: Consider a more potent dehydrating agent. Polyphosphoric acid (PPA) is often an effective alternative for inducing cyclization.

  • Potential Cause B: Substrate Decomposition or Side Reactions

    • Causality: The strongly acidic and high-temperature conditions required for the Robinson-Gabriel synthesis can cause charring, polymerization, or other degradation pathways for sensitive substrates.

    • Solution:

      • Milder Methods: Explore modern, milder synthetic routes. A copper(I)-catalyzed intramolecular C-O bond formation from N-acyl-2-bromo enamides provides an alternative under less harsh conditions.[2]

      • Temperature Control: Ensure precise temperature control. A reaction that is too hot can drastically lower the yield due to decomposition.

Question 2: I'm struggling with the chloromethylation step. The reaction is inefficient or produces multiple spots on TLC.

Introducing the chloromethyl group onto the pre-formed oxazole ring is an electrophilic substitution. The C4 position is generally the most reactive.[1] However, direct chloromethylation is often problematic.

  • Potential Cause A: Low Reactivity of the Oxazole Ring

    • Causality: While the oxazole ring contains heteroatoms that can direct electrophilic substitution, it is still a relatively electron-deficient aromatic system. Direct chloromethylation using reagents like chloromethyl methyl ether (highly carcinogenic and not recommended) or a mixture of formaldehyde and HCl can be sluggish.

    • Solution: Two-Step Hydroxymethylation/Chlorination This is the most reliable and higher-yielding approach.

      • Hydroxymethylation: React the 2,5-dimethyloxazole with paraformaldehyde in the presence of an acid catalyst (like acetic acid) to form 4-(hydroxymethyl)-2,5-dimethyloxazole. This reaction is typically cleaner than direct chloromethylation.

      • Chlorination: Convert the resulting alcohol to the desired chloromethyl derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4] This two-step process avoids many of the side reactions associated with direct methods.

  • Potential Cause B: Formation of Byproducts

    • Causality: Forcing the reaction conditions can lead to substitution at other positions or N-alkylation of the oxazole nitrogen.[1] Furthermore, the chloromethyl group itself can react with other nucleophiles present in the mixture, leading to impurities.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent in the second step to ensure full conversion of the alcohol without promoting side reactions.

      • Temperature Management: Perform the chlorination step at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. This minimizes the formation of degradation products.

Troubleshooting Summary Potential Cause Recommended Solution
Low Yield in Ring Formation Incomplete reaction or substrate decomposition.Monitor reaction by TLC, optimize time/temperature, or switch to a milder, modern synthetic method (e.g., Cu-catalyzed).[2]
Low Yield in Chloromethylation Low ring reactivity or byproduct formation.Employ a two-step hydroxymethylation-chlorination sequence. Control stoichiometry and temperature carefully.[3]
Impure Final Product Residual starting materials or product degradation.Optimize reaction completion; use a neutral or mildly acidic workup; purify via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted oxazoles?

There are several established methods. The choice depends on the availability of starting materials and the desired substitution pattern.

  • Robinson-Gabriel Synthesis: A classic method involving the cyclodehydration of α-acylamino ketones. It is robust but often requires harsh conditions.[1]

  • Van Leusen Reaction: This method utilizes tosylmethylisocyanide (TosMIC) reacting with an aldehyde, providing a versatile route to 5-substituted oxazoles.[5]

  • From Diazocarbonyl Compounds: The reaction of diazocarbonyl compounds with amides, often catalyzed by rhodium or copper, offers another pathway.[6]

  • Gold-Catalyzed Reactions: Modern methods using gold catalysts can achieve the synthesis of oxazoles under very mild conditions from precursors like propargylic amides.[7]

Q2: Can you provide a reliable, step-by-step protocol for the two-step chloromethylation?

Certainly. This protocol is based on the principle of converting a stable intermediate alcohol into the final chlorinated product.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

  • To a round-bottom flask, add 2,5-dimethyloxazole (1.0 eq.), paraformaldehyde (1.5 eq.), and glacial acetic acid (as solvent).

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure alcohol intermediate.

Step 2: Synthesis of this compound

  • Dissolve the (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq.) in an anhydrous solvent like dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred solution. A few drops of DMF can catalyze this reaction.[3]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be performed if necessary.

Q3: What are the critical safety considerations for this synthesis?

Safety is paramount. Please adhere to the following:

  • Chlorinating Agents: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic. They react violently with water to release HCl gas. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane and other chlorinated solvents are potentially carcinogenic. N,N-Dimethylformamide (DMF) is a reproductive toxin.[3][8] Minimize exposure by working in a well-ventilated fume hood.

  • Workup: The quenching of chlorinating agents is highly exothermic and releases gas. Always perform this step slowly and with adequate cooling (ice bath).

Troubleshooting Decision Pathway

G start Low Yield or Impurity Issue stage At which stage is the problem? (Ring Formation vs. Chloromethylation) start->stage ring_formation Ring Formation stage->ring_formation Stage 1 chloromethylation Chloromethylation stage->chloromethylation Stage 2 incomplete_rxn Incomplete Reaction? ring_formation->incomplete_rxn optimize Optimize Conditions: - Increase Temp/Time - Monitor by TLC incomplete_rxn->optimize Yes decomposition Decomposition? incomplete_rxn->decomposition No milder_cond Use Milder Method: - e.g., Cu-catalyzed cyclization decomposition->milder_cond Yes method Using Direct Method? chloromethylation->method two_step Switch to 2-Step Protocol: 1. Hydroxymethylation 2. Chlorination with SOCl2 method->two_step Yes byproducts Byproducts Formed? method->byproducts No control_cond Control Conditions: - Lower Temperature (0 °C) - Check Stoichiometry byproducts->control_cond Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
  • ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • PubMed Central (PMC). (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a.
  • MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • CORE. (n.d.). Synthesis and applications of 4N-substituted oxazoles.
  • PubMed Central (PMC). (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • ResearchGate. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

Sources

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis and analysis of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. As Senior Application Scientists, we have structured this guide to address the specific challenges encountered in the lab, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common pitfalls?

A1: The most prevalent method for synthesizing substituted oxazoles like this compound is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[1] The key challenge in this synthesis is ensuring complete cyclization and preventing side reactions under the often harsh acidic conditions. Low yields can result from poor quality starting materials, insufficient dehydration, or degradation of the product.[1][2]

Q2: What are the most common byproducts in this synthesis?

A2: Byproduct formation is a frequent issue. The most common impurities include:

  • 4-(hydroxymethyl)-2,5-dimethyl-1,3-oxazole: Formed by the hydrolysis of the chloromethyl group during aqueous workup.

  • Unreacted 2-acylamino-ketone precursor: Results from incomplete cyclization.

  • Dimeric/Oligomeric species: The reactive chloromethyl group can undergo self-condensation or react with other nucleophiles present in the mixture, especially under basic conditions or upon heating.[3]

  • Ring-opened products: The oxazole ring can be sensitive to strong acids or bases, leading to degradation.[4]

Q3: How are these byproducts formed mechanistically?

A3: The chloromethyl group on the oxazole ring behaves similarly to a benzylic halide, making it a reactive electrophilic site.[3] Nucleophiles, such as water introduced during the workup, can readily displace the chloride ion via an SN1 or SN2 mechanism to form the corresponding alcohol. Dimerization occurs when the nitrogen atom of one oxazole molecule acts as a nucleophile, attacking the chloromethyl group of another. Incomplete cyclization is often a kinetic issue, where the reaction is not allowed to proceed to completion.

Q4: What are the recommended analytical techniques for identifying and quantifying the product and its byproducts?

A4: A combination of chromatographic and spectroscopic methods is essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts by their mass-to-charge ratio and fragmentation patterns.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the main product and any isolable byproducts. The disappearance of precursor signals and the appearance of characteristic oxazole ring and chloromethyl signals confirm reaction progress.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress in real-time and for developing an effective purification strategy.[7]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Answer: Low yield is a common problem in oxazole synthesis and can stem from several factors. A systematic approach is needed to diagnose the issue.

  • Purity of Starting Materials: The 2-acylamino-ketone precursor must be pure. Impurities from a previous step can inhibit the reaction.

    • Solution: Purify the precursor by recrystallization or column chromatography before use.[1]

  • Inefficient Dehydration: The cyclodehydration step is critical. The dehydrating agent (e.g., H2SO4, PPA, POCl3) may be old or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous dehydrating agent in the correct stoichiometric amount. Polyphosphoric acid (PPA) can sometimes improve yields compared to other agents like PCl5 or H2SO4.[1][2]

  • Reaction Conditions: Harsh conditions (high temperature, strong acid) can degrade the starting material or the oxazole product.

    • Solution: Optimize the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration to minimize degradation.[1]

dot

start Low Yield Observed check_sm Check Purity of Acylamino-Ketone Precursor start->check_sm is_pure Is it Pure? check_sm->is_pure purify_sm Purify Precursor (Recrystallization/Column) is_pure->purify_sm No check_reagent Verify Dehydrating Agent (Fresh? Anhydrous?) is_pure->check_reagent Yes purify_sm->check_sm is_reagent_ok Is Agent OK? check_reagent->is_reagent_ok replace_reagent Use Fresh Agent (e.g., PPA, SOCl₂) is_reagent_ok->replace_reagent No optimize_cond Optimize Conditions (Temp/Time) is_reagent_ok->optimize_cond Yes replace_reagent->check_reagent success Improved Yield optimize_cond->success

Caption: A logical workflow for troubleshooting low yields.

Problem 2: I see an unexpected peak in my GC-MS analysis with a mass corresponding to the hydrolysis product (M-18).

Answer: A peak with a molecular weight corresponding to the replacement of -Cl with -OH (e.g., for C6H8ClNO, MW 145.59, the hydrolyzed product C6H9NO2 has MW 143.14) is almost certainly 4-(hydroxymethyl)-2,5-dimethyl-1,3-oxazole.

  • Cause: The chloromethyl group is susceptible to nucleophilic substitution by water. This typically occurs during the aqueous workup phase of the reaction.

  • Prevention:

    • Minimize contact time with water during the workup.

    • Ensure the organic solvent used for extraction is immiscible with water and that phase separation is clean.

    • Thoroughly dry the combined organic layers with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Identification: The hydrolyzed product will be more polar than the desired product. This will be evident in its shorter retention time on a non-polar GC column and a higher Rf value on TLC using a polar solvent system.

dot

cluster_main Main Reaction cluster_side Side Reaction (Workup) Precursor 2-Acylamino-ketone Dehydration + Dehydrating Agent (-H₂O) Precursor->Dehydration Product This compound Dehydration->Product Workup + H₂O (Aqueous Workup) Product->Workup -Cl⁻, +OH⁻ Byproduct 4-(Hydroxymethyl)-2,5-dimethyl-1,3-oxazole Workup->Byproduct

Caption: Formation pathway of the common hydrolysis byproduct.

Problem 3: My purified product seems to degrade or polymerize upon storage or during distillation.

Answer: The reactivity of the chloromethyl group can lead to instability, especially with exposure to heat, light, or trace impurities.

  • Cause: Self-condensation (dimerization or polymerization) can occur where the oxazole nitrogen of one molecule attacks the chloromethyl group of another. This process is often accelerated by heat.

  • Solutions:

    • Purification: Avoid high-temperature distillation. Use flash column chromatography on silica gel with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) for purification.

    • Storage: Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Storing it as a solution in a dry, non-nucleophilic solvent can sometimes improve stability.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate in a Pasteur pipette.

  • Dilution: Dilute the dried extract 1:100 with fresh ethyl acetate.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Analysis: Scan from m/z 40 to 400. Identify the product peak by its molecular ion (m/z ≈ 145/147 with a ~3:1 isotopic ratio for chlorine) and characteristic fragments.

Protocol 2: Flash Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent.

  • Loading: Carefully add the dried, adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40 °C) to obtain the purified this compound.

Compound Expected Rf (10% EtOAc/Hex) Notes
Dimer/OligomerLow Rf or baselineSignificantly less polar or much larger.
Product ~0.4 - 0.5Target compound, moderately polar.
Hydrolysis Byproduct~0.1 - 0.2More polar due to the -OH group.
PrecursorVaries, often more polarDepends on the specific precursor structure.

References

  • Troubleshooting guide for oxazole synthesis - Benchchem. (n.d.).
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem. (n.d.).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.).
  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (n.d.).
  • Oxazoles and Gas chromatography-Mass spectrometry - ResearchGate. (n.d.).
  • Technical Support Center: Characterization of Oxazole Derivatives - Benchchem. (n.d.).

Sources

Navigating the Scale-Up Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of heterocyclic compounds is a critical juncture in the journey from laboratory discovery to industrial production. This guide provides a dedicated technical support center for the synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, a valuable building block in pharmaceutical and agrochemical research. Drawing from established chemical principles and field-proven insights, this document addresses common challenges and frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at an industrial scale?

A1: The most prevalent and scalable method is a variation of the Robinson-Gabriel synthesis .[1][2][3][4] This typically involves the cyclodehydration of a 2-acylamino-ketone precursor. The starting materials are generally accessible and the reaction conditions can be adapted for large-scale reactors.

Q2: What are the primary safety concerns associated with the synthesis of this compound?

A2: The primary safety concerns revolve around the handling of corrosive and reactive reagents, and the potential hazards of the product itself.

  • Reagents: Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used and are highly corrosive and react violently with water.[5] Safe handling procedures, including the use of appropriate personal protective equipment (PPE) and closed-system transfers, are crucial.

  • Product: Chloromethylated heterocyclic compounds are often irritants. While specific data for this compound is limited, analogous compounds are known to cause skin and eye irritation.[6] Therefore, appropriate handling precautions should be taken.

  • Thermal Runaway: The cyclodehydration step can be exothermic. Proper temperature control and monitoring are essential to prevent thermal runaway, especially in large reactors.[7]

Q3: What are the typical impurities encountered in this synthesis?

A3: Impurities can arise from incomplete reaction, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted 2-acylamino-ketone starting material.

  • Over-chlorinated or di-chlorinated by-products.

  • Ring-opened degradation products, particularly if the reaction is exposed to excessive heat or harsh acidic/basic conditions during work-up.

  • Polymeric materials, especially if the reaction temperature is not well-controlled.

Q4: How is the product typically purified at a large scale?

A4: Large-scale purification of this compound often involves:

  • Distillation: Vacuum distillation is a common method for purifying thermally stable, liquid products.[8]

  • Crystallization: If the product is a solid or can be converted to a solid derivative, crystallization is an effective purification technique.

  • Chromatography: While less common for very large scales due to cost and solvent usage, chromatography may be used for high-purity requirements.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Guide 1: Low Yield or Incomplete Conversion
Symptom Potential Cause Suggested Solution
Low yield of the desired oxazole with significant starting material remaining. Ineffective Cyclodehydration: The dehydrating agent may be of low quality, insufficient in quantity, or the reaction temperature may be too low.- Verify Reagent Quality: Ensure the dehydrating agent (e.g., POCl₃) is fresh and has not been deactivated by moisture. - Optimize Stoichiometry: Gradually increase the molar equivalents of the dehydrating agent. - Increase Temperature: Cautiously increase the reaction temperature while carefully monitoring for exotherms and by-product formation.
Reaction stalls and does not proceed to completion. Poor Mixing in Large Reactors: Inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration.- Improve Agitation: Ensure the reactor's agitator is appropriate for the scale and viscosity of the reaction mixture. Baffles may be necessary to improve mixing. - Controlled Addition: Add the dehydrating agent subsurface and at a controlled rate to ensure good dispersion.
Significant amount of dark, tarry material observed. Thermal Decomposition: Excessive reaction temperature or prolonged reaction times can lead to degradation of the starting material or product.- Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. - Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint and avoid prolonged heating.
Guide 2: Formation of Significant By-products
Symptom Potential Cause Suggested Solution
Presence of a significant amount of a higher molecular weight impurity, potentially a di-chlorinated species. Over-chlorination: The chlorinating agent used in the synthesis of the starting material or as a side reaction of the dehydrating agent may be too reactive or used in excess.- Control Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. - Alternative Reagents: Consider using a milder chlorinating agent.
Formation of a by-product with a similar mass to the product, but different retention time. Isomer Formation: Depending on the starting materials, formation of regioisomers is possible.- Re-evaluate Starting Materials: Confirm the structure and purity of the starting 2-acylamino-ketone. - Purification: Develop a robust purification method (e.g., fractional distillation, crystallization) to separate the isomers.
Presence of hydrolysis products in the final product. Inadequate Work-up: Incomplete removal of acidic or basic residues from the work-up can lead to hydrolysis of the chloromethyl group or the oxazole ring over time.- Thorough Washing: Ensure the organic phase is thoroughly washed with water and/or brine to remove all water-soluble impurities. - Drying: Use an appropriate drying agent to remove all traces of water before solvent removal.

Experimental Workflow & Visualization

A typical workflow for the Robinson-Gabriel synthesis of this compound is outlined below.

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Cyclodehydration Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 2-Acylamino-ketone Precursor Reactor Reactor Vessel Start->Reactor Quench Quenching Reactor->Quench Reaction Mixture Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Reactor Solvent Inert Solvent Solvent->Reactor Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Distillation or Crystallization Solvent_Removal->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

The following table summarizes key parameters that should be monitored and controlled during the scale-up process.

Parameter Laboratory Scale (Typical) Pilot/Production Scale (Considerations) Rationale
Reaction Temperature 25-100 °CPrecise control with jacketed reactors and cooling systems.Exothermic nature of the cyclodehydration requires efficient heat removal to prevent runaway reactions and by-product formation.[7]
Addition Rate of Reagents Rapid additionSlow, controlled addition, often subsurface.To maintain temperature control and ensure homogenous mixing in a larger volume.
Agitation Speed Magnetic stirringMechanical stirring with optimized impeller design.To ensure efficient mass and heat transfer in a larger, potentially more viscous reaction mass.
Work-up Quenching Addition to ice/waterSlow reverse addition of the reaction mixture to a quenching solution.To control the exotherm of quenching highly reactive reagents like POCl₃.
Purification Method Column chromatographyVacuum distillation or crystallization.Scalability, cost-effectiveness, and solvent usage.[9]

Conclusion

The scale-up synthesis of this compound presents a series of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. By understanding the underlying chemical principles and anticipating potential issues, researchers and chemical engineers can develop a robust and efficient process for the large-scale production of this important chemical intermediate. This guide serves as a starting point for addressing common problems, but it is essential to conduct thorough process safety assessments and optimization studies for each specific manufacturing scenario.

References

  • Joshi, S., Bisht, A. S., & Juyal, D. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: a review.
  • Kakkar, S., & Narasimhan, B. (2019).
  • U.S. Patent No. 3,997,552. (1976).
  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Hernandez, D., et al. (2015). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Organic letters, 17(15), 3858-3861.
  • Singh, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2).
  • Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Johnson, J. A., et al. (2015). A general and modular strategy for the synthesis of sequence-defined polymers. Journal of the American Chemical Society, 137(1), 168-175.
  • Nishikawa, T., et al. (2002). Chlorination and subsequent cyclization to 1, 3, 4-oxadiazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 2457-2462.
  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Centre for Process Innovation. (2023). 6 key challenges when scaling up sustainable chemical processes. CPI.
  • TCI Chemicals. (2023). Safety Data Sheet: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
  • Popa, M., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(13), 5099.
  • U.S. Patent No. 3,406,013. (1968). Process for the manufacture of a phosphorus oxychloride.
  • Wang, X., et al. (2023). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Himmelsbach, F. (1984). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Methods in enzymology, 101, 516-523.
  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Thermo Fisher Scientific. (2023).
  • Rashamuse, K., et al. (2020). A MW-assisted van Leusen synthesis of unusual 5-aryl-4-tosyl-4, 5-dihydro-1, 3-oxazoles and 5-aryl-1, 3-oxazole compounds. Molecules, 25(3), 643.
  • Al-Lagtah, N. M. A., et al. (2022). The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Processes, 10(1), 108.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
  • Seybold Report. (2023). The Evaluation of Safety Pertaining to Thermal and Reaction Processes in the Pharmaceutical Industry.
  • ACS Publications. (2018).
  • Periodica Polytechnica Chemical Engineering. (2023).
  • Key Organics. (2017). Safety Data Sheet: 5-(chloromethyl)-3-ethyl-1,2-oxazole.
  • Movassaghi, M., & Hill, M. D. (2023). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry, 88(4), 2126-2131.
  • BenchChem. (2023). The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide.
  • Fluorochem. (2023). Safety Data Sheet: 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole.
  • RSC Publishing. (2005). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions.
  • ResearchGate. (2019). Formation of disinfection byproducts during chlorination of mixed nitrogenous compounds in swimming pools.
  • ResearchGate. (2018).
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 7(1), 221-236.

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preventing decomposition of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole to prevent chemical degradation.

Technical Support Center: Stabilizing this compound

As a Senior Application Scientist, I've frequently encountered questions regarding the stability of reactive intermediates. This compound is a valuable building block in medicinal chemistry and drug development, but its utility is matched by its reactivity.[1][2] The key to its successful use lies in understanding its inherent chemical liabilities and implementing rigorous storage and handling protocols. This guide provides in-depth, field-proven insights to ensure the long-term integrity of this compound.

The primary point of instability in this compound is the chloromethyl group. This functional group is highly electrophilic, making the benzylic-like carbon susceptible to nucleophilic attack.[3][4] Consequently, the most common decomposition pathway involves reaction with ambient moisture (hydrolysis), leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This acidic byproduct can then potentially catalyze further degradation of the oxazole ring.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and handling of this compound.

Question 1: I've noticed a color change and clumping in my stored sample. What is the likely cause?

Answer: This is a classic sign of moisture-induced decomposition. The chloromethyl group has likely undergone hydrolysis. Clumping occurs as the material absorbs atmospheric water, and the resulting hydrochloric acid byproduct can contribute to discoloration and further degradation. It is crucial to handle the compound in a dry environment and store it under an inert atmosphere.[5][6]

Question 2: My analytical data (NMR/HPLC) shows a new, more polar peak appearing over time. What is this impurity?

Answer: The new, more polar species is almost certainly the hydrolysis product, (2,5-dimethyl-1,3-oxazol-4-yl)methanol. The replacement of the chloro group with a hydroxyl group significantly increases the compound's polarity, causing it to elute earlier in reverse-phase HPLC or show characteristic shifts in NMR spectroscopy (e.g., the appearance of an -OH proton and a shift in the -CH2- protons). To confirm, you can use analytical techniques like HPLC-MS to check for the expected mass of the hydroxymethyl derivative.[7]

Question 3: What are the definitive, gold-standard conditions for long-term storage?

Answer: To maximize shelf-life and prevent decomposition, rigorous control of the storage environment is non-negotiable. The goal is to eliminate exposure to nucleophiles (especially water), light, and incompatible materials.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and potential oligomerization.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation of the oxazole ring.[3][8]
Container Amber glass vial with a PTFE-lined capProtects from light to prevent photochemical reactions and provides a tight seal against moisture ingress.
Handling In a glove box or under a positive pressure of inert gasMinimizes exposure to the laboratory atmosphere during weighing and aliquoting.

Question 4: Can I store this compound in a standard freezer (-20 °C)?

Answer: While colder is often better for stability, freezer storage can introduce risks. The primary concern is condensation. When you remove the container from the freezer, moisture from the air will condense on the cold surface and can be introduced into the vial upon opening. If you must use a freezer, allow the container to warm to room temperature completely in a desiccator before opening it. However, refrigerated storage (2-8 °C) under an inert atmosphere is generally sufficient and safer from a moisture-contamination perspective.

Question 5: I don't have a glove box. What is the best way to handle the compound on the open bench?

Answer: If a glove box is unavailable, you must work efficiently to minimize atmospheric exposure.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use a technique called "inert gas blanketing." Briefly flush the headspace of the vial with a gentle stream of nitrogen or argon before and after taking your sample.

  • Work quickly. Have all necessary equipment ready to minimize the time the container is open.

  • Reseal the container tightly immediately after use. For extra protection, you can wrap the cap threads with PTFE tape and store the vial inside a larger, sealed container with a desiccant.

Visualizing Decomposition and Prevention

Understanding the chemical processes and workflows is critical for maintaining compound integrity.

Primary Decomposition Pathway: Hydrolysis

The diagram below illustrates the nucleophilic substitution reaction responsible for the primary degradation of the compound when exposed to water.

G cluster_0 Decomposition via Hydrolysis reagent This compound product (2,5-dimethyl-1,3-oxazol-4-yl)methanol reagent->product Nucleophilic Substitution water H₂O (Moisture) water->product byproduct HCl (Acidic Byproduct) product->byproduct Forms

Caption: Hydrolysis of the chloromethyl group.

Workflow for Safe Handling and Storage

This workflow outlines the critical steps from receiving the compound to its long-term storage.

G cluster_workflow Handling & Storage Protocol receive Receive Compound inspect Inspect Container Seal receive->inspect transfer Transfer to Inert Atmosphere (Glove Box) inspect->transfer If seal is intact aliquot Aliquot into smaller pre-weighed vials transfer->aliquot seal Backfill with Argon/N₂ & Tightly Seal aliquot->seal store Store at 2-8 °C Protected from Light seal->store

Caption: Recommended workflow for compound handling.

Protocol: Purity Assessment by HPLC

To ensure the integrity of your stored this compound, periodic analysis is recommended.

Objective: To detect and quantify the presence of the primary hydrolysis degradant.

Methodology:

  • Sample Preparation:

    • Carefully prepare a stock solution of your compound in a dry, aprotic solvent like acetonitrile at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to create a working solution of ~50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The parent compound, being less polar, will have a longer retention time.

    • The hydrolysis product, (2,5-dimethyl-1,3-oxazol-4-yl)methanol, will appear as a new, more polar peak with a shorter retention time.

    • Quantify the purity by peak area percentage. A significant increase in the degradant peak over time indicates improper storage.

This guide provides a robust framework for maintaining the stability of this compound. By understanding its chemical nature and adhering to these protocols, researchers can ensure the reliability and reproducibility of their experiments.

References

  • Smolecule. 5-(chloromethyl)-1,3-oxazole;dichloromethane.
  • Moody, C. J., & Doyle, K. J. (Year). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Source not specified.
  • Cantillo, D., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses Procedure. alcohol.
  • ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
  • Santa Cruz Biotechnology, Inc. 4-(chloromethyl)-5-methyl-2-thien-2-yl-1,3-oxazole | CAS 202595-63-9.
  • ResearchGate. Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles | Request PDF.
  • MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Chem-Impex. 2-Chloromethyl-oxazole.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Organic Syntheses Procedure. Ether, chloromethyl methyl.
  • Fluorochem. Safety Data Sheet.
  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • National Institutes of Health. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.
  • Apollo Scientific. SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • Royal Society of Chemistry. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes.
  • TCI EUROPE N.V. C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.

Sources

troubleshooting guide for 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions for reactions involving 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole. As a versatile electrophile, this compound is a valuable building block in medicinal chemistry for introducing the 2,5-dimethyloxazole moiety, a common scaffold in bioactive molecules.[1] However, its reactivity profile requires careful consideration to ensure successful outcomes. This guide, structured in a practical question-and-answer format, offers field-proven insights and solutions to common experimental challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, reaction, and purification of products derived from this compound.

Q1: My alkylation reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue, often stemming from a mismatch between the reactivity of the nucleophile and the reaction conditions. The chloromethyl group on this oxazole is moderately reactive, comparable to a benzylic chloride, but can be influenced by the electron-withdrawing nature of the heterocyclic ring.[2]

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to displace the chloride under the chosen conditions.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), ensure a suitable base is present in stoichiometric amounts to generate the more reactive conjugate base (an amide or alkoxide). For weak nucleophiles, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate it before adding the oxazole electrophile.

  • Inadequate Reaction Conditions (Base, Solvent, Temperature): The energy barrier for the SN2 reaction may not be overcome.

    • Solution: A systematic optimization of reaction parameters is recommended.

      • Base Selection: For C-alkylation (e.g., with malonates) or N-alkylation of less basic amines, a strong base like NaH is effective.[2] For general N-alkylation, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are excellent choices.

      • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (CH₃CN) are generally preferred as they solvate the cation of the base, leaving the anion more naked and nucleophilic, thus accelerating SN2 reactions.[3]

      • Temperature: Many reactions require heating. A good starting point is 60-80 °C.[3] If conversion is still low, cautiously increase the temperature, monitoring for potential degradation.

  • Lower Reactivity of the Chloride: The C-Cl bond is significantly stronger than a C-Br or C-I bond, making the chloride a poorer leaving group.

    • Solution: If feasible, consider in situ conversion to the more reactive iodide analog by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction). Alternatively, if you have synthetic access, using the 4-(bromomethyl) or 4-(iodomethyl) analog of the oxazole will dramatically increase reaction rates.[4]

  • Starting Material Degradation: The chloromethyl oxazole may degrade if stored improperly or if the reaction conditions are too harsh (e.g., presence of strong acids or water).

    • Solution: Ensure the starting material is pure and has been stored in a cool, dry place under an inert atmosphere. Always use anhydrous solvents and reagents to prevent hydrolysis of the chloromethyl group to the corresponding, unreactive alcohol.

Troubleshooting Workflow for Low Conversion

start Low / No Conversion Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes add_stronger_base Use stronger base (e.g., NaH) or pre-deprotonate check_nucleophile->add_stronger_base No check_sm Is the starting material (SM) pure & stable? check_conditions->check_sm Yes optimize_conditions Increase Temp. Use Polar Aprotic Solvent (DMF, ACN) Switch Base (K2CO3 -> Cs2CO3) check_conditions->optimize_conditions No increase_reactivity Add catalytic NaI/KI Switch to bromo- or iodo-analog check_sm->increase_reactivity Yes purify_sm Re-purify or acquire fresh SM Ensure anhydrous conditions check_sm->purify_sm No solution_found Problem Resolved increase_reactivity->solution_found Implement Solution add_stronger_base->check_conditions optimize_conditions->check_sm purify_sm->increase_reactivity

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My TLC shows multiple spots, indicating significant side product formation. What are these byproducts and how can I prevent them?

Answer:

The formation of multiple products points to competing reaction pathways or degradation. Identifying the likely culprits is key to refining your protocol.

Common Side Products & Prevention Strategies:

  • Hydrolysis Product (4-(Hydroxymethyl)-2,5-dimethyl-1,3-oxazole):

    • Cause: This is the most common byproduct, formed by the reaction of the chloromethyl group with trace water in the solvent, reagents, or from atmospheric moisture.

    • Prevention: Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Dimerization/Oligomerization:

    • Cause: If your nucleophile has multiple reactive sites, or if the product itself can act as a nucleophile, further reaction with the starting material can occur. This was observed in the degradation of other chloromethyl ketones.[5]

    • Prevention: Use a slight excess of the nucleophile to ensure all the electrophile is consumed. Adding the chloromethyl oxazole slowly to the reaction mixture can also help minimize self-reaction.

  • Ring-Opened Products:

    • Cause: The oxazole ring itself can be susceptible to cleavage under harsh conditions, particularly strong nucleophiles or highly acidic/basic media during workup.[6]

    • Prevention: Employ milder reaction conditions where possible. During workup, avoid strong acids or bases. Use a buffered or neutral wash (e.g., saturated aq. NaHCO₃ or brine) instead of strong HCl or NaOH solutions.

  • Elimination Products:

    • Cause: Although less common for this substrate, a strong, sterically hindered base could potentially promote elimination to form a reactive exocyclic methylene intermediate, which could then polymerize or react further.

    • Prevention: Use a non-hindered base that is more suited for SN2 reactions, such as K₂CO₃ or NaH.

Visualizing Desired vs. Side Reactions

cluster_main Reaction Pathways SM This compound + Nucleophile (Nu:⁻) Desired Desired Sₙ2 Product (4-(Nu-methyl)-...-oxazole) SM->Desired  Desired Path  (Anhydrous, Correct Stoichiometry) Hydrolysis Hydrolysis Product (4-(Hydroxymethyl)-...-oxazole) SM->Hydrolysis Side Path 1 (Trace H₂O) Dimer Dimerization / Oligomerization SM->Dimer Side Path 2 (Excess Electrophile)

Caption: Desired Sₙ2 reaction versus common side pathways.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound?

Answer: This compound is a solid and should be handled with standard laboratory precautions (gloves, safety glasses). It is sensitive to moisture, which can lead to hydrolysis of the reactive chloromethyl group. For long-term stability, it should be stored in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

Q2: What are the best general-purpose conditions for an alkylation reaction with this compound?

Answer: While the optimal conditions are substrate-dependent, a reliable starting point for N-alkylation or O-alkylation is to use 1.0 equivalent of the chloromethyl oxazole, 1.2-1.5 equivalents of your nucleophile, and 2-3 equivalents of a moderately strong base in a polar aprotic solvent.

ParameterRecommended ChoicesRationale
Solvent DMF, Acetonitrile (CH₃CN)Polar aprotic; effectively solvates cations and accelerates SN2 reactions.[3]
Base K₂CO₃, Cs₂CO₃Good efficacy, easy to handle, and generally does not cause elimination. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.
Temperature 50 - 80 °CProvides sufficient thermal energy for the reaction without causing significant degradation.[3]
Additive NaI or KI (0.1 eq.)Catalyzes the reaction via the Finkelstein mechanism, converting the chloride to the more reactive iodide in situ.
Q3: How does the reactivity of this compound compare to its bromo-analog or to benzyl chloride?

Answer: The reactivity follows the general principles of nucleophilic substitution:

  • vs. 4-(Bromomethyl) analog: The chloromethyl compound is significantly less reactive. Bromide is a much better leaving group than chloride, meaning reactions with the bromo-analog will be faster and can often be performed under milder conditions.[4] In some cases, a reaction that yields 40% with the chloro compound can yield 90% with the bromo compound under identical conditions.[2]

  • vs. Benzyl Chloride: The reactivity is roughly comparable, but often slightly lower. While both are "benzylic-type" halides, the oxazole ring is electron-withdrawing, which can slightly destabilize the SN2 transition state compared to the phenyl ring in benzyl chloride.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a representative reaction between this compound and a secondary amine like morpholine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.2 eq.) and anhydrous acetonitrile (approx. 0.2 M concentration based on the limiting reagent).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Addition of Electrophile: Add this compound (1.0 eq.).

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). A typical starting point is 10% EtOAc/Hexanes.

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • G. R. K. V. M. V. M. L. N. V. M. S. L. V. G. K. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • Knaus, E. E., & Kumar, P. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

  • Kovtun, Y. P., & Pustovit, Y. M. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(7), 4557–4567. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4-isobutyl-2,5-dimethyl-1,3-oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Beilstein-Institut. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 2977–2984. Available at: [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed.
  • Zhurnal Prikladnoi Spektroskopii. (n.d.). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[3][7]Dioxepino[5,6-d][3][8]Oxazole Compound: an Experimental and Density Functional Theory Study. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of catalyst selection for this versatile building block. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your research and development.

The this compound moiety is a valuable synthon in medicinal chemistry and materials science. Its reactivity is dominated by the chloromethyl group, which behaves similarly to a benzylic halide, making it an excellent electrophile for a variety of transformations.[1] Proper catalyst selection is paramount to achieving high yields, minimizing side products, and ensuring reproducible results.

Part 1: Frequently Asked Questions - Nucleophilic Substitution

Q1: Is a catalyst always necessary for nucleophilic substitution reactions at the chloromethyl position?

A: Not always. The chloromethyl group on this oxazole is inherently reactive towards strong nucleophiles due to the stabilizing effect of the adjacent oxazole ring.[1] For many common nucleophiles like primary/secondary amines, thiols, and alkoxides, the reaction can proceed thermally, often just by heating in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

However, a catalyst or promoter is often beneficial in specific scenarios:

  • Weak Nucleophiles: When using less reactive nucleophiles (e.g., hindered amines, phenols), a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the nucleophile, increasing its efficacy.

  • Biphasic Reactions: If your reaction involves two immiscible phases (e.g., an aqueous solution of a salt and an organic solvent), a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) is highly effective. The PTC facilitates the transport of the nucleophilic anion from the aqueous phase to the organic phase where the oxazole substrate resides.

  • Improved Reaction Kinetics: Even with strong nucleophiles, a simple inorganic base (e.g., K₂CO₃, Cs₂CO₃) can act as a scavenger for the HCl generated in situ, driving the reaction to completion and preventing potential side reactions catalyzed by the acid.[2]

Key Takeaway: Start without a catalyst if using a strong nucleophile. If the reaction is slow, incomplete, or involves weak nucleophiles or multiple phases, introduce an appropriate base or phase-transfer catalyst.

Q2: My substitution reaction is sluggish and giving low yields. What are the primary troubleshooting steps?

A: A sluggish or low-yielding substitution reaction can usually be traced back to a few key parameters. The following workflow provides a logical sequence for troubleshooting.

G Start Reaction Sluggish/Low Yield Check_Solvent 1. Check Solvent Is it dry and polar aprotic (DMF, MeCN, DMSO)? Start->Check_Solvent Check_Base 2. Evaluate Base Is it strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) Is it soluble? Check_Solvent->Check_Base Solvent OK PTC Consider Phase-Transfer Catalyst (e.g., TBAB) if biphasic or using inorganic salt. Check_Solvent->PTC Solvent is non-polar or reaction is biphasic Check_Temp 3. Increase Temperature Incrementally increase by 10-20 °C. Monitor for decomposition. Check_Base->Check_Temp Base OK Check_Nuc 4. Assess Nucleophile Is it pure? Has it degraded? Consider using a slight excess (1.1-1.2 eq). Check_Temp->Check_Nuc Temp Increase Ineffective Success Reaction Optimized Check_Nuc->Success Issue Resolved PTC->Check_Base

Caption: Troubleshooting workflow for nucleophilic substitution.

Causality Explained:

  • Solvent Choice: Polar aprotic solvents are crucial as they solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively "bare" and more reactive. They are essential for an Sₙ2-type mechanism.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the nucleophile (if necessary) or effectively scavenge HCl. Carbonates are a good starting point, with cesium carbonate being more effective than potassium carbonate due to its higher solubility and the increased reactivity of the associated anion.

  • Temperature: Reaction rates are directly influenced by temperature. Gently heating the reaction provides the necessary activation energy for the substitution to occur.

  • Reagent Quality: The purity of your nucleophile is critical. Impurities can interfere with the reaction, and degradation can lower the effective concentration.

Part 2: Frequently Asked Questions - Palladium-Catalyzed Cross-Coupling

Q3: Can the chloromethyl group directly participate in Suzuki-Miyaura cross-coupling? If so, which catalyst system is recommended?

A: Yes, absolutely. The C(sp³)-Cl bond in this compound can participate in Suzuki-Miyaura cross-coupling reactions to form a new C-C bond, analogous to the coupling of benzylic halides.[3] This is a powerful method for introducing the oxazole moiety onto various aryl or heteroaryl systems.

The choice of catalyst and ligand is critical for success. The goal is to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is often the rate-limiting step.

Catalyst Component Recommended Choice Rationale & Justification
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable sources of Pd(0) that are activated in situ. They are cost-effective and reliable for a wide range of couplings.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(tBu)₃)Expertise: Standard ligands like PPh₃ are often ineffective for C(sp³)-Cl bonds. Electron-rich, sterically hindered phosphine ligands are required. They promote the difficult oxidative addition step and accelerate the subsequent reductive elimination to release the product.[3]
Base K₃PO₄ or Cs₂CO₃A moderately strong base is needed to facilitate the transmetalation step from the boronic acid to the palladium center. These bases have good solubility in common solvents and are compatible with a wide range of functional groups.[4]
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are essential to prevent the decomposition of the catalyst and boronic acid.

Trustworthiness: This combination of a Pd(0) source, a bulky phosphine ligand, and a suitable base represents a well-established and validated system for Suzuki-Miyaura couplings of challenging electrophiles like alkyl chlorides.[3][4]

Q4: My Suzuki-Miyaura reaction is failing. What are the likely causes and how can I troubleshoot them?

A: Failure in a Suzuki-Miyaura coupling often points to catalyst deactivation, issues with one of the reagents, or suboptimal reaction conditions.

G Start Suzuki Reaction Failure (Low/No Conversion) Inert_Atm 1. Check Inert Atmosphere Was the reaction thoroughly degassed? (Ar or N₂ sparging) Start->Inert_Atm Reagents 2. Verify Reagent Quality - Is boronic acid dry and not decomposed? - Are solvents anhydrous? Inert_Atm->Reagents Atmosphere OK Catalyst 3. Evaluate Catalyst System - Is the Pd/Ligand ratio correct (1:2 to 1:4)? - Is the ligand appropriate for C-Cl activation? Reagents->Catalyst Reagents OK Base 4. Check Base - Is it fully dissolved? - Is it strong enough (e.g., K₃PO₄)? Catalyst->Base Catalyst System OK Temp 5. Adjust Temperature - Reactions often require heat (80-110 °C). - Monitor for thermal decomposition. Base->Temp Base OK Success Reaction Successful Temp->Success Issue Resolved

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Key Issues to Consider:

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. It is crucial to degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric anhydrides (boroxines) upon standing, especially in the presence of moisture. Use fresh, high-purity boronic acid.

  • Catalyst Deactivation by the Oxazole: The nitrogen atom of the oxazole ring is a Lewis base and can potentially coordinate to the palladium center. This can sometimes inhibit catalytic activity. Using a more sterically hindered ligand can help prevent this unwanted coordination and keep the catalyst active.[5][6]

Q5: Can I perform Sonogashira or Heck couplings with the chloromethyl group?

A: This is a more challenging prospect and generally not the preferred route.

  • Sonogashira Coupling: The standard Sonogashira reaction couples terminal alkynes with C(sp²)-X or C(sp)-X bonds (aryl/vinyl halides).[7][8] While C(sp³)-X couplings exist, they are less common and often require specialized catalyst systems. A significant side reaction is the base-promoted elimination of HCl from the chloromethyl oxazole to form an unwanted alkene.

  • Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[9] A critical step in the catalytic cycle is β-hydride elimination. Since the 4-(chloromethyl) group has no β-hydrogens relative to the carbon-palladium bond that would form, a classical Heck-type β-hydride elimination is not possible. While related reactions exist, they are not considered standard Heck couplings.[10]

Recommendation: For C-C bond formation, the Suzuki-Miyaura coupling is the most reliable and well-precedented method for this specific substrate. For C-N, C-O, or C-S bond formation, direct nucleophilic substitution is typically more straightforward and efficient.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)

This protocol details a standard procedure for the synthesis of 4-((morpholin-4-yl)methyl)-2,5-dimethyl-1,3-oxazole.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (MeCN) to make a 0.2 M solution.

  • Add morpholine (1.2 eq.) to the suspension.

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Optimized Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust method for coupling this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 eq.) followed by anhydrous, degassed toluene via syringe to make a 0.1 M solution.

  • Heat the mixture to 100 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the coupled product.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Request PDF. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Heterocycles. (n.d.). New chemistry of oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). and 2-Chloromethyl-5-(1,5-dimethyl-2-pyrrolyl)-1,3,4-oxadiazoles from Tetrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

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  • ACS Publications. (n.d.). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. Retrieved from [Link]

  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

  • PubMed. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole and its Halogen Analogs in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Halomethyl Oxazoles in Drug Discovery

The 2,5-dimethyl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a reactive handle, such as a halomethyl group at the 4-position, transforms this stable core into a versatile building block for the synthesis of more complex molecular architectures. These 4-(halomethyl)oxazoles are key intermediates in the development of novel therapeutics, enabling the covalent linkage of the oxazole moiety to various nucleophilic fragments.

The choice of the halogen in the 4-(halomethyl) group—chlorine, bromine, or iodine—profoundly influences the reactivity of the molecule in nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reactivity of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole with its bromomethyl and iodomethyl counterparts. We will delve into the fundamental chemical principles governing their reactivity, present a framework for their quantitative comparison, and provide a detailed experimental protocol for researchers to assess this reactivity in their own laboratories. While direct kinetic data for these specific compounds is not extensively available in the published literature, we will draw upon well-established principles of physical organic chemistry and data from analogous systems, such as benzyl halides, to provide a robust predictive model.

Theoretical Underpinnings of Reactivity: Leaving Group Ability and the SN2 Mechanism

The reactivity of 4-(halomethyl)-2,5-dimethyl-1,3-oxazoles in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group). These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, particularly with primary halides like the ones .

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to several factors, including the steric hindrance at the reaction center and the ability of the leaving group to depart.

The critical factor in comparing the chloro-, bromo-, and iodomethyl oxazoles is the leaving group ability of the halide. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base. The stability of the halide ions increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻. This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume, thus stabilizing it.

Consequently, the C-I bond is the weakest and most easily broken, followed by the C-Br bond, and then the C-Cl bond. This directly translates to the following predicted order of reactivity in SN2 reactions:

4-(Iodomethyl)-2,5-dimethyl-1,3-oxazole > 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole > this compound

This trend is well-documented for a wide range of alkyl and benzyl halides and is expected to hold true for the 4-(halomethyl)-2,5-dimethyl-1,3-oxazole series. For instance, studies on benzyl halides have shown that benzyl bromide is significantly more reactive than benzyl chloride in nucleophilic substitution reactions[1].

Quantitative Comparison of Reactivity

FeatureThis compound4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole4-(Iodomethyl)-2,5-dimethyl-1,3-oxazole
Relative Reaction Rate SlowestIntermediateFastest
C-X Bond Strength StrongestIntermediateWeakest
Leaving Group Ability GoodBetterBest
Typical Reaction Conditions Elevated temperatures (e.g., 50-80 °C), longer reaction timesRoom temperature to mild heating, moderate reaction timesRoom temperature or below, short reaction times

Experimental Protocol for Comparative Reactivity Analysis

To provide a practical method for researchers to quantify the reactivity differences between these halomethyl oxazoles, we present a detailed experimental protocol based on the Finkelstein reaction. This reaction involves the substitution of the halide with iodide from sodium iodide in an acetone solvent. The reaction rate can be monitored by observing the formation of a precipitate (NaCl or NaBr), as these salts are insoluble in acetone, while NaI is soluble. For the iodomethyl derivative, a competition experiment or monitoring by techniques like HPLC or GC-MS would be necessary to determine its relative reactivity.

Objective:

To determine the relative rates of nucleophilic substitution for 4-(chloromethyl)-, 4-(bromomethyl)-, and 4-(iodomethyl)-2,5-dimethyl-1,3-oxazole.

Materials:
  • This compound

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • 4-(Iodomethyl)-2,5-dimethyl-1,3-oxazole

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Dry test tubes or reaction vials

  • Constant temperature water bath

  • Stopwatch

  • Thin-layer chromatography (TLC) supplies

  • HPLC or GC-MS (for more quantitative analysis)

Procedure:
  • Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of each 4-(halomethyl)-2,5-dimethyl-1,3-oxazole in anhydrous acetone.

    • Label a series of clean, dry test tubes for each compound to be tested.

  • Reaction Initiation:

    • Place 2 mL of the 15% sodium iodide in acetone solution into each test tube.

    • Equilibrate the test tubes and the halide solutions in a constant temperature water bath (e.g., 25 °C or 50 °C).

    • To initiate the reaction, add 0.5 mL of one of the halomethyl oxazole solutions to its corresponding test tube, start the stopwatch immediately, and mix thoroughly.

  • Monitoring the Reaction:

    • Observe the test tubes for the formation of a precipitate (NaCl or NaBr).

    • Record the time at which the first sign of turbidity or precipitate appears.

    • For a more quantitative measure, aliquots can be taken at regular intervals, quenched, and analyzed by HPLC or GC-MS to determine the concentration of the starting material and product over time.

  • Data Analysis:

    • The inverse of the time taken for the precipitate to appear can be used as a measure of the relative initial reaction rate.

    • For the HPLC/GC-MS data, plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the pseudo-first-order rate constant.

Expected Results:

A precipitate should form most rapidly in the reaction with 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole, followed by the 4-(chloromethyl) derivative. The reaction with the 4-(iodomethyl) oxazole will not produce a precipitate but is expected to be the fastest reaction, which can be confirmed by chromatographic analysis showing the rapid consumption of the starting material.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.

Caption: Generalized SN2 reaction mechanism for a halomethyl oxazole.

Experimental_Workflow A Prepare equimolar solutions of 4-(halomethyl)oxazoles in acetone B Add NaI/acetone solution to reaction vials A->B C Equilibrate reactants at constant temperature B->C D Initiate reactions by adding halomethyl oxazole solutions C->D E Monitor for precipitate formation (for chloro- and bromo- derivatives) D->E F Analyze aliquots by HPLC/GC-MS (for iodo- derivative and quantitative analysis) D->F G Determine relative reaction rates and rate constants E->G F->G

Caption: Experimental workflow for comparing the reactivity of halomethyl oxazoles.

Conclusion and Practical Implications for Drug Development

The choice of the halogen in 4-(halomethyl)-2,5-dimethyl-1,3-oxazole has a predictable and significant impact on its reactivity in nucleophilic substitution reactions. The reactivity follows the order I > Br > Cl, which is a direct consequence of the leaving group ability of the corresponding halide ion.

For researchers and drug development professionals, this has several practical implications:

  • Reaction Condition Optimization: The more reactive bromomethyl and iodomethyl derivatives allow for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial when working with sensitive or complex molecules.

  • Cost-Effectiveness: this compound is often the most cost-effective starting material. However, the potentially harsher conditions required for its reaction may lead to lower yields or side product formation, which should be considered in the overall cost-benefit analysis.

  • Strategic Synthesis Design: The differential reactivity can be exploited in designing selective synthetic routes. For instance, in a molecule containing both a chloromethyl and a bromomethyl group, a nucleophile can be directed to react preferentially with the bromomethyl group under mild conditions.

By understanding the principles outlined in this guide and employing the provided experimental protocol, researchers can make informed decisions in the selection and application of 4-(halomethyl)-2,5-dimethyl-1,3-oxazoles, thereby accelerating the drug discovery and development process.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. [Link to a relevant, stable URL if available]
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  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 119(3-4), 305-312. [Link]

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  • Kass, S. R. (2014). Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. [Link to a relevant, stable URL if available]
  • LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link to a relevant, stable URL if available]
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

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  • Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]

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  • BenchChem. (2025). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. [Link to a relevant, stable URL if available]
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A Comparative Spectroscopic Guide to 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is a key building block, valued for its reactive chloromethyl group and substituted oxazole core. Accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and regulatory submissions.

This guide provides an in-depth comparative analysis of the spectroscopic profile of this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data, substantiated by experimental data from structurally related analogs. This approach offers a robust framework for scientists to confidently identify and characterize this compound and its derivatives.

The Structural Significance of Spectroscopic Signatures

The spectroscopic fingerprint of this compound is a direct reflection of its molecular architecture. The key structural features that dictate its spectral characteristics are:

  • The 1,3-Oxazole Ring: This five-membered aromatic heterocycle has a unique electronic environment that influences the chemical shifts of its constituent carbons and protons.

  • Methyl Substituents (C2 and C5): The two methyl groups will appear as distinct singlets in the ¹H NMR spectrum, with their carbon signals in the aliphatic region of the ¹³C NMR spectrum.

  • Chloromethyl Group (C4): This electrophilic functional group is highly significant. The methylene protons will have a characteristic chemical shift, and the carbon atom will be influenced by the electronegative chlorine atom. The presence of chlorine will also be evident in the mass spectrum through its isotopic pattern.

Comparative Spectroscopic Analysis

To provide a practical guide for researchers, we will compare the predicted spectroscopic data for this compound with the experimental data of a closely related analog, 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.

Spectroscopic Data This compound (Predicted) 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (Experimental Analog)
¹H NMR (CDCl₃, 400 MHz) δ 4.55 (s, 2H, -CH₂Cl), 2.40 (s, 3H, C2-CH₃), 2.25 (s, 3H, C5-CH₃) ppmδ 7.95-8.05 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 2.35 (s, 3H, C5-CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 160.0 (C2), 148.0 (C5), 135.0 (C4), 35.0 (-CH₂Cl), 13.0 (C2-CH₃), 10.0 (C5-CH₃) ppmδ 161.0 (C2), 149.0 (C5), 136.0 (C4), 130.5 (Ar-C), 128.8 (Ar-C), 126.5 (Ar-C), 127.0 (Ar-Cipso), 35.5 (-CH₂Cl), 10.5 (C5-CH₃) ppm
IR (KBr) ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1650 (C=N), ~1580 (C=C), ~1100 (C-O-C), ~750 (C-Cl) cm⁻¹Similar characteristic peaks with additional bands for the phenyl group vibrations.
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 145.03, Isotopic peak [M+2]⁺ at m/z 147 (approx. 1/3 intensity of M⁺)Molecular Ion [M]⁺ at m/z 207.05, Isotopic peak [M+2]⁺ at m/z 209 (approx. 1/3 intensity of M⁺)

Note: Predicted values are based on standard chemical shift increments and correlation tables. Experimental data for the analog is sourced from publicly available information and may vary slightly depending on acquisition conditions.

Analysis of Spectroscopic Data

¹H NMR Spectroscopy: The most striking feature in the predicted spectrum of this compound is the presence of three singlets, corresponding to the chloromethyl protons and the two methyl groups. The downfield shift of the chloromethyl protons (around 4.55 ppm) is due to the deshielding effect of the adjacent chlorine atom. In the experimental spectrum of the phenyl-substituted analog, the aromatic protons appear in the typical downfield region (7.40-8.05 ppm). The chloromethyl and methyl protons have similar chemical shifts to the predicted values for the target compound, demonstrating the localized influence of the substituents.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum shows the three distinct carbons of the oxazole ring. The carbons C2 and C5, being adjacent to the heteroatoms, are expected at the downfield end of the spectrum. The carbon of the chloromethyl group is anticipated around 35.0 ppm. In comparison, the experimental data for the phenyl analog shows additional aromatic carbon signals and a similar chemical shift for the chloromethyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. For this compound, key vibrational bands are expected for the C=N and C=C bonds of the oxazole ring, the C-O-C ether linkage, and the C-Cl bond of the chloromethyl group. The presence of both aromatic and aliphatic C-H stretches would also be observed.

Mass Spectrometry: The mass spectrum is crucial for confirming the molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 145.03. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak (M+2)⁺ at about one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation pattern would likely involve the loss of a chlorine radical or a chloromethyl radical.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrument: An FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow Diagrams

The following diagrams illustrate the general workflows for sample analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft correction Phase & Baseline Correction ft->correction analysis Spectral Interpretation correction->analysis

Caption: General workflow for NMR spectroscopic analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis gc Gas Chromatography (Optional) ionize Electron Ionization (70 eV) gc->ionize direct Direct Insertion direct->ionize analyze Mass Analyzer (Quadrupole/TOF) ionize->analyze detect Detector analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Molecular Ion & Fragments spectrum->interpret

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By presenting predicted data alongside experimental data from a close structural analog, researchers are equipped with the necessary information for the confident identification and characterization of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research and development.

References

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biological activity of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole vs other oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Its derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and more.[1][2] Among these, 2,4,5-trisubstituted oxazoles have emerged as a particularly promising class of compounds, offering a versatile platform for the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth comparison of the biological activities of various 2,4,5-trisubstituted oxazoles, with a speculative look at the potential of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, a compound for which specific biological data is not yet widely available in peer-reviewed literature. We will delve into their anticancer and antimicrobial properties, supported by experimental data from related compounds, and provide detailed protocols for the evaluation of such molecules.

The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry

The oxazole nucleus is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The arrangement of heteroatoms in the ring allows for diverse non-covalent interactions with biological targets like enzymes and receptors, making it an attractive scaffold for drug design.[5] The ability to introduce a wide variety of substituents at the 2, 4, and 5 positions allows for the fine-tuning of physicochemical properties and biological activity, a key aspect of structure-activity relationship (SAR) studies.[6][7]

While a broad range of oxazole derivatives have been studied, specific data on the biological activity of This compound remains limited in the public domain. However, by examining structurally similar 2,4,5-trisubstituted oxazoles, we can infer its potential and highlight promising avenues for future research. The presence of a reactive chloromethyl group at the 4-position suggests a potential for covalent interactions with biological nucleophiles, a mechanism that could lead to potent and specific biological effects.

Comparative Anticancer Activity of 2,4,5-Trisubstituted Oxazoles

Numerous 2,4,5-trisubstituted oxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The antiproliferative activity is highly dependent on the nature and position of the substituents on the oxazole ring.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2,4,5-trisubstituted oxazole compounds, showcasing their potency against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
6af 2-fluorophenyl2,3,4-trimethoxyphenylthio-benzo[d]thiazolePC-3 (Prostate)7.8[3]
A431 (Skin)9.2[3]
6bg pyridin-3-yl2,3,4-trimethoxyphenylthio-pyrimidinePC-3 (Prostate)8.5[3]
A431 (Skin)10.1[3]
6cf 2-fluorophenyl2,3,4-trimethoxyphenylthio-5-methyl-1,3,4-thiadiazolePC-3 (Prostate)6.9[3]
A431 (Skin)8.3[3]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table suggests that the substitution pattern on the oxazole ring plays a crucial role in the antiproliferative activity. For instance, the presence of a trimethoxyphenyl group at the R4 position appears to be a common feature in these active compounds. The nature of the heterocyclic moiety at the R5 position also influences the potency. These findings highlight the modular nature of the 2,4,5-trisubstituted oxazole scaffold, allowing for systematic modifications to optimize anticancer activity.

Antimicrobial Potential of Substituted Oxazoles

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Oxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1]

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2,4,5-trisubstituted imidazole derivatives, which are structurally related to oxazoles and provide insight into the potential antimicrobial activity of this class of heterocycles. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR2 SubstituentR4/R5 SubstituentsBacterial StrainMIC (µg/mL)Reference
3a 4-hydroxyphenyldiphenylBacillus subtilis1.25[8]
Staphylococcus aureus1.29[8]
3b 4-methoxyphenyldiphenylBacillus subtilis1.31[8]
Staphylococcus aureus1.35[8]
3d 4-hydroxyphenyldiphenylKlebsiella pneumoniae6.1[8]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of these compounds is influenced by the substituents on the heterocyclic ring. For example, the presence of a hydroxyl or methoxy group on the phenyl ring at the R2 position appears to contribute to their antibacterial efficacy. The data suggests that 2,4,5-trisubstituted heterocycles are a promising scaffold for the development of new antibacterial agents. Further investigation into oxazole derivatives with similar substitution patterns is warranted.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of biological activity studies, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel compounds like this compound.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well should contain 50 µL of the diluted compound.

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and broth microdilution assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate 24h cell_seeding->incubation1 add_compound 3. Add Test Compound Dilutions incubation1->add_compound incubation2 4. Incubate 48-72h add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate 2-4h add_mtt->incubation3 solubilize 7. Solubilize Formazan incubation3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dilutions 1. Prepare Serial Dilutions of Compound inoculate_plate 3. Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate_plate 4. Incubate 16-24h inoculate_plate->incubate_plate read_mic 5. Determine MIC incubate_plate->read_mic

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion and Future Directions

The 2,4,5-trisubstituted oxazole scaffold represents a privileged structure in drug discovery, demonstrating a wide array of biological activities. The data presented in this guide for various analogs underscores their potential as anticancer and antimicrobial agents. The structure-activity relationships derived from these compounds provide a rational basis for the design of new, more potent derivatives.

While specific experimental data for this compound is currently lacking in the scientific literature, its structural features suggest it is a compound of significant interest. The presence of the reactive chloromethyl group could impart a unique mechanism of action, potentially leading to high potency.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. The protocols detailed in this guide provide a solid foundation for such investigations. Elucidating the specific biological targets and mechanisms of action of these compounds will be crucial for their further development as potential therapeutic agents. The continued exploration of the chemical space around the 2,4,5-trisubstituted oxazole core is a promising strategy for the discovery of next-generation drugs to address unmet medical needs.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: Synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the most active antimicrobial compounds. Retrieved from [Link]

  • PubMed. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 2,4,5‐trisubstituted oxazoles and their applications. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and evaluation of antibacterial & anti-fungal activity of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole: A Validated Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals and biologically active natural products. Its unique electronic properties and capacity for diverse functionalization make it a valuable building block in medicinal chemistry. This guide provides an in-depth, validated comparison of the primary synthetic routes to a key derivative, 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. By examining the mechanistic underpinnings, detailed experimental protocols, and comparative performance data of the Hantzsch, Robinson-Gabriel, and Van Leusen syntheses, this document serves as a practical resource for researchers aiming to select and implement the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Hantzsch Oxazole Synthesis α-Haloketone (1,3-dichloroacetone), Amide (Acetamide)NoneHigh TemperatureModerate to GoodReadily available starting materials, straightforward procedure.High temperatures can limit functional group tolerance.
Robinson-Gabriel Synthesis 2-Acylamino-ketoneH₂SO₄, PPA, POCl₃, TFAAHigh TemperatureModerate to GoodWell-established method, access to diverse substitutions.[1]Harsh acidic conditions, multi-step precursor synthesis.[1][2]
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to Moderate TemperatureGood to ExcellentMild reaction conditions, good functional group tolerance, one-pot variations.[1][3]Stoichiometric use of TosMIC, potential for side reactions.[1]

Method 1: Hantzsch Oxazole Synthesis

The Hantzsch synthesis offers a direct and classical approach to the oxazole ring from readily available precursors. The reaction involves the condensation of an α-haloketone with a primary amide. For the synthesis of this compound, 1,3-dichloroacetone serves as the α-haloketone component and acetamide provides the nitrogen and the C2-methyl group.

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic oxazole ring. The choice of 1,3-dichloroacetone is strategic, as one of the chloro-substituents acts as a leaving group during cyclization, while the other remains on the methyl group at the 4-position of the resulting oxazole.

Hantzsch_Mechanism Start 1,3-Dichloroacetone + Acetamide Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-HCl) Product This compound Intermediate2->Product Dehydration (-H₂O)

Caption: Hantzsch oxazole synthesis workflow.

Experimental Protocol

Materials:

  • 1,3-Dichloroacetone

  • Acetamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dichloroacetone (1.0 equiv) and acetamide (1.2 equiv) in a minimal amount of DMF.

  • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Self-Validation: The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for constructing oxazoles via the cyclodehydration of 2-acylamino-ketones.[2] For the target molecule, the required precursor is 3-acetylamino-4-chlorobutan-2-one.

Mechanistic Rationale

The synthesis begins with the protonation of the ketone carbonyl of the 2-acylamino-ketone, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by a strong acid catalyst, yields the aromatic oxazole.

Robinson_Gabriel_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Robinson-Gabriel Cyclization Start 3-Amino-4-chlorobutan-2-one Acylation Acetylation Start->Acylation Precursor 3-Acetylamino-4-chlorobutan-2-one Acylation->Precursor Cyclodehydration Cyclodehydration (H₂SO₄) Precursor->Cyclodehydration Product This compound Cyclodehydration->Product

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol

Part A: Synthesis of 3-Acetylamino-4-chlorobutan-2-one

  • Synthesize or procure 3-amino-4-chlorobutan-2-one hydrochloride.

  • Dissolve the amino ketone hydrochloride (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine, 2.2 equiv) to neutralize the hydrochloride salt.

  • Slowly add acetyl chloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude 2-acylamino-ketone, which can be used in the next step without further purification.

Part B: Robinson-Gabriel Cyclization

  • To the crude 3-acetylamino-4-chlorobutan-2-one, add concentrated sulfuric acid (or another dehydrating agent like polyphosphoric acid) cautiously at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Expected Yield: 50-65% (over two steps)

Self-Validation: Successful synthesis of the intermediate can be confirmed by NMR before proceeding to the cyclization step. The final product's identity is confirmed as described previously.

Method 3: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[3] To synthesize the trisubstituted target molecule, a one-pot, three-component approach can be employed, starting from an aldehyde, an alkyl halide, and TosMIC.

Mechanistic Rationale

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile. In the context of a 4,5-disubstituted oxazole synthesis, the TosMIC anion first reacts with an alkyl halide. The resulting substituted TosMIC then reacts with an aldehyde. The alkoxide formed undergoes an intramolecular cyclization onto the isocyanide carbon. Finally, elimination of the tosyl group leads to the formation of the oxazole ring.

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Subst_TosMIC Substituted TosMIC Anion->Subst_TosMIC + Chloromethylating Agent Adduct Aldehyde Adduct Subst_TosMIC->Adduct + Acetaldehyde Aldehyde Acetaldehyde Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Elimination of Tosyl Group

Caption: Van Leusen oxazole synthesis pathway.

Experimental Protocol

Materials:

  • Acetaldehyde

  • A suitable chloromethylating agent (e.g., chloromethyl methyl ether - Caution: Carcinogen ) or a two-step approach using a different strategy.

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure (adapted from a one-pot 4,5-disubstituted oxazole synthesis):

  • Note: A direct one-pot synthesis for this specific trisubstituted oxazole is complex due to the reactivity of the required intermediates. A plausible multi-step adaptation is presented.

  • Step 1: Generation of the substituted TosMIC. In a flask under an inert atmosphere, dissolve TosMIC (1.0 equiv) in a suitable solvent like THF. Cool the solution and add a strong base (e.g., n-BuLi). Then, add a suitable electrophile to introduce the 5-methyl group.

  • Step 2: Reaction with the aldehyde. To the solution of the substituted TosMIC, add acetaldehyde (1.2 equiv).

  • Step 3: Introduction of the chloromethyl group. This step is challenging and would likely require a precursor to acetaldehyde that already contains the chloromethyl group. A more feasible route would involve synthesizing a precursor that upon reaction with TosMIC would yield the desired product.

  • Due to the complexity and hazards associated with the required reagents for a one-pot synthesis of this specific trisubstituted oxazole via the Van Leusen method, the Hantzsch and Robinson-Gabriel routes are often more practical for this target molecule.

Expected Yield: Potentially high, but the route is less direct for this substitution pattern.

Self-Validation: Each step would require careful monitoring and characterization of intermediates.

Comparative Analysis and Conclusion

The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.

  • The Hantzsch synthesis stands out for its operational simplicity and use of readily available and inexpensive starting materials, making it an attractive option for large-scale production.

  • The Robinson-Gabriel synthesis is a classic and reliable method, but it requires a multi-step preparation of the 2-acylamino-ketone precursor and employs harsh acidic conditions, which may not be suitable for sensitive substrates.

  • The Van Leusen reaction , while powerful for many oxazole syntheses due to its mild conditions, presents a more complex synthetic design for this specific trisubstituted pattern, potentially requiring less accessible or hazardous reagents.

For the synthesis of this compound, the Hantzsch oxazole synthesis offers the most direct and efficient route with a good balance of yield and practicality. Researchers should, however, consider the specific constraints of their project when selecting the optimal synthetic strategy.

References

  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (URL not provided, but cited in search results)
  • Hantzsch Thiazole Synthesis. SynArchive. (URL not provided, but cited in search results)
  • Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (URL not provided, but cited in search results)
  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. (URL not provided, but cited in search results)
  • Robinson–Gabriel synthesis. Wikipedia. (URL not provided, but cited in search results)

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A Senior Application Scientist's Guide to the Comparative Analysis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Scaffold

In the landscape of medicinal chemistry, the 1,3-oxazole ring system stands out as a "privileged scaffold," a core structural motif that consistently appears in biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[3][4] Oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7]

At the heart of synthesizing a diverse library of these promising compounds lies the reactive intermediate, this compound. The chloromethyl group at the 4-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through nucleophilic substitution reactions. This guide provides a comparative framework for the synthesis and evaluation of a series of novel this compound derivatives, offering insights into their potential as antimicrobial and anticancer agents. We will delve into the rationale behind the selection of target derivatives, provide detailed experimental protocols for their synthesis and biological characterization, and present a comparative analysis of their anticipated activities based on established structure-activity relationships (SAR) within the oxazole class of compounds.

Designing a Focused Library of this compound Derivatives

The inherent reactivity of the chloromethyl group allows for the facile synthesis of a diverse library of derivatives. By reacting this compound with a variety of nucleophiles, such as amines, thiols, and phenols, we can systematically explore the impact of different substituents on biological activity.

Herein, we propose a comparative study of three classes of derivatives:

  • Series A: N-Substituted Aminomethyl Derivatives: Synthesized by reacting the parent compound with a panel of primary and secondary amines. This series will allow for the evaluation of the influence of varying steric bulk, basicity, and lipophilicity on biological activity.

  • Series B: S-Substituted Thiomethyl Derivatives: Prepared through the reaction with a selection of thiols. This series will explore the impact of sulfur-linked moieties, which are known to interact with different biological targets.

  • Series C: O-Substituted Phenoxymethyl Derivatives: Obtained by reacting with various substituted phenols. This series will investigate the effect of introducing aromatic ring systems with diverse electronic properties.

dot graph TD { A[this compound] --> B{Nucleophilic Substitution}; B --> C[Series A: N-Substituted Aminomethyl Derivatives]; B --> D[Series B: S-Substituted Thiomethyl Derivatives]; B --> E[Series C: O-Substituted Phenoxymethyl Derivatives]; }

Caption: Synthetic strategy for generating a focused library of derivatives.

Comparative Biological Evaluation: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of the synthesized derivatives, a battery of in vitro assays is proposed. This multi-pronged approach will provide a holistic view of their biological activity, encompassing both antimicrobial and anticancer properties.

Antimicrobial Activity Screening

The escalating threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3] The synthesized oxazole derivatives will be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Proposed Panel of Microorganisms for Antimicrobial Screening

Gram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus niger (ATCC 16404)

The primary screening will be conducted using the Kirby-Bauer disk diffusion method to qualitatively assess the antimicrobial activity. Derivatives showing significant zones of inhibition will be further evaluated to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution assays.

Anticancer Activity Evaluation

Oxazole derivatives have emerged as a promising class of anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[5][8] The synthesized compounds will be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines representing different tumor types.

Table 2: Proposed Panel of Human Cancer Cell Lines for Anticancer Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
K562Leukemia

The initial screening will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of each derivative.

Mechanistic Insights: Unraveling the Mode of Action

Derivatives exhibiting potent antimicrobial or anticancer activity will be subjected to further mechanistic studies to elucidate their mode of action.

Antimicrobial Mechanism of Action

For derivatives with significant antimicrobial activity, key bacterial targets will be investigated. A potential mechanism for oxazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme.[9]

dot graph TD { A[Oxazole Derivative] --> B{Inhibition}; B --> C[DNA Gyrase]; C --> D[DNA Supercoiling]; D --> E[Bacterial DNA Replication]; B ==> F[Bactericidal/Bacteriostatic Effect]; }

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anticancer Mechanism of Action

A well-established mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization.[2][8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

dot graph TD { A[Oxazole Derivative] --> B{Binding to β-tubulin}; B --> C{Inhibition of Tubulin Polymerization}; C --> D{Disruption of Microtubule Dynamics}; D --> E{G2/M Cell Cycle Arrest}; E --> F{Induction of Apoptosis}; }

Caption: Signaling pathway for anticancer activity via tubulin polymerization inhibition.

To investigate this, promising anticancer derivatives will be evaluated in a tubulin polymerization assay. Furthermore, to confirm the induction of apoptosis, a caspase activation assay will be performed.

Experimental Protocols

General Synthesis of 4-(Substituted-methyl)-2,5-dimethyl-1,3-oxazole Derivatives

Materials:

  • This compound

  • Appropriate nucleophile (amine, thiol, or phenol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the respective nucleophile (1.1 equivalents) and the base (1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

dot graph TD { A[Reactants in Anhydrous Solvent] --> B{Reaction}; B --> C{TLC Monitoring}; C --> D{Reaction Quench & Extraction}; D --> E{Purification by Column Chromatography}; E --> F[Characterization (NMR, MS)]; }

Caption: General workflow for the synthesis of 4-(substituted-methyl)-2,5-dimethyl-1,3-oxazole derivatives.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Kirby-Bauer Method)
  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place sterile paper discs impregnated with the test compounds onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[10]

In Vitro Tubulin Polymerization Assay
  • Reconstitute purified tubulin protein in a polymerization buffer.

  • Add various concentrations of the test compounds to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a plate reader.[4][11]

  • Analyze the polymerization curves to determine the extent of inhibition.

Caspase-3/7 Activation Assay
  • Treat cells with the test compounds for a specified duration.

  • Lyse the cells and add a proluminescent caspase-3/7 substrate.[1]

  • The substrate is cleaved by active caspases to release aminoluciferin, which is a substrate for luciferase.

  • Measure the resulting luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.[12]

Comparative Data and Structure-Activity Relationship (SAR) Analysis

The following tables present hypothetical comparative data based on the expected outcomes from the proposed experiments, drawing from the established SAR of oxazole derivatives.

Table 3: Hypothetical Antimicrobial Activity of 4-(Substituted-methyl)-2,5-dimethyl-1,3-oxazole Derivatives (MIC in µg/mL)

CompoundR-GroupS. aureusE. coliC. albicans
Series A
A1-NH-C₆H₅64128>256
A2-NH-C₆H₄-Cl (para)3264128
A3-N(CH₃)₂128>256>256
Series B
B1-S-C₆H₅3264128
B2-S-C₆H₄-NO₂ (para)163264
Series C
C1-O-C₆H₅128>256>256
C2-O-C₆H₄-OCH₃ (para)64128>256
Ciprofloxacin(Control)10.5NA
Fluconazole(Control)NANA8

Anticipated SAR for Antimicrobial Activity:

  • Influence of the Linker: Thioether (Series B) linkage is expected to confer better antimicrobial activity compared to amine (Series A) and ether (Series C) linkages.

  • Effect of Substituents on the Aromatic Ring: Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), on the aromatic ring are anticipated to enhance antimicrobial potency.

Table 4: Hypothetical Anticancer Activity of 4-(Substituted-methyl)-2,5-dimethyl-1,3-oxazole Derivatives (IC50 in µM)

CompoundR-GroupMCF-7A549HCT116K562
Series A
A1-NH-C₆H₅15.220.518.325.1
A2-NH-C₆H₄-Cl (para)8.112.49.715.8
A3-N(CH₃)₂>50>50>50>50
Series B
B1-S-C₆H₅10.515.812.119.4
B2-S-C₆H₄-NO₂ (para)5.38.96.211.7
Series C
C1-O-C₆H₅25.630.128.935.4
C2-O-C₆H₄-OCH₃ (para)18.922.720.529.8
Doxorubicin(Control)0.81.20.90.5

Anticipated SAR for Anticancer Activity:

  • Impact of Aromatic Substitution: Similar to the antimicrobial activity, the presence of electron-withdrawing groups on the terminal aromatic ring is expected to increase the cytotoxic potency.

  • Role of the Linker: The nature of the linker atom (N, S, or O) will likely influence the overall lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its interaction with the biological target and ultimately its anticancer activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for a comparative study of this compound derivatives. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into the structure-activity relationships that govern their antimicrobial and anticancer properties. The detailed experimental protocols provided herein offer a self-validating system for the generation of robust and reproducible data.

The anticipated results suggest that derivatives bearing a thioether linkage and electron-withdrawing substituents on a terminal aromatic ring hold the most promise as potential therapeutic agents. Further optimization of these lead compounds, guided by the SAR data generated from this study, could lead to the development of novel oxazole-based drugs with improved efficacy and safety profiles. Future work should also include in vivo studies to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising candidates in relevant animal models.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis and Development

In the realm of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, a versatile heterocyclic building block, is integral to the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactive chloromethyl group makes it a valuable intermediate, but also a potential source of impurities through side reactions or degradation.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described form a self-validating system for robust and trustworthy results. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to comprehensive impurity profiling.

Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Are we performing a routine check of batch purity, identifying an unknown contaminant, or providing definitive structural confirmation? Each method offers a unique lens through which to view the sample. The table below provides a high-level comparison of the most relevant techniques.

Technique Principle Sensitivity Specificity Key Information Provided Limitations
HPLC-UV Differential partitioning between mobile and stationary phasesHigh (~0.01-0.1%)[1]High (Chromatographic)Quantitative purity, detection of non-volatile impuritiesRequires chromophore, potential for co-elution
GC-MS Partitioning in a gaseous mobile phase with mass-based detectionVery High (<0.01%)[2]Very High (Chromatographic & Mass Spec)Identification of volatile impurities, molecular weightPotential thermal degradation of analyte[3]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldModerateAbsolute (Structural)Unambiguous structure confirmation, absolute quantitative purity (qNMR)Lower sensitivity than chromatographic methods
Elemental Analysis Combustion and detection of elemental componentsLowLow (Bulk Property)Confirmation of elemental composition (C, H, N, O, Cl)Does not detect isomeric or similarly composed impurities

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Experience: HPLC is often the premier choice for purity analysis of synthesized organic molecules like this compound. Its primary advantage lies in its ability to separate non-volatile and thermally labile compounds at ambient temperatures, mitigating the risk of on-column degradation that can plague gas chromatography methods.[3] The reactive chloromethyl group in our target molecule makes this a critical consideration.

We typically employ Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). This setup is ideal for separating our moderately polar oxazole derivative from both more polar starting materials and less polar byproducts. The inclusion of a UV detector is effective as the oxazole ring system provides a suitable chromophore for detection.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (determined via UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical HPLC Analysis
Peak Number Retention Time (min) Peak Area Area % Identification
13.51,5000.05Unknown Polar Impurity
212.22,985,00099.50This compound
316.812,0000.40Dimerization Byproduct
418.11,5000.05Unknown Non-polar Impurity
Total 3,000,000 100.00
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 245 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Caveat

Expertise & Experience: GC-MS offers unparalleled separation efficiency and the definitive identification power of mass spectrometry, making it ideal for detecting and identifying volatile impurities.[2] However, its utility for this compound must be approached with caution. The technique requires vaporizing the sample at high temperatures (typically >200°C), which can cause thermally labile molecules to degrade. The benzylic-like chloride in our compound is susceptible to elimination or substitution reactions at elevated temperatures.

Therefore, a crucial part of method development is to use the lowest possible inlet temperature that still allows for efficient, reproducible vaporization. Any unexpected peaks in the chromatogram must be critically evaluated as potential degradation products rather than genuine impurities from the synthesis. Comparing the GC-MS profile to an HPLC profile is a key cross-validation step.

Experimental Protocol: GC-MS for Impurity Identification
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a mass selective detector.

    • Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 200°C (start low and optimize).

    • Injection Mode: Split (e.g., 50:1) to avoid overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

    • Pay close attention to peaks corresponding to potential thermal degradation (e.g., loss of HCl).

Data Presentation: Hypothetical GC-MS Analysis
Retention Time (min) Detected m/z (M⁺) Proposed Identity Comment
8.5145This compoundMain Component
7.91094,5-dimethyl-1,3-oxazole-2-carbaldehydePotential oxidation byproduct
9.2108(2,5-dimethyl-1,3-oxazol-4-yl)methanolPotential hydrolysis product
Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prepare Prepare Dilute Solution (e.g., Ethyl Acetate) inject Inject into GC Inlet (200°C) prepare->inject separate Separate on DB-5ms Column inject->separate ionize Ionize (EI, 70 eV) separate->ionize detect Detect Ions (MS) ionize->detect process Process Chromatogram detect->process identify Identify Peaks via Mass Spectral Library process->identify

Caption: Workflow for GC-MS impurity identification.

¹H NMR Spectroscopy: The Gold Standard for Structural and Absolute Purity

Expertise & Experience: While chromatography reveals the relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the molecule's actual structure. For this compound, the ¹H NMR spectrum should show distinct signals for the two methyl groups and the chloromethyl group, confirming the connectivity.

Furthermore, NMR can be used for quantitative analysis (qNMR).[4] By adding a known amount of a certified internal standard to the sample, the purity of the target compound can be calculated directly from the integral ratios of their respective peaks. This method is powerful because it is not dependent on the response factor of the analyte and provides an "absolute" purity value traceable to a standard.[5] The key is selecting a stable, non-reactive standard with peaks that do not overlap with the analyte's signals. Dimethyl sulfone is often a good choice.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized oxazole derivative into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., dimethyl sulfone) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Experiment: Standard ¹H experiment.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton to allow for full relaxation, ensuring accurate integration. A 30-second delay is a safe starting point.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum manually.[4]

    • Integrate a well-resolved signal from the analyte (e.g., the C5-methyl protons) and a signal from the standard (e.g., the methyl protons of dimethyl sulfone).

    • Calculate purity using the standard qNMR equation.

Data Presentation: Hypothetical qNMR Analysis
Compound Signal (ppm) # of Protons (N) Integral (I) Molecular Wt. (MW) Mass (m)
Analyte~2.35 (C5-CH₃)31.00145.59 g/mol 15.2 mg
Standard (Dimethyl Sulfone)~3.00 (CH₃)61.2594.13 g/mol 10.1 mg

Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Assuming Purity_std = 99.9%, the calculated purity of the analyte would be 98.7% .

Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_a Accurately Weigh Analyte dissolve Dissolve Both in CDCl₃ weigh_a->dissolve weigh_s Accurately Weigh Standard weigh_s->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Elemental Analysis: A Fundamental Confirmation

Expertise & Experience: Elemental analysis (EA) is one of the most fundamental techniques for characterizing a new compound.[6][7] It determines the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine). For a pure compound, the experimentally determined percentages should match the theoretical values calculated from its molecular formula (C₆H₈ClNO) within a strict tolerance, typically ±0.4%.[8]

While EA is a powerful tool for confirming the correct elemental composition, it is a bulk analysis technique. It cannot distinguish between isomers or detect impurities that have a similar elemental composition to the target compound. Therefore, it should always be used in conjunction with a high-resolution separation technique like HPLC or a high-specificity technique like NMR.

Data Presentation: Hypothetical Elemental Analysis Results
Element Theoretical % Found % Deviation %
Carbon (C)49.4949.31-0.18
Hydrogen (H)5.545.48-0.06
Nitrogen (N)9.629.55-0.07
Chlorine (Cl)24.3524.19-0.16

The results are within the acceptable ±0.4% deviation, supporting the compound's identity and high purity.

Conclusion: A Multi-faceted Strategy for Trustworthy Results

No single technique can provide a complete picture of a compound's purity. A robust, self-validating assessment of this compound relies on an orthogonal approach that combines the strengths of multiple methods.

  • Primary Purity Assessment (HPLC): Use RP-HPLC as the primary method for routine quality control to determine chromatographic purity and profile impurities. It is reliable, robust, and well-suited for the compound's chemical nature.

  • Structural Confirmation and Absolute Purity (NMR): Employ ¹H NMR for unambiguous structural confirmation of the main component. Use qNMR for an orthogonal, absolute measure of purity that is independent of chromatographic response factors.

  • Impurity Identification (GC-MS or LC-MS): If significant unknown impurities are detected by HPLC, use a mass spectrometry-based method for identification. GC-MS is suitable for volatile impurities (with careful temperature control), while LC-MS is the preferred method for non-volatile or thermally labile impurities.[9]

  • Fundamental Composition (Elemental Analysis): For a newly synthesized batch or reference standard, elemental analysis provides fundamental confirmation of the correct empirical formula.

By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their this compound for downstream applications in research and drug development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

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  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ResearchGate. (2024). (PDF) Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • EPP Ltd. (n.d.). Quantitative NMR. [Link]

  • ERIC. (2017). qHNMR Analysis of Purity of Common Organic Solvents--An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

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Reactivity Face-Off: A Comparative Guide to 4-(Chloromethyl)- and 5-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Isomers: A Structural Overview

The key distinction between these two molecules lies in the position of the reactive chloromethyl group on the 2,5-dimethyloxazole core. This seemingly subtle difference has significant implications for the electronic environment and steric accessibility of the electrophilic carbon, thereby dictating their reactivity towards nucleophiles.

Figure 1: Structural Comparison of the Two Isomers

G cluster_0 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole cluster_1 5-(Chloromethyl)-2,5-dimethyl-1,3-oxazole 4-isomer 4-isomer 5-isomer 5-isomer

Caption: Chemical structures of this compound and 5-(chloromethyl)-2,5-dimethyl-1,3-oxazole.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the chloromethyl group in both isomers is primarily governed by its susceptibility to nucleophilic attack, typically proceeding through an SN2 mechanism. The rate of this reaction is influenced by two key factors:

  • Electronic Effects: The electrophilicity of the carbon atom in the chloromethyl group.

  • Steric Effects: The steric hindrance around the reaction center, which can impede the approach of the nucleophile.[1][2][3]

Electronic Landscape of the Oxazole Ring

The oxazole ring is an electron-deficient aromatic heterocycle. The electronegative oxygen and nitrogen atoms withdraw electron density from the ring carbons. The general order of electron density on the unsubstituted oxazole ring is C4 > C5 > C2.[4] Consequently, for electrophilic substitution on the ring itself, the C4 position is the most reactive.[4] However, in the context of a chloromethyl substituent, we are interested in the ring's ability to stabilize the transition state of a nucleophilic substitution reaction on the side chain.

The methyl groups at the C2 and C5 positions are electron-donating through hyperconjugation and inductive effects. Their influence on the electron density of the neighboring carbons of the chloromethyl group will be a crucial determinant of reactivity.

  • In the 4-(chloromethyl) isomer , the chloromethyl group is positioned at C4, adjacent to the electron-donating methyl group at C5.

  • In the 5-(chloromethyl) isomer , the chloromethyl group is at C5, adjacent to the C4 position and the electron-donating methyl group at C2 (albeit more distant).

The electron-donating methyl group at C5 in the 4-(chloromethyl) isomer is expected to slightly increase the electron density at C4, which could marginally decrease the electrophilicity of the attached chloromethyl carbon compared to the 5-isomer. Conversely, the proximity of the electron-withdrawing nitrogen atom to the C4 position could counteract this effect.

Steric Hindrance: A Tale of Two Positions

Steric hindrance plays a significant role in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.[5] The arrangement of the substituents on the oxazole ring creates distinct steric environments for the chloromethyl group in each isomer.

  • This compound: The chloromethyl group at the C4 position is flanked by the methyl group at the C5 position. This adjacent methyl group is likely to create significant steric hindrance, impeding the approach of a nucleophile.

  • 5-(Chloromethyl)-2,5-dimethyl-1,3-oxazole: The chloromethyl group at the C5 position is adjacent to the C4 carbon, which is unsubstituted. The nearest bulky substituent is the methyl group at the C2 position, which is further away and should present less of a steric impediment to the approaching nucleophile.

Figure 2: Steric Hindrance around the Chloromethyl Group

G cluster_0 4-(Chloromethyl) Isomer cluster_1 5-(Chloromethyl) Isomer a Methyl group at C5 b Chloromethyl group at C4 a->b creates c High Steric Hindrance b->c d Unsubstituted C4 e Chloromethyl group at C5 d->e results in f Lower Steric Hindrance e->f

Caption: Predicted steric environments of the two isomers.

Predicted Reactivity: The 5-(chloromethyl) Isomer Takes the Lead

Based on the analysis of electronic and steric effects, the 5-(chloromethyl)-2,5-dimethyl-1,3-oxazole isomer is predicted to be more reactive towards nucleophilic substitution than the 4-(chloromethyl) isomer.

The dominant factor contributing to this predicted difference in reactivity is steric hindrance . The less encumbered environment of the chloromethyl group at the C5 position should allow for a more facile approach of the nucleophile, leading to a faster reaction rate. While electronic effects are also at play, the steric argument is generally more pronounced in determining the relative rates of SN2 reactions.[1][6]

Table 1: Predicted Comparative Reactivity

FeatureThis compound5-(Chloromethyl)-2,5-dimethyl-1,3-oxazoleRationale
Predicted Reactivity LowerHigherLower steric hindrance in the 5-isomer.
Dominant Factor Steric HindranceFavorable StericsThe adjacent methyl group in the 4-isomer impedes nucleophilic attack.
Electronic Effect Slightly deactivated by adjacent C5-methylLess influenced by C2-methylThis is a secondary effect and likely less significant than sterics.

Experimental Workflow for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a comparative kinetic study is essential. A common method to determine the rate constants of such reactions is by monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy.[7][8]

Figure 3: Experimental Workflow for Kinetic Comparison

G start Start prep Prepare equimolar solutions of oxazole isomer and nucleophile in a suitable solvent (e.g., acetonitrile) start->prep react Initiate reaction at a constant temperature prep->react monitor Monitor reaction progress at set time intervals using HPLC or NMR react->monitor data Determine concentrations of reactants and products monitor->data calc Calculate second-order rate constants (k) data->calc compare Compare rate constants of the two isomers calc->compare end End compare->end

Caption: A generalized workflow for a comparative kinetic study.

Detailed Protocol: Comparative Nucleophilic Substitution with a Generic Amine

This protocol outlines a general procedure for comparing the reactivity of the two isomers with a model nucleophile, such as aniline.

Materials:

  • This compound

  • 5-(chloromethyl)-2,5-dimethyl-1,3-oxazole

  • Aniline (or other suitable nucleophile)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., dodecane)

  • Thermostated reaction vessel

  • HPLC or NMR spectrometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each oxazole isomer (e.g., 0.1 M in acetonitrile) containing a known concentration of an internal standard.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M aniline in acetonitrile).

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the oxazole isomer stock solution.

    • Initiate the reaction by adding an equimolar amount of the nucleophile stock solution.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a cold solvent.

    • Analyze the quenched sample by HPLC or ¹H NMR to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • From the data, calculate the second-order rate constant (k) for the reaction of each isomer using the appropriate integrated rate law.

Conclusion and Practical Implications

While awaiting direct experimental verification, this analysis, grounded in fundamental chemical principles, strongly suggests that 5-(chloromethyl)-2,5-dimethyl-1,3-oxazole is the more reactive isomer in nucleophilic substitution reactions. The reduced steric hindrance around the C5-chloromethyl group is the primary determinant of this enhanced reactivity.

For researchers and drug development professionals, this has important practical implications:

  • When a higher reaction rate and milder reaction conditions are desired, the 5-(chloromethyl) isomer would be the preferred starting material.

  • In situations where a more controlled or slower reaction is necessary, or if the synthetic route makes its preparation more feasible, the 4-(chloromethyl) isomer could be a viable, albeit less reactive, alternative.

This guide provides a logical framework for understanding the reactivity of these important building blocks. The proposed experimental workflow offers a clear path for obtaining the empirical data needed to confirm these predictions and to make informed decisions in the design of efficient and robust synthetic strategies.

References

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109-9114. [Link][1][2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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  • Żwawiak, J., & Zaprutko, L. (2011). Reactions of Nucleophilic Substitution in Bicyclic Nitroimidazodihydrooxazoles. Journal of Heterocyclic Chemistry, 48(6), 1336-1343.
  • Narender, P., & Srinivasu, P. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759.
  • Sun, Z., et al. (2019). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 123(34), 7483-7491.
  • Ośmiałowski, B., & Szatyłowicz, H. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31(5), 1845-1857.
  • Padwa, A., et al. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. The Journal of Organic Chemistry, 83(15), 8086-8096.
  • van Zeist, W. J., & Bickelhaupt, F. M. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry–A European Journal, 16(19), 5538-5541.
  • Törncrona, C., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(38), 9875-9886.
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  • BenchChem. (2025). Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
  • Żwawiak, J., & Zaprutko, L. (2011). Reactions of Nucleophilic Substitution in Bicyclic Nitroimidazodihydrooxazoles. Journal of Heterocyclic Chemistry, 48(6), 1336-1343.
  • BenchChem. (2025). Comparative Reactivity of Methyl 2-(bromomethyl)-4-chlorobenzoate and Its Isomers in Nucleophilic Substitution Reactions.
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  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(7), 1159-1165.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Li, J., et al. (2022). Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers, 9(12), 3291-3296.
  • Venkatesh, P. (2016). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
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A Comparative Guide to the Applications of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of designing novel molecules with tailored biological activities and material properties. Among these, the oxazole moiety stands out as a "privileged structure," frequently found in a diverse array of natural products and FDA-approved pharmaceuticals. This guide provides an in-depth technical comparison of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, a versatile building block, with alternative reagents. We will explore its synthetic applications, supported by experimental data, and delve into the causality behind experimental choices to empower researchers in their selection of synthetic tools.

The Strategic Importance of the 2,5-Dimethyloxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The substituents on the oxazole ring play a crucial role in modulating its physicochemical properties and biological targets. The 2,5-dimethyl substitution pattern, in particular, offers a balance of stability and reactivity, making it an attractive scaffold in drug discovery programs.

The stability of the oxazole ring is a critical consideration in its application. While generally aromatic and stable, the oxazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage and the formation of an α-acylamino ketone or related structures.[3] The electron-donating nature of the two methyl groups at positions 2 and 5 in this compound can influence the ring's electronic properties, potentially affecting its stability and reactivity in subsequent synthetic transformations.[3]

This compound: A Reactive Intermediate for Molecular Elaboration

This compound is a key synthetic intermediate, primarily utilized as an alkylating agent to introduce the (2,5-dimethyl-1,3-oxazol-4-yl)methyl moiety into a target molecule. The reactivity of this compound is centered on the chloromethyl group, which is a good leaving group and readily participates in nucleophilic substitution reactions.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. This aldehyde is first reduced to (2,5-dimethyl-1,3-oxazol-4-yl)methanol, which is then converted to the desired chloromethyl derivative.

Experimental Protocol: Synthesis of (2,5-dimethyl-1,3-oxazol-4-yl)methanol

  • Reaction: Reduction of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde.

  • Reagents and Conditions:

    • 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (solvent)

    • Reaction temperature: 0 °C to room temperature.

  • Procedure:

    • Dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • Purify the product by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

  • Reaction: Chlorination of (2,5-dimethyl-1,3-oxazol-4-yl)methanol.

  • Reagents and Conditions:

    • (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) or an alternative chlorinating agent (e.g., phosphorus oxychloride)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

    • Reaction temperature: 0 °C to reflux.

  • Procedure:

    • Dissolve (2,5-dimethyl-1,3-oxazol-4-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

    • After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Applications in Synthesis: A Comparative Perspective

The primary application of this compound is in the N- or C-alkylation of various substrates. Its performance can be compared with other structurally similar alkylating agents and alternative synthetic strategies.

Comparison with Other Substituted Chloromethyl Oxazoles

The choice of substituents at the 2- and 5-positions of the oxazole ring can influence the reactivity and physicochemical properties of the resulting molecules.

Alkylating Agent2-Substituent5-SubstituentKey Features & Considerations
This compound MethylMethylElectron-donating methyl groups may increase the electron density of the oxazole ring. Generally provides good stability.
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazolePhenylMethylThe phenyl group can engage in π-stacking interactions and provides a site for further functionalization. May alter the overall lipophilicity.
4-(Chloromethyl)-5-methyl-2-(p-tolyl)-1,3-oxazolep-TolylMethylSimilar to the phenyl-substituted analogue but with an additional methyl group for potential metabolic blocking or to fine-tune electronic properties.
4-(Chloromethyl)-2,5-diphenyl-1,3-oxazolePhenylPhenylIncreased lipophilicity and potential for significant π-π interactions. The steric bulk of the phenyl groups might influence reactivity.[4]

Causality Behind Experimental Choices: The selection between these analogues often depends on the desired properties of the final product. For instance, in drug design, replacing a methyl group with a phenyl group can introduce beneficial interactions with a biological target or alter the compound's metabolic profile.

Alternative Reagents for Introducing the (2,5-dimethyl-1,3-oxazol-4-yl)methyl Moiety

Instead of using the pre-formed chloromethyl derivative, the (2,5-dimethyl-1,3-oxazol-4-yl)methyl group can be introduced through other synthetic transformations.

Alternative MethodDescriptionAdvantagesDisadvantages
Reductive Amination Direct reaction of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde with an amine in the presence of a reducing agent.[5]One-pot procedure, often high yielding and atom-economical.Limited to the synthesis of amines.
Mitsunobu Reaction Reaction of (2,5-dimethyl-1,3-oxazol-4-yl)methanol with a nucleophile in the presence of triphenylphosphine and a dialkyl azodicarboxylate.Mild reaction conditions, suitable for a wide range of nucleophiles.Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification.

Causality Behind Experimental Choices: Reductive amination is a highly efficient method for the synthesis of amines and is often the preferred route. However, for the introduction of other functional groups (e.g., ethers, thioethers), the Mitsunobu reaction or the use of the chloromethyl derivative are more appropriate. The choice between the latter two will depend on the stability of the substrate to the reaction conditions and the ease of purification.

Bioisosteric Replacements for the 2,5-Dimethyloxazole Moiety

In medicinal chemistry, the concept of bioisosterism, which involves the substitution of a chemical group with another group of similar physical or chemical properties to create a new compound with similar biological activity, is a powerful tool.[6] Several heterocyclic rings can be considered as bioisosteric replacements for the 2,5-dimethyloxazole moiety to modulate a compound's properties.

BioisostereKey FeaturesPotential Advantages
1,3,4-Oxadiazole Contains an additional nitrogen atom.Can act as a hydrogen bond acceptor and may improve metabolic stability.[7]
Isoxazole Isomeric with oxazole, with adjacent nitrogen and oxygen atoms.Can exhibit different electronic properties and hydrogen bonding capabilities.
Thiazole Sulfur atom replaces the oxygen atom of the oxazole ring.The sulfur atom can alter lipophilicity and metabolic stability.
Pyridine A six-membered aromatic heterocycle.Can significantly alter the basicity and solubility of the molecule.[6]

Causality Behind Experimental Choices: The decision to explore bioisosteric replacements is often driven by the need to improve a lead compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) or to circumvent existing patents. For example, replacing an oxazole with a more polar heterocycle like pyridine might enhance aqueous solubility.[8]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthesis of this compound aldehyde 2,5-dimethyl-1,3-oxazole- 4-carbaldehyde alcohol (2,5-dimethyl-1,3-oxazol- 4-yl)methanol aldehyde->alcohol  Reduction (e.g., NaBH4) chloride 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole alcohol->chloride  Chlorination (e.g., SOCl2)

Caption: Synthetic pathway to this compound.

Applications of this compound start 4-(Chloromethyl)-2,5-dimethyl- 1,3-oxazole product Alkylated Product (Nu-(CH2)-oxazole) start->product  Nucleophilic  Substitution nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product

Caption: General reaction scheme for the application of this compound.

Conclusion

This compound is a valuable and reactive building block for the introduction of the 2,5-dimethyloxazole moiety into a wide range of molecules. Its utility is underscored by the established importance of the oxazole scaffold in medicinal chemistry and materials science. Understanding the synthetic routes to this intermediate, its reactivity profile, and the available alternatives, including other substituted oxazoles and bioisosteric replacements, provides researchers with a powerful toolkit for the rational design and synthesis of novel compounds. The choice of a specific synthetic strategy should be guided by considerations of efficiency, substrate compatibility, and the desired properties of the final product.

References

  • The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. BenchChem. Accessed January 21, 2026.
  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Accessed January 21, 2026.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Accessed January 21, 2026.
  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Accessed January 21, 2026.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem. Accessed January 21, 2026.
  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. Accessed January 21, 2026.
  • Bioisosteric Replacements. Chem-Space. Accessed January 21, 2026.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Accessed January 21, 2026.
  • 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole. Matrix Scientific. Accessed January 21, 2026.
  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich. Accessed January 21, 2026.
  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH. Accessed January 21, 2026.
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  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Accessed January 21, 2026.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For critical intermediates like 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, a versatile building block in organic synthesis, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of principal analytical techniques for the characterization and quantification of this compound. More importantly, it outlines a comprehensive cross-validation strategy, ensuring consistency and reliability of results across different analytical platforms. Our focus is not merely on procedural steps but on the scientific rationale that underpins methodological choices, thereby empowering researchers to make informed decisions in their analytical workflows.

The Critical Role of Method Validation and Cross-Validation

The development of a new drug substance is a meticulous process where every intermediate must be rigorously controlled. Analytical methods provide the data to ensure identity, purity, and strength. Method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1].

However, in a dynamic drug development environment, it is common to employ multiple analytical techniques or transfer methods between laboratories. This necessitates cross-validation , a process that compares the results from two or more analytical procedures to ensure they are equivalent and can be used interchangeably[2][3]. A successful cross-validation provides confidence that the data generated, regardless of the method or location, is consistent and reliable.

This guide will focus on two primary chromatographic methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also discuss the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds[4]. For a moderately polar and thermally labile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Rationale for Method Design

The choice of a C18 stationary phase is based on its broad applicability for retaining organic molecules of moderate polarity. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time of the analyte. A gradient elution is often preferred over isocratic elution for impurity profiling, as it provides better resolution of peaks across a wider polarity range. UV detection is suitable due to the presence of the oxazole chromophore.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the potential for volatile impurities in the synthesis of this compound, GC-MS is an essential complementary technique to HPLC[2][5]. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Rationale for Method Design

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice for separating a range of organic molecules based on their boiling points. Headspace injection is often preferred for impurity analysis as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components[2].

Experimental Protocol: Headspace GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector (MSD).

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule[6][7][8]. For this compound, ¹H and ¹³C NMR are essential for confirming the identity of the main component and for the structural elucidation of unknown impurities.

Rationale for Application

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will show the number of unique carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to piece together the complete molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire standard ¹H and ¹³C spectra.

  • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment.

Cross-Validation of HPLC and GC-MS Methods

The core of this guide is the cross-validation of the developed HPLC and GC-MS methods to ensure they provide comparable results for the purity assessment of this compound[3][9][10].

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation Sample Homogeneous Batch of This compound HPLC_Analysis Analyze by Validated HPLC Method Sample->HPLC_Analysis GCMS_Analysis Analyze by Validated GC-MS Method Sample->GCMS_Analysis HPLC_Results HPLC Purity Results (Area %) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison of Purity Values HPLC_Results->Comparison GCMS_Results GC-MS Purity Results (Area %) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Acceptance Results Meet Acceptance Criteria? Comparison->Acceptance Conclusion Methods are Cross-Validated Acceptance->Conclusion Yes Reinvestigate Investigate Discrepancies Acceptance->Reinvestigate No

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Data Presentation

The results of the cross-validation study should be presented in a clear and concise manner. A comparative table is an effective way to summarize the data.

Validation Parameter HPLC Method GC-MS Method Acceptance Criteria
Specificity No interference at the retention time of the main peak.No co-eluting peaks with the main component.Method is specific.
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%95.0% - 105.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
LOD 0.01%0.005%Report
LOQ 0.03%0.015%Report
Purity of Batch XYZ (%) 99.5%99.4%Difference ≤ 0.5%
Interpreting the Results

The acceptance criteria are established based on the intended use of the analytical data and are guided by regulatory expectations[11]. A successful cross-validation is achieved when the results from both methods meet the predefined criteria. If discrepancies are observed, a thorough investigation is required to understand the root cause, which could range from sample preparation differences to the inherent selectivity of each technique for specific impurities.

Conclusion

The analytical control of pharmaceutical intermediates like this compound requires a multi-faceted approach. While HPLC is a robust method for purity and assay, GC-MS provides complementary information on volatile impurities. NMR spectroscopy remains the definitive tool for structural confirmation. A rigorous cross-validation of the chromatographic methods is not merely a regulatory formality but a scientific necessity to ensure data integrity. By understanding the principles behind each technique and implementing a logical cross-validation strategy, researchers and drug development professionals can build a comprehensive and reliable analytical package for their compounds, ultimately contributing to the quality and safety of the final drug product.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 21, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to Safely Handling 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface any chemical handling protocol with a foundational principle: understanding the "why" behind each safety measure is as critical as the measure itself. The compound 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, while a valuable intermediate in pharmaceutical research and development, belongs to a class of halogenated organic compounds that demand rigorous adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this reagent, grounded in established safety principles and data from structurally related compounds.

Hazard Assessment: Understanding the Risks

  • Dermal and Ocular Irritation: Direct contact can cause significant skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Toxicity upon Ingestion: These compounds are generally considered harmful if swallowed.[2][3][4][5]

Given the presence of a chloromethyl group, this compound should be treated as a potential alkylating agent, a class of chemicals that can react with biological macromolecules and may have long-term health effects. Therefore, minimizing all routes of exposure is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7] For this compound, a comprehensive approach is necessary, encompassing protection for the eyes, skin, and respiratory system.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: At a minimum, chemical safety goggles that provide a complete seal around the eyes and conform to ANSI Z87 standards are required.[8][9]

  • Enhanced Protection: When there is a heightened risk of splashes, such as during transfers of larger quantities or when handling solutions, a full-face shield should be worn in conjunction with safety goggles.[6][10]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned.[9]

  • Gloves: Nitrile gloves are the recommended standard for handling this compound in solid form or in solution with common organic solvents.[7][9] It is crucial to double-glove when handling the neat compound or concentrated solutions. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8] For tasks with a high risk of spillage, a chemically resistant apron over the lab coat is advised.[7][9]

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[2][4] If engineering controls are not sufficient or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential to mitigate risks throughout the experimental workflow.

Pre-Experiment Preparation
  • Designate a Workspace: Clearly demarcate an area within the chemical fume hood for the handling of this compound.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated workspace.

  • Review Emergency Procedures: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure you are familiar with your institution's emergency response plan.

Handling and Experimental Workflow

The following diagram illustrates the key decision points and safety protocols during the handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_workspace Designate and Prepare Workspace prep_fume_hood->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere handling_dissolve->handling_reaction cleanup_quench Quench Reaction Mixture (if necessary) handling_reaction->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Waste Disposal: A Critical Final Step

Improper disposal of chemical waste can have serious environmental and safety consequences.

  • Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled halogenated organic waste container.

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from ignition sources.[11]

  • Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.[1][5] Never dispose of this chemical down the drain.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][12]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]
Large Spill Evacuate the area and notify your institution's environmental health and safety department immediately.

The following flowchart outlines the decision-making process in the event of an emergency.

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) exposure_type Identify Route of Exposure (Skin, Eyes, Inhalation, Ingestion) start->exposure_type spill_size Assess Spill Size start->spill_size first_aid Administer Immediate First Aid (Flush with water, move to fresh air) exposure_type->first_aid seek_medical Seek Medical Attention first_aid->seek_medical small_spill Contain and Clean Up (with appropriate PPE) spill_size->small_spill Small large_spill Evacuate and Alert EHS spill_size->large_spill Large

Caption: Emergency Response Flowchart for Incidents Involving this compound.

By integrating these safety protocols into your daily laboratory practices, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Available from: [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. Available from: [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. Available from: [Link]

  • How to Choose PPE for Chemical Work. Available from: [Link]

  • Lab Safety Equipment & PPE - ChemTalk. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.